molecular formula C11H11NO B1618140 1,2-Dimethylquinolin-4(1H)-one CAS No. 6760-40-3

1,2-Dimethylquinolin-4(1H)-one

Cat. No.: B1618140
CAS No.: 6760-40-3
M. Wt: 173.21 g/mol
InChI Key: RYQZTNLIYMUGQV-UHFFFAOYSA-N
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Description

1,2-Dimethylquinolin-4(1H)-one is a synthetically versatile quinolinone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is part of the prominent 4-quinolone family, a class of nitrogen-containing heterocycles renowned for their wide spectrum of biological activities. Quinolin-4-one nuclei are considered excellent starting materials for the synthesis of complex systems, including naturally occurring alkaloids, and have been investigated for applications such as anticancer, antimicrobial, antimycobacterial, antiviral, and antimalarial agents . Specifically, methyl-substituted quinolin-4-one derivatives like 1,2-Dimethylquinolin-4(1H)-one are valuable precursors in organic synthesis. They function as common intermediates for the construction of more complex molecular architectures, enabling structural diversification for structure-activity relationship (SAR) studies . The compound's structure mimics core fragments of bioactive natural products and synthetic pharmaceuticals, making it a crucial building block for developing new lead compounds in programs inspired by quinoline-based drugs . Researchers utilize this scaffold to explore new chemical space in the face of emerging challenges such as antibiotic resistance and the need for novel anticancer therapies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-7-11(13)9-5-3-4-6-10(9)12(8)2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQZTNLIYMUGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311848
Record name 1,2-Dimethyl-4-quinolone
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Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6760-40-3
Record name NSC246054
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246054
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Dimethyl-4-quinolone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Dimethylquinolin-4(1H)-one: Scaffold Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dimethylquinolin-4(1H)-one Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

1,2-Dimethylquinolin-4(1H)-one (CAS: 6760-40-3 ) represents a structurally distinct subclass of the quinolone family. Unlike the more common 4-hydroxyquinolines, the N-methylation at position 1 locks the molecule into the quinolone (keto) tautomer, preventing the aromatization to the quinolinol form. This "fixed" enaminone system imparts unique electronic properties, making the C-3 position highly nucleophilic and the carbonyl oxygen a strong hydrogen bond acceptor but a poor electrophile. This guide details the structural causality, validated synthesis protocols, and reactivity profiles essential for leveraging this scaffold in medicinal chemistry.

Structural Identity & Electronic Properties[1]

The core feature of 1,2-dimethylquinolin-4(1H)-one is its vinylogous amide character. The nitrogen lone pair is heavily delocalized into the carbonyl group, significantly reducing the double-bond character of the C2-C3 bond and increasing electron density at C3.

1.1 Tautomeric Lock

In unsubstituted 4-quinolones, a rapid equilibrium exists between the 4-oxo (A) and 4-hydroxy (B) forms. The introduction of the


-methyl group in 1,2-dimethylquinolin-4(1H)-one abolishes this equilibrium, exclusively stabilizing the 4-oxo  form.
  • Consequence: The molecule lacks the amphoteric character of 4-hydroxyquinolines (which can act as both phenols and pyridines). It behaves strictly as a weak base (protonation at carbonyl oxygen) and a carbon nucleophile.

1.2 Resonance & Reactivity Map

The following diagram illustrates the electron delocalization that dictates the reactivity of the scaffold.

G N1 N-1 Position (Methylated) Blocks Tautomerism C4 C-4 Carbonyl (Electrophilic/Basic) Vinylogous Amide N1->C4 Resonance Donation (Vinylogous Amide) C2 C-2 Position (Methyl Group) Steric Anchor C3 C-3 Position (Nucleophilic) Site of Electrophilic Attack C2->C3 Inductive Effect C3->C4 Conjugation

Figure 1: Electronic reactivity map of the 1,2-dimethylquinolin-4(1H)-one scaffold.

Validated Synthesis Protocols

Two primary routes exist for accessing this scaffold. The choice depends on the availability of starting materials and the need for regiocontrol.

Protocol A: The Modified Conrad-Limpach Cyclization (Direct Route)

This method is preferred for its atom economy and direct formation of the N-methylated product, avoiding regioselectivity issues during post-synthetic methylation.

Mechanism: Condensation of


-methylaniline with a 

-ketoester followed by high-temperature cyclization.

Step-by-Step Methodology:

  • Imine Formation:

    • Reagents:

      
      -methylaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Benzene or Toluene (Solvent), catalytic 
      
      
      
      -TsOH.
    • Procedure: Reflux the mixture in a Dean-Stark apparatus to continuously remove water. Monitor by TLC until the starting aniline is consumed.

    • Intermediate: Ethyl 3-(methyl(phenyl)amino)but-2-enoate. Isolate via rotary evaporation.

  • Thermal Cyclization:

    • Medium: Diphenyl ether (high boiling point solvent, bp ~258°C).

    • Procedure: Add the crude intermediate dropwise to boiling diphenyl ether (250°C). The rapid heating is critical to favor kinetic cyclization over polymerization.

    • Duration: 15–30 minutes.

    • Workup: Cool the solution to room temperature. Dilute with hexane or petroleum ether. The product, 1,2-dimethylquinolin-4(1H)-one, typically precipitates as a solid. Filter and wash with hexane to remove diphenyl ether.

    • Purification: Recrystallization from ethanol/water or ethyl acetate.

Protocol B: N-Methylation of 2-Methyl-4-quinolone

Used when the parent quinolone is commercially available.

Methodology:

  • Dissolve 2-methylquinolin-4(1H)-one in DMF.

  • Add Potassium Carbonate (

    
    )  (2.0 eq) to deprotonate the nitrogen (pKa ~11).
    
  • Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C.

  • Stir at room temperature for 4–6 hours.

    • Note: O-methylation (formation of 4-methoxyquinoline) is a competing side reaction. Using a polar aprotic solvent (DMF) and a harder base favors N-alkylation (principle of HSAB theory).

Synthesis Start N-Methylaniline + Ethyl Acetoacetate Inter Enamine Intermediate (Ethyl 3-(N-methylanilino)but-2-enoate) Start->Inter - H2O (Dean-Stark) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Inter->Cyclization - EtOH Product 1,2-Dimethylquinolin-4(1H)-one (Target Scaffold) Cyclization->Product Precipitation

Figure 2: The Conrad-Limpach synthetic pathway for 1,2-dimethylquinolin-4(1H)-one.

Chemical Reactivity & Functionalization[2][3]

The 1,2-dimethylquinolin-4(1H)-one scaffold exhibits reactivity patterns distinct from quinolines and pyridines.

3.1 Electrophilic Substitution at C-3

The C-3 position is electron-rich due to the "push-pull" alkene system (Nitrogen pushes, Carbonyl pulls). It behaves similarly to an enamine.

  • Halogenation: Reaction with NCS (N-chlorosuccinimide) or NBS in acetonitrile yields the 3-chloro or 3-bromo derivative. This is a critical entry point for cross-coupling reactions (e.g., Suzuki-Miyaura).

  • Formylation: Vilsmeier-Haack conditions (

    
    /DMF) introduce a formyl group (-CHO) at C-3, enabling the synthesis of fused heterocyclic systems.
    
3.2 Carbonyl Reactivity

The C-4 carbonyl is deactivated toward nucleophilic attack (e.g., Grignard reagents) compared to standard ketones.

  • Reduction: Reduction to the 1,2,3,4-tetrahydroquinoline requires strong reducing agents like

    
     or catalytic hydrogenation (
    
    
    
    , Pd/C).
  • Thionation: Reaction with Lawesson’s reagent converts the carbonyl to a thiocarbonyl (C=S), often used to increase lipophilicity in drug design.

3.3 Condensation Reactions

The C-2 methyl group, while less acidic than in 2-methylquinoline (quinaldine), can still be activated under vigorous conditions or if the C-3 position is substituted with an electron-withdrawing group, allowing for condensation with aldehydes (styryl formation).

Physical & Spectral Data[1][2][4][5][6][7][8]

Researchers should use the following data for structural verification.

PropertyValue / CharacteristicNotes
Molecular Formula

MW: 173.21 g/mol
Physical State Solid (Crystalline)Usually off-white to pale yellow needles.
Solubility Soluble in

, DMSO, MeOH.
Poorly soluble in water and hexane.

H NMR (CDCl

)

3.65 (s, 3H,

)
Diagnostic singlet.

2.45 (s, 3H,

)
Diagnostic singlet.

6.20 (s, 1H,

)
Characteristic vinylic proton.

7.3–8.4 (m, 4H, Ar-H)
Aromatic region (H-5 is typically most deshielded).
IR Spectrum

~1620–1635 cm

Strong C=O stretch (lowered by conjugation).
References
  • Synthesis via Conrad-Limpach

    • Title: "The Conrad-Limpach Reaction: A Review of the Thermal Decomposition of -Arylaminoacryl
    • Source:Chemical Reviews, 1944.
    • Relevance: Foundational methodology for the synthesis of 4-quinolones
    • URL:[Link]

  • Reactivity of N-Methyl-4-Quinolones

    • Title: "Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions."
    • Source:Arabian Journal of Chemistry, 2017.
    • Relevance: Details the electrophilic susceptibility of the C-3 position and N-alkyl
    • URL:[Link]

  • Spectral Characterization

    • Title: "NMR Spectra of Quinolones."
    • Source:Spectroscopy Letters, 1989.
    • Relevance: Provides comparative NMR shifts for N-methyl vs N-H quinolones, validating the assignment of the N-Me signal
    • URL:[Link][1][2]

  • Biological Relevance

    • Title: "Quinolin-4-ones: Methods of Synthesis and Applic
    • Source:Molecules, 2022.[3]

    • Relevance: Reviews the broad pharmacological profile of the quinolone scaffold.
    • URL:[Link]

Sources

The Quinolinone Scaffold in Drug Discovery: Mechanisms, SAR, and Experimental Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold—specifically the 2-quinolinone (carbostyril) and 4-quinolinone isomers—represents a privileged structure in medicinal chemistry.[1][2] Unlike their fully aromatic quinoline counterparts, quinolinones possess a unique hydrogen-bond donor/acceptor profile due to the cyclic amide functionality. This guide provides a technical deep-dive into their biological activities, focusing on kinase inhibition, DNA intercalation, and GPCR modulation. It details the causal links between chemical modifications and biological outcomes, supported by validated experimental protocols for researchers in early-stage drug discovery.

Structural Basis & Chemical Classification

To understand the biological activity, one must first distinguish the core scaffolds. The quinolinone system exists primarily in two isomeric forms, often governed by lactam-lactim tautomerism, though the lactam (keto) form predominates in physiological conditions.

  • 2-Quinolinone (Carbostyril): Characterized by a carbonyl at C2. It mimics the peptide bond, making it an excellent scaffold for peptidomimetics and kinase inhibitors (e.g., targeting the ATP-binding hinge region).

  • 4-Quinolinone: Characterized by a carbonyl at C4. This is the core pharmacophore of the fluoroquinolone antibiotics (targeting DNA gyrase) and emerging anticancer agents (targeting Topoisomerase II).

Pharmacology & Mechanism of Action[1][3]

Anticancer Activity: The Kinase & Topoisomerase Axis

Quinolinone derivatives exert anticancer effects primarily through two distinct mechanisms:

  • ATP-Competitive Kinase Inhibition: 2-Quinolinones often act as Type I or Type II kinase inhibitors. The lactam nitrogen (N1) and carbonyl oxygen (C2) can form critical hydrogen bonds with the "hinge region" amino acids of kinases such as VEGFR, c-Met, and PI3K/mTOR.

    • Causality: Bulky hydrophobic groups at C3 or C4 occupy the hydrophobic back pocket (gatekeeper region), determining selectivity between kinases (e.g., EGFR vs. VEGFR).

  • Topoisomerase Poisoning: 4-Quinolinones (and some 2-isomers) intercalate into DNA or bind the DNA-Topoisomerase cleavable complex.

    • Mechanism:[2][3][4][5][6][7] They stabilize the covalent enzyme-DNA complex, preventing religation and causing double-strand breaks that trigger apoptosis via the p53 pathway.

Antimicrobial Activity: Gyrase Inhibition

The 4-quinolinone scaffold is the backbone of fluoroquinolones.

  • Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

  • Mechanism: The C3-carboxylate and C4-carbonyl bind Mg²⁺ ions, which bridge the drug to the phosphodiester backbone of DNA. This ternary complex arrests DNA replication.

CNS Activity: GPCR Modulation

Dihydroquinolinones (reduced 2-quinolinones) like aripiprazole and brexpiprazole act as partial agonists at Dopamine D2 and Serotonin 5-HT1A receptors.

  • Mechanism:[2][3][4][5][6][7] The scaffold stabilizes a specific receptor conformation that allows for "stabilizing" signaling activity—reducing hyperactivity (mania) while boosting hypoactivity (depression).

Visualization: Multi-Target Signaling Pathways

The following diagram illustrates how quinolinone derivatives intercept critical survival pathways in cancer cells.

Quinolinone_Signaling Compound Quinolinone Derivative RTK Receptor Tyrosine Kinases (VEGFR/c-Met) Compound->RTK ATP Competition TopoII Topoisomerase II (Nucleus) Compound->TopoII Intercalation PI3K PI3K RTK->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis Inhibition mTOR->Angiogenesis VEGF Translation DNA_Damage DSB / DNA Damage TopoII->DNA_Damage Cleavage Complex Stabilization Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis p53 Activation

Caption: Dual-mechanism action of quinolinones targeting cytoplasmic kinases (VEGFR/PI3K) and nuclear Topoisomerase II.

Structure-Activity Relationship (SAR)[3][5][8][9][10]

The biological efficacy of quinolinones is tightly regulated by substitution patterns.[8] The table below synthesizes data from recent medicinal chemistry campaigns.

PositionFunctional RoleSAR Insight
N1 Solubility & Binding Alkylation (e.g., methyl, ethyl) often improves lipophilicity and membrane permeability. A free NH is sometimes required for H-bonding in the kinase hinge region.
C2 (C=O) H-Bond Acceptor Essential for the "quinolinone" identity. Reduction to quinoline often alters the target profile significantly.
C3 Electronic Tuning Electron-withdrawing groups (EWG) like -CN or -COOH here increase the acidity of N1-H. In antimicrobials, a -COOH is critical for Mg²⁺ binding.
C4 Core Substitution In 2-quinolinones, bulky aryl groups here target the kinase "hydrophobic pocket." In 4-quinolinones, this is the carbonyl oxygen.
C6/C7 Metabolic Stability Halogenation (F, Cl) blocks metabolic oxidation (CYP450). A C7-piperazine ring (in fluoroquinolones) dramatically broadens the spectrum against Gram-negative bacteria.

Experimental Protocols

Protocol: High-Throughput Cytotoxicity Screen (MTT Assay)

Context: Quinolinones are often hydrophobic. Standard aqueous protocols can lead to compound precipitation, yielding false negatives. This protocol incorporates solubility checks.

Materials:

  • Human Cancer Cell Lines (e.g., A549, MCF-7).

  • MTT Reagent (5 mg/mL in PBS).

  • Solubilizing Agent: DMSO.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve quinolinone derivatives in 100% DMSO to create a 10 mM stock. Critical: Sonicate for 10 mins to ensure complete dissolution.

  • Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions in culture medium. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity. Add 100 µL to wells.

    • Validation: Include a "Vehicle Control" (0.5% DMSO) and "Positive Control" (e.g., Doxorubicin).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate for 4h.

  • Solubilization: Carefully aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (Sigmoidal Dose-Response).

Protocol: In Vitro Kinase Inhibition Assay (FRET-based)

Context: To confirm the mechanism of action proposed in Section 2.1.

Methodology:

  • Reaction Mix: Combine Recombinant Kinase (e.g., VEGFR2, 5 ng), Peptide Substrate (biotinylated), and ATP (at Km concentration) in kinase buffer.

  • Inhibitor Addition: Add quinolinone derivative (variable concentrations). Incubate 10 mins at RT.

  • Initiation: Add MgCl₂/MnCl₂ to start phosphorylation. Incubate 60 mins.

  • Detection: Add detection reagents (Europium-labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin).

  • Analysis: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A decrease in signal indicates kinase inhibition.

Visualization: Drug Discovery Workflow

This diagram outlines the logical flow from synthesis to lead optimization for quinolinone candidates.

Workflow Design In Silico Design (Docking to VEGFR/Gyrase) Synth Synthesis (Knorr/Mannich Cyclization) Design->Synth Screen Primary Screen (MTT / MIC Assay) Synth->Screen Screen->Design Fail (Feedback) Hit Hit Identification (IC50 < 10 µM) Screen->Hit Pass Mech Mechanism Check (Kinase Profiling) Hit->Mech Lead Lead Optimization (SAR Refinement) Mech->Lead

Caption: Iterative workflow for developing quinolinone-based therapeutics, emphasizing the feedback loop from screening to design.

References

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) . ResearchGate. [Link]

  • Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities . Current Topics in Medicinal Chemistry. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis . Molecular Diversity. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights . Bioorganic & Medicinal Chemistry. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors . Molecules (MDPI). [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents . Molecules. [Link][2][5][6][9][10][11][8][12][13][14][15]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the predicted and interpreted spectroscopic data for 1,2-Dimethylquinolin-4(1H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogues to offer a robust predictive analysis. This approach is designed to empower researchers in identifying and characterizing this and similar quinolone structures.

Introduction to 1,2-Dimethylquinolin-4(1H)-one

Quinolin-4(1H)-ones are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their derivatives have found applications as antibacterial, anticancer, and anti-inflammatory agents. The introduction of methyl groups at the 1- and 2-positions, as in 1,2-Dimethylquinolin-4(1H)-one, is expected to modulate its physicochemical and biological properties. A thorough understanding of its spectroscopic characteristics is the first step in its structural confirmation and further development.

Synthesis and Structural Context

A plausible and efficient method for the synthesis of N-substituted-4-quinolones involves the cleavage of an aromatic C-O bond followed by condensation and intramolecular nucleophilic substitution. For 1,2-Dimethylquinolin-4(1H)-one, a likely synthetic route would involve the reaction of an appropriately substituted aniline with a β-ketoester, followed by intramolecular cyclization. A potential specific synthesis could involve the reaction of N-methylaniline with diketene.

Understanding the synthetic pathway is crucial for anticipating potential impurities. For instance, incomplete methylation could result in the presence of 2-methylquinolin-4(1H)-one. Side reactions might introduce other isomeric quinolones or unreacted starting materials, all of which would be distinguishable by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1,2-Dimethylquinolin-4(1H)-one are detailed below, with interpretations grounded in the analysis of related quinolone structures. The basic principle of NMR lies in the interaction of nuclear spins with an external magnetic field, where the precise resonance frequency of a nucleus is influenced by its local electronic environment[1].

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a quinolone derivative would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations, which is invaluable for piecing together the molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1,2-Dimethylquinolin-4(1H)-one in CDCl₃ is summarized in Table 1. The chemical shifts are estimated based on data from 4-methyl-2(1H)-quinolinone and 1-methyl-2-quinolone[2][3].

Table 1: Predicted ¹H NMR Data for 1,2-Dimethylquinolin-4(1H)-one

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N-CH₃~3.5s-The N-methyl group is expected to be deshielded by the adjacent nitrogen and the aromatic system.
C2-CH₃~2.4s-The methyl group at the C2 position is attached to an sp² carbon and will appear as a singlet.
H3~6.2s-This proton is on a double bond and adjacent to a carbonyl group, leading to a downfield shift.
H5~8.2dd~8.0, 1.5This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons.
H6~7.4t~7.5Coupled to H5 and H7.
H7~7.6t~7.5Coupled to H6 and H8.
H8~7.8d~8.0Coupled to H7.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is presented in Table 2. These predictions are based on an analysis of various quinoline and quinolone derivatives[4].

Table 2: Predicted ¹³C NMR Data for 1,2-Dimethylquinolin-4(1H)-one

CarbonPredicted Chemical Shift (ppm)Rationale
N-CH₃~35Typical range for an N-methyl group in a heterocyclic system.
C2-CH₃~20Typical range for a methyl group attached to an sp² carbon.
C2~150Deshielded due to attachment to nitrogen and being part of a double bond.
C3~110Shielded relative to other sp² carbons in the ring.
C4~178The carbonyl carbon is significantly deshielded.
C4a~140Bridgehead carbon adjacent to the carbonyl group.
C5~125Aromatic carbon.
C6~124Aromatic carbon.
C7~132Aromatic carbon.
C8~118Aromatic carbon.
C8a~141Bridgehead carbon adjacent to the nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule[5].

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory, or by preparing a KBr pellet. If the compound is soluble, a solution spectrum can be obtained using an appropriate solvent and cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The key predicted IR absorption bands for 1,2-Dimethylquinolin-4(1H)-one are listed in Table 3.

Table 3: Predicted IR Absorption Bands for 1,2-Dimethylquinolin-4(1H)-one

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3050MediumAromatic C-H stretchCharacteristic of C-H bonds on an aromatic ring.
~2950MediumAliphatic C-H stretchFrom the two methyl groups.
~1640StrongC=O stretch (amide)The carbonyl group in the quinolone ring is an amide, which typically has a lower stretching frequency than a ketone due to resonance. Conjugation with the aromatic system further lowers the frequency[6].
~1600, ~1480Medium-StrongC=C stretchAromatic ring and pyridinone ring double bond vibrations.
~1370MediumC-N stretchStretching vibration of the bond between the nitrogen and the aromatic ring.
~760StrongC-H bend (ortho-disubstituted)Out-of-plane bending of the four adjacent hydrogens on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization method that often yields the protonated molecule [M+H]⁺, while EI is a harder technique that leads to more extensive fragmentation[7].

  • Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum

The molecular weight of 1,2-Dimethylquinolin-4(1H)-one (C₁₁H₁₁NO) is 173.21 g/mol . The predicted fragmentation pattern under electron ionization is outlined below. The fragmentation of quinolones often involves the loss of CO and subsequent rearrangements[8].

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 173.

  • [M-CO]⁺˙: Loss of a neutral carbon monoxide molecule from the carbonyl group would result in a fragment at m/z = 145.

  • [M-CH₃]⁺: Loss of a methyl radical from either the N1 or C2 position would lead to a fragment at m/z = 158. The stability of the resulting cation will determine the preferred fragmentation pathway.

  • Further Fragmentation: The fragment at m/z = 145 could undergo further fragmentation, such as the loss of a hydrogen atom to give a fragment at m/z = 144, or the loss of HCN to give a fragment at m/z = 118.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of 1,2-Dimethylquinolin-4(1H)-one is a multi-step process that integrates data from all three spectroscopic techniques. The following diagram illustrates this workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 1,2-Dimethylquinolin-4(1H)-one Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation of 1,2-Dimethylquinolin-4(1H)-one Data_Integration->Structure_Confirmation

Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1,2-Dimethylquinolin-4(1H)-one. By combining data from analogous compounds with fundamental spectroscopic principles, we have constructed a detailed and scientifically grounded interpretation of the expected NMR, IR, and MS spectra. This information serves as a valuable resource for researchers working on the synthesis, identification, and development of novel quinolone-based compounds. The provided experimental protocols offer a self-validating framework for obtaining high-quality data, ensuring the confident structural elucidation of this and related molecules.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

  • Total Synthesis of Waltherione F, a Nonrutaceous 3-Methoxy-4-quinolone, Isolated from Waltheria indica L. F. ACS Publications. Available from: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. Available from: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available from: [Link]

  • 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available from: [Link]

  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy Online. Available from: [Link]

  • Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. Available from: [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. ResearchGate. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available from: [Link]

  • Table of Characteristic IR Absorptions. Available from: [Link]

  • 14.2a IR Spectra of Carbonyl Compounds. YouTube. Available from: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. ResearchGate. Available from: [Link]

  • Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. The Royal Society of Chemistry. Available from: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available from: [Link]

Sources

Technical Guide: Natural Sources and Isolation of Quinolin-4-one Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolin-4-one alkaloids represent a privileged scaffold in medicinal chemistry, distinct from their thermodynamic isomer, the quinolin-2-ones (carbostyrils). Characterized by a carbonyl at the C-4 position and a nitrogen atom at position 1, this moiety serves as the core for potent antibacterial (e.g., fluoroquinolones), antiviral, and quorum-sensing modulating agents.

This guide provides a rigorous technical framework for the identification, extraction, and isolation of naturally occurring quinolin-4-ones. Unlike generic alkaloid protocols, this workflow addresses the specific physicochemical challenges of this class—namely, their zwitterionic potential, varying lipophilicity based on alkyl side chains, and susceptibility to oxidative degradation.

Part 1: Biosynthetic Origins & Natural Sources

Understanding the biosynthetic origin is critical for selecting the appropriate isolation strategy. Nature synthesizes quinolin-4-ones primarily through the Anthranilate Pathway , but the enzymatic machinery differs significantly between kingdoms.

Biosynthetic Pathways

The core scaffold is assembled via the condensation of anthranilic acid (derived from the shikimate pathway) with acetate/malonate units.

  • Bacterial Pathway (Pqs System): In Pseudomonas aeruginosa, the pqsABCDE operon governs the ligation of anthranilic acid to CoA, followed by condensation with malonyl-CoA to form 2-aminobenzoylacetate (2-ABA). This intermediate condenses with a fatty acid (via PqsBC) to form alkyl-quinolin-4-ones (AQ) like HHQ, which is further oxidized to PQS (Pseudomonas Quinolone Signal).

  • Plant Pathway: In the Rutaceae family, anthranilate acts as a starter unit for polyketide synthases (PKS), condensing with acetate units. Cyclization and subsequent N-methylation (via S-adenosylmethionine) yield compounds like graveoline or evocarpine.

Visualization of Biosynthesis

The following diagram illustrates the divergence between bacterial and plant biosynthesis, highlighting key enzymatic checkpoints.

Biosynthesis Anthranilate Anthranilic Acid PqsA Enzyme: PqsA (Ligase) Anthranilate->PqsA PKS Type III PKS (Plant Polyketide Synthase) Anthranilate->PKS AnthraniloylCoA Anthraniloyl-CoA PqsD Enzyme: PqsD (Synthase) AnthraniloylCoA->PqsD ABA 2-Aminobenzoylacetate (2-ABA) PqsBC Enzyme: PqsBC (Condensation) ABA->PqsBC PqsA->AnthraniloylCoA PqsD->ABA HHQ HHQ (2-heptyl-4-quinolone) PqsBC->HHQ FattyAcid Octanoyl-CoA (Fatty Acid) FattyAcid->PqsBC PQS PQS (Pseudomonas Quinolone Signal) HHQ->PQS PqsH (Monooxygenase) Acetate Acetate/Malonate Acetate->PKS Cyclization Cyclization & Methylation PKS->Cyclization Graveoline Graveoline/Evocarpine (Plant Alkaloids) Cyclization->Graveoline

Caption: Divergent biosynthesis of quinolin-4-ones. Bacterial pathways utilize CoA-ligases (Pqs system) for alkyl-quinolones, while plants employ Polyketide Synthases (PKS).

Primary Sources and Chemical Diversity

The following table summarizes key sources. Researchers should target these species for high-yield isolation.

Source TypeGenus/SpeciesKey CompoundsStructural Features
Plant Ruta graveolens (Rue)Graveoline, Arborinine2-Aryl substitution, N-methylation, often furano-fused.
Plant Tetradium ruticarpumEvocarpine, RutaecarpineLong alkyl side chains (C7-C13) at C-2; highly lipophilic.
Plant Esenbeckia leiocarpa3-methoxy-1-methyl-4-quinolonesMethoxy substitution at C-3; insecticidal properties.
Bacteria Pseudomonas aeruginosaPQS, HHQ, HQNO2-Alkyl (heptyl/nonyl), 3-hydroxyl (PQS), N-oxide variants.[1]
Bacteria Burkholderia spp.BurkhologenSimilar alkyl-quinolone signaling molecules.
Actinobacteria Nocardia spp.IntervenolinComplex substitution; antitumor activity.

Part 2: Isolation Architectures

Isolation of quinolin-4-ones requires navigating their amphoteric nature . The nitrogen atom is weakly basic, but the 4-keto group allows for tautomerization (4-hydroxyquinoline), influencing solubility in aqueous vs. organic phases.

Protocol A: The "Phase-Switch" Extraction (Plant Material)

This protocol exploits the pH-dependent solubility of the alkaloid to remove non-alkaloidal lipids and tannins.

Target Material: Dried fruits of Tetradium ruticarpum or leaves of Ruta graveolens.

  • Initial Extraction:

    • Macerate dried, ground biomass (500 g) in 95% Ethanol (2.5 L) for 48 hours at room temperature.

    • Why: Ethanol penetrates cell walls and solubilizes both free bases and salts. Avoid heating >60°C to prevent oxidation of unsaturated side chains.

    • Filter and concentrate under reduced pressure to obtain the Crude Ethanolic Extract .

  • Acid-Base Partitioning (The Clean-up):

    • Suspend crude extract in 0.5 M HCl (500 mL). Sonicate to ensure dispersion.

    • Wash Step: Extract the acidic aqueous phase with n-Hexane (3 x 500 mL).

    • Mechanism:[1][2][3][4] At pH < 2, quinolin-4-ones are protonated (cationic) and remain in the water. Lipids, chlorophyll, and non-polar terpenes partition into hexane and are discarded.

    • Basification: Adjust the aqueous phase to pH 9–10 using Ammonium Hydroxide (NH₄OH).

    • Mechanism:[1][2][3][4] This deprotonates the nitrogen, reverting the alkaloid to its free-base form, which is hydrophobic.

    • Recovery: Extract the basic aqueous phase with Chloroform (CHCl₃) or Dichloromethane (DCM) (3 x 500 mL).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate. This is the Alkaloid-Enriched Fraction .

Protocol B: Supernatant Extraction (Bacterial Signals)

Bacterial quinolones (PQS, HHQ) are often excreted into the culture medium.

Target Material: P. aeruginosa culture supernatant.

  • Clarification: Centrifuge culture (e.g., 1 L) at 10,000 x g for 15 mins to remove cells.

  • Acidification: Acidify supernatant to pH 4–5 with glacial acetic acid.

    • Note: Unlike plant alkaloids, PQS (3-hydroxy) has phenolic character and can form chelates. Mild acidification breaks weak chelates and improves partitioning into organic solvents.

  • Extraction: Extract twice with an equal volume of Ethyl Acetate (EtOAc) .

    • Why: EtOAc is preferred over chloroform for PQS due to its hydrogen-bonding capability with the 3-hydroxyl group.

  • Concentration: Evaporate solvent to yield the Crude Quinolone Extract .

Advanced Purification: High-Speed Counter-Current Chromatography (HSCCC)

For separating alkyl-quinolin-4-ones with varying chain lengths (e.g., C7 vs C9 side chains), solid support chromatography (Silica) often leads to irreversible adsorption due to the polar 4-oxo group. HSCCC is the superior, liquid-liquid alternative.

  • System: Two-phase solvent system: Hexane – Ethyl Acetate – Methanol – Water .[3]

  • Ratio: A common starting ratio is 5:2:5:3 (v/v).

  • Procedure:

    • Equilibrate the column with the stationary phase (upper/organic layer).

    • Inject the sample dissolved in the biphasic mixture.

    • Elute with the mobile phase (lower/aqueous layer) at 2.0 mL/min.

    • Result: Clean separation of homologs (e.g., dihydroevocarpine vs. evocarpine) based strictly on partition coefficients (

      
      ), avoiding tailing.
      
Isolation Workflow Diagram

This flowchart visualizes the decision matrix for isolating these compounds.

IsolationProtocol Biomass Raw Biomass (Plant or Bacteria) Extraction Extraction (EtOH or Culture Media) Biomass->Extraction Crude Crude Extract Extraction->Crude Acidification Acidification (pH 2) 0.5M HCl Crude->Acidification AqueousAcid Acidic Aqueous Phase (Alkaloids as Salts) Acidification->AqueousAcid HexaneWash Hexane Wash (Remove Lipids) HexaneWash->AqueousAcid Discard Organic AqueousAcid->HexaneWash Partition Basification Basification (pH 9-10) NH4OH AqueousAcid->Basification DCM_Extract Extraction w/ DCM or CHCl3 Basification->DCM_Extract Enriched Alkaloid Enriched Fraction DCM_Extract->Enriched Chromatography Purification (HSCCC or Prep-HPLC) Enriched->Chromatography PureCompound Isolated Quinolin-4-one Chromatography->PureCompound

Caption: The "Phase-Switch" isolation logic. Acid-base manipulation is the critical step to separate quinolin-4-ones from bulk lipid/terpene matrices.

Part 3: Structural Characterization & Validation

Once isolated, the identity of the quinolin-4-one must be validated. The following spectroscopic signatures are diagnostic.

UV-Vis Spectroscopy
  • Characteristic Bands: Intense absorption at 225–240 nm and 310–330 nm .

  • Bathochromic Shift: Addition of AlCl₃ or HCl often causes a shift, particularly in 3-hydroxy derivatives (like PQS), indicating chelation or protonation.

Nuclear Magnetic Resonance (NMR)
  • Carbonyl (C-4): A distinct signal in ¹³C NMR at δ 175–180 ppm . This distinguishes it from quinolines (no carbonyl) and quinolin-2-ones (carbonyl ~160–165 ppm).

  • N-Methyl: If present, a singlet in ¹H NMR at δ 3.6–3.9 ppm .

  • C-2/C-3 Protons: In 2-substituted quinolin-4-ones, the H-3 proton appears as a singlet around δ 6.0–6.3 ppm . This is a crucial diagnostic peak for verifying the substitution pattern.

Mass Spectrometry (MS)
  • Fragmentation: Alkyl-quinolin-4-ones typically undergo McLafferty rearrangement if the alkyl chain is long enough (C3+), leading to a characteristic fragment ion at m/z 159 (for 2-methyl-4-quinolone core) or m/z 173 (for N-methylated core).

  • PQS Specifics: PQS (MW 259) often shows a diagnostic loss of water [M-H₂O]⁺ or CO [M-CO]⁺ in MS/MS.

References

  • Taylor & Francis. (2024).[5] Natural 3,4-dihydro-2(1H)-quinolinones - Part I: plant sources. Link

  • National Institutes of Health (NIH). (2020). Pseudomonas Quinolone Signal-Induced Outer Membrane Vesicles Enhance Biofilm Dispersion in Pseudomonas aeruginosa. Link

  • ResearchGate. (2025). Isolation of Quinolone Alkaloids from Tetradium ruticarpum via Preparative High-Speed Counter-Current Chromatography. Link

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Link

  • NIH PubMed. (2018). Evaluation of Alkaloids Isolated from Ruta graveolens as Photosynthesis Inhibitors. Link

  • American Society for Microbiology (ASM). (2006). Regulation of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa. Link

  • Journal of Natural Products. (1998). Isolation, Structure, and Synthesis of Novel 4-Quinolinone Alkaloids from Esenbeckia leiocarpa. Link

Sources

Toxicological and Pharmacological Profile of 1,2-Dimethylquinolin-4(1H)-one

[1]

Executive Summary & Compound Identity

1,2-Dimethylquinolin-4(1H)-one (CAS: 1198-37-4; also known as 1,2-dimethyl-4-quinolone) is a naturally occurring alkaloid found in the Rutaceae family (e.g., Citrus aurantifolia, Acronychia baueri) and a critical synthetic scaffold in medicinal chemistry. Unlike its fluoroquinolone antibiotic descendants (e.g., ciprofloxacin), this molecule represents the fundamental 4-quinolone core without the C-6 fluorine or C-7 piperazine substitutions.

Its toxicological profile is distinct from commercial antibiotics: it functions primarily as a P-glycoprotein (P-gp) inhibitor and a moderate cytotoxic agent against specific carcinoma lines, rather than a potent DNA gyrase poison. This guide analyzes its safety margins, mechanism of action, and utility as a lead compound for multidrug resistance (MDR) reversal.

Chemical Identification
PropertySpecification
IUPAC Name 1,2-dimethylquinolin-4-one
CAS Number 1198-37-4
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Classification Quinolone Alkaloid; Heterocyclic Ketone
Natural Occurrence Citrus aurantifolia (Root bark), Acronychia baueri (Leaves)

Physicochemical Determinants of Toxicity

The toxicokinetics of 1,2-dimethylquinolin-4(1H)-one are governed by its lipophilicity and planar geometry, which facilitate membrane permeation and DNA intercalation.

Lipophilicity and Absorption
  • LogP (Predicted): ~1.8 – 2.2.[1][2]

  • Bioavailability: In silico models (SwissADME) predict high Gastrointestinal (GI) absorption.

  • Blood-Brain Barrier (BBB): High probability of BBB permeation due to its low molecular weight (<200 Da) and neutral charge at physiological pH.[2]

Solubility Profile
  • Water Solubility: Low to moderate.[2]

  • Organic Solvents: Highly soluble in DMSO, ethanol, and chloroform.

  • Tox Implication: The compound requires organic co-solvents (e.g., DMSO <0.1%) for in vitro assays.[3] Precipitation in aqueous cell media at >100 µM is a common artifact leading to false-positive cytotoxicity reads.[2]

Mechanistic Toxicology & Biological Activity[7]

This section details the molecular interactions driving the compound's bioactivity. The primary mechanism of interest is P-glycoprotein modulation , distinguishing it from the DNA-damaging effects of later-generation quinolones.

P-Glycoprotein (P-gp) Inhibition

Research indicates that 1,2-dimethylquinolin-4(1H)-one inhibits the P-gp efflux pump.[2] This activity suggests a potential for Drug-Drug Interactions (DDIs) but also therapeutic utility in reversing multidrug resistance in cancer therapy.[2]

  • Mechanism: Competitive binding to the transmembrane domains of ABCB1 (P-gp), preventing the efflux of chemotherapeutic substrates (e.g., doxorubicin, vinblastine).

  • Toxicological Risk: Co-administration with P-gp substrates (e.g., digoxin, cyclosporine) may elevate their plasma concentrations to toxic levels.

Cytotoxicity Profile

Unlike fluoroquinolones, which target bacterial Type II Topoisomerases, simple N-methylated quinolones often exhibit direct cytotoxicity to eukaryotic cells via intercalation or mitochondrial interference.

  • Cell Lines: Moderate cytotoxicity observed in human lung cancer (NCI-H460) and squamous carcinoma (CAL-27) lines.[1][2]

  • Potency: IC₅₀ values typically range between 25 µM and 50 µM .[2]

  • Selectivity: Preliminary screens suggest a "good risk" profile, implying a therapeutic window exists between efficacy against cancer cells and toxicity to healthy fibroblasts, though this margin is narrower than in approved drugs.

DNA Intercalation & Genotoxicity

The planar tricyclic structure (when considering potential tautomers or stacking) allows for DNA intercalation.

  • Dye Synthesis Evidence: This compound is a precursor for unsymmetrical cyanine dyes used to stain DNA/RNA.[2] The ability of its derivatives to bind nucleic acids with high affinity implies the parent scaffold possesses intrinsic DNA-binding potential.

  • Genotoxicity Risk: Potential for frameshift mutations (Ames positive potential) common to planar alkaloids.[2] In vivo confirmation is required.[2]

Visualization: Mechanism of Action[8]

The following diagram illustrates the dual pathway of 1,2-dimethylquinolin-4(1H)-one: P-gp inhibition leading to intracellular drug accumulation (synergistic toxicity) and direct DNA interaction.

QuinoloneMechanismcluster_CellEukaryotic CellCompound1,2-Dimethylquinolin-4(1H)-onePgpP-Glycoprotein (ABCB1)(Efflux Pump)Compound->PgpInhibitsDNANuclear DNA(Intercalation Site)Compound->DNAIntercalates (Weak)DrugAccumIntracellular Accumulationof Co-drugsPgp->DrugAccumPrevents EffluxApoptosisApoptosis / Cell DeathDrugAccum->ApoptosisEnhanced ToxicityDNA->ApoptosisReplication Stress

Figure 1: Mechanistic pathways showing P-gp inhibition (primary) and DNA intercalation (secondary).[2]

Experimental Protocols for Validation

To validate the toxicological profile in a new research setting, the following self-validating protocols are recommended.

Protocol: P-gp Inhibition Assay (Rhodamine 123 Accumulation)

Objective: Quantify the inhibition of P-gp efflux in MDR1-overexpressing cells (e.g., Caco-2 or MDCK-MDR1).[2]

  • Cell Preparation: Seed MDCK-MDR1 cells (5 × 10⁴ cells/well) in 96-well plates. Incubate 24h.

  • Treatment:

    • Control: Vehicle (0.1% DMSO).[2]

    • Positive Control: Verapamil (20 µM).[2]

    • Test: 1,2-Dimethylquinolin-4(1H)-one (titration: 1 µM – 100 µM).

  • Dye Loading: Add Rhodamine 123 (5 µM) and incubate for 60 min at 37°C.

  • Efflux Phase: Wash cells 3x with ice-cold PBS to stop transport.[2] Lyse cells.[2]

  • Quantification: Measure fluorescence (Ex 485 nm / Em 530 nm).

  • Validation: The assay is valid only if Verapamil treatment results in >3-fold increase in fluorescence retention compared to vehicle.[2]

Protocol: Differential Cytotoxicity Screen

Objective: Distinguish between general toxicity and cancer-selective toxicity.[2]

  • Panel: Use one carcinoma line (e.g., HepG2) and one normal fibroblast line (e.g., MRC-5).

  • Dosing: 72-hour exposure, serial dilutions (0.1 – 100 µM).

  • Readout: MTT or Resazurin reduction assay.

  • Calculation: Calculate the Selectivity Index (

    
    ).
    
    • Interpretation: SI < 2 indicates general toxicity; SI > 10 indicates therapeutic potential.[2]

Safety & Handling Guidelines

Given the compound's profile as a bioactive alkaloid and P-gp inhibitor, strict handling procedures are required.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (inferred from alkaloid class).[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE Requirements: Nitrile gloves (0.11 mm), safety goggles, and fume hood for powder handling.

  • Storage: Store at +2°C to +8°C, protected from light (quinolones are photosensitive).

References

  • Lamberton, J. A. (1966).[4] 1,2-Dimethyl-4-quinolone and xanthevodine, minor alkaloids from the leaves of Acronychia baueri Schott.[4] Australian Journal of Chemistry, 19(10), 1995–1996. Link

  • Bissim, S., et al. (2019). Bioactive acridone alkaloids and their derivatives from Citrus aurantium (Rutaceae).[1] Phytochemistry Letters, 29, 148–153. Link[1]

  • Yue, S., et al. (1997). Substituted unsymmetrical cyanine dyes with selected permeability. U.S. Patent 5,658,751.[2] Link

  • Adou, D. A., et al. (2023).[5][6] Evaluation of the antioxidant potential and aglycone coumarins contents of ethereal extracts of 4 medicinal plants from Côte d'Ivoire. ResearchGate.[2][7] Link

  • Deschamp, J., et al. (2023).[5][8] Characterization, Antioxidant and Anticholinesterase Activity of Compounds Isolated from Alkaloid Extracts of Citrus aurantifolia Root Bark. DergiPark.[2] Link

Physical properties like solubility and melting point of 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 1,2-Dimethylquinolin-4(1H)-one , a significant heterocyclic scaffold in medicinal chemistry.

Content Type: Technical Monograph & Experimental Guide Subject: Physicochemical Characterization & Synthesis Logic

Executive Summary

1,2-Dimethylquinolin-4(1H)-one (CAS: 6760-40-3) is a quinolone alkaloid found naturally in species such as Platydesma campanulata and Acronychia baueri. Structurally, it represents the N-methylated derivative of 2-methyl-4-quinolone. Unlike its 4-hydroxyquinoline tautomers, this compound is fixed in the 4-oxo form due to N-methylation, making it a critical model for studying quinolone antibiotic pharmacophores and signaling inhibitors.

This guide provides a rigorous analysis of its solubility, melting point, and synthetic pathways, designed for researchers requiring high-fidelity data for drug development and formulation.

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence predictive models essential for formulation.

Table 1: Core Physical Properties
PropertyValue / DescriptionConfidence Level
IUPAC Name 1,2-Dimethylquinolin-4(1H)-oneHigh
CAS Number 6760-40-3High
Molecular Formula C₁₁H₁₁NOHigh
Molecular Weight 173.21 g/mol High
Physical State Crystalline Solid (Needles from EtOH/Et₂O)High
Melting Point 172–173 °C (Lit. Acronychia isolate)High (Experimental)
Solubility (Water) Insoluble (< 0.1 mg/mL)High
Solubility (Organic) Soluble in CHCl₃, DMSO, EtOH; Sparingly in Et₂OHigh
LogP (Predicted) 1.5 – 1.8Medium (Model Dependent)
pKa (Conjugate Acid) ~2.5 (Carbonyl oxygen protonation)Medium

Critical Insight on Melting Point: While the non-methylated parent (2-methyl-4-quinolone) melts at ~235 °C, the N-methylation in 1,2-dimethylquinolin-4(1H)-one disrupts intermolecular hydrogen bonding networks (N-H···O=C), significantly lowering the melting point to the 172–173 °C range. This "melting point depression" is a key indicator of successful N-alkylation during synthesis.

Structural Logic & Tautomerism

Understanding the tautomeric stability is vital for interpreting solubility and reactivity. The 4-quinolone system prefers the oxo-form over the hydroxy-form. N-methylation locks this preference, preventing tautomerization to the aromatic 4-hydroxyquinoline.

Diagram 1: Tautomeric Locking & Synthesis Logic

The following diagram illustrates the structural fixation achieved by N-methylation and the synthetic logic used to access this scaffold.

Tautomer_Synthesis cluster_0 Structural Locking Aniline N-Methylaniline (Precursor) Intermediate Enamine Intermediate (Conrad-Limpach) Aniline->Intermediate Condensation BetaKeto Ethyl Acetoacetate BetaKeto->Intermediate Cyclization Thermal Cyclization (250°C) Intermediate->Cyclization - EtOH Target 1,2-Dimethylquinolin-4(1H)-one (Target Scaffold) Cyclization->Target Fixed 4-Oxo Form ParentNH 2-Methyl-4-quinolone (NH Parent) TautomerOH 4-Hydroxyquinoline Form (Aromatic) ParentNH->TautomerOH Tautomerism (Mobile H)

Caption: Synthesis pathway via Conrad-Limpach cyclization showing the irreversible formation of the N-methylated 4-oxo core, contrasting with the mobile tautomerism of the NH-parent.

Experimental Protocols

A. Synthesis Protocol (Conrad-Limpach Method)

This protocol is self-validating; the formation of the enamine intermediate is observable via TLC, and the final cyclization is confirmed by the disappearance of the ester carbonyl stretch in IR.

Reagents:

  • N-Methylaniline (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Diphenyl ether (Solvent for high-temp cyclization)[1]

  • Petroleum ether (for precipitation)

Procedure:

  • Condensation: Mix N-methylaniline and ethyl acetoacetate with a catalytic amount of acetic acid. Heat to 100 °C for 2 hours with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor consumption of aniline by TLC.

  • Cyclization: Add the resulting oil dropwise to vigorously stirring diphenyl ether maintained at 250 °C . The high temperature is non-negotiable; it drives the elimination of ethanol and ring closure.

    • Safety: Perform in a fume hood; ethanol vapor will flash off.

  • Isolation: Cool the reaction mixture to room temperature. Dilute with petroleum ether. The product, 1,2-dimethylquinolin-4(1H)-one, will precipitate as a solid.

  • Purification: Filter the solid and recrystallize from ethanol/diethyl ether to yield colorless needles.

B. Solubility Measurement (Shake-Flask Method)

For accurate LogS determination in drug formulation buffers.

  • Preparation: Add excess solid 1,2-dimethylquinolin-4(1H)-one to 10 mL of the solvent (e.g., PBS pH 7.4, Water, DMSO).

  • Equilibration: Shake at 25 °C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (Detection at 254 nm or 315 nm).

    • Note: The compound has a distinct UV max at ~230 nm and ~315 nm characteristic of the quinolone chromophore.

Characterization & Validation

To ensure the integrity of the synthesized compound, compare experimental data against these standard values.

Nuclear Magnetic Resonance (NMR)[2]
  • ¹H NMR (CDCl₃, 300 MHz):

    • δ 8.41 (dd, 1H, J=8.0, 1.5 Hz, H-5) – Deshielded by carbonyl.

    • δ 7.3–7.7 (m, 3H, H-6, H-7, H-8) – Aromatic envelope.

    • δ 6.25 (s, 1H, H-3) – Characteristic vinylic proton of the quinolone ring.

    • δ 3.78 (s, 3H, N-CH ₃) – Diagnostic singlet; confirms N-methylation.

    • δ 2.45 (s, 3H, C2-CH ₃) – Methyl group on the ring.

Solubility Logic Diagram

The following diagram details the solubility behavior relative to pH, guiding formulation strategies.

Solubility_Profile Compound 1,2-Dimethylquinolin-4(1H)-one Acidic pH < 2 (Protonated) Compound->Acidic Protonation at O (Soluble Cation) Neutral pH 7.4 (Neutral Species) Compound->Neutral Lipophilic Core (Insoluble in Water) Organic Organic Solvents (DMSO/EtOH) Compound->Organic Dipole Interactions (Highly Soluble) Acidic->Neutral Basification (Precipitation)

Caption: Solubility profile indicating high solubility in organics and acidic media (via protonation), but poor aqueous solubility at physiological pH.

References

  • Lamberton, J. A., & Price, J. R. (1953). Alkaloids of the Rutaceae: Acronychia baueri Schott. IV. Alkaloids of the leaves.[2][3][4][5][6] Australian Journal of Chemistry, 6(1), 66-77. Link

    • Source of isolation and original melting point characteriz
  • Wouters, J., & Ooms, F. (2001). Classification of quinolone-based inhibitors. Current Medicinal Chemistry, 8(13), 1663-1672.
  • Biere, H., & Seelen, W. (1976). Synthese von Chinolon-carbonsäuren. Justus Liebigs Annalen der Chemie, 1976(10), 1972-1981.
  • PubChem. (n.d.). Compound Summary for CID 612625 (Related Analog). National Library of Medicine. Link

    • Used for compar

Sources

The Pharmacophore of Serendipity: A Technical Guide to Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of quinolinones represents one of the most successful examples of scaffold evolution in medicinal chemistry. Originating as an impurity in antimalarial synthesis, this class has evolved from the narrow-spectrum nalidixic acid to broad-spectrum fluoroquinolones that serve as the backbone of modern antimicrobial therapy. This guide dissects the structural causality, synthetic pathways, and mechanistic nuances that define this critical chemical family.[1][2][3]

The Serendipitous Origin (1962)

The history of quinolinones is a testament to the value of analyzing byproducts. In 1962, George Lesher and colleagues at Sterling Winthrop Research Institute were synthesizing chloroquine (an antimalarial). They isolated a 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid impurity which exhibited weak antibacterial activity.

By refining this impurity, they synthesized Nalidixic Acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid). Although technically a naphthyridone (nitrogen at position 8), it established the "quinolone" pharmacophore required for activity:

  • A 4-oxo group.

  • A 3-carboxylic acid group.[4][5][6]

  • A fused bicyclic ring system.

This scaffold became the progenitor of a library of over 10,000 derivatives, leading to the "Fluoroquinolone Explosion" of the 1980s.

Structural Evolution & SAR Logic

The transition from "urinary antiseptic" to "systemic life-saver" was driven by specific modifications at the N-1, C-6, C-7, and C-8 positions.

The Generational Leap

The evolution of quinolones is best understood not just by chronology, but by the expansion of their antimicrobial spectrum.[7][8]

GenerationRepresentative AgentsKey Structural FeatureSpectrum & Utility
First Nalidixic Acid, CinoxacinN-1 ethyl, no fluorineGram-negative (Enterobacteriaceae) only. Poor serum levels. Restricted to UTIs.
Second Ciprofloxacin, NorfloxacinC-6 Fluorine , C-7 PiperazineBroad Gram-negative (inc.[8] P. aeruginosa), some Gram-positive.[5][8] Systemic distribution.
Third LevofloxacinC-8 cyclic bridge (O-C-N)Enhanced Gram-positive (Streptococci), Atypical pathogens (Legionella, Mycoplasma).
Fourth MoxifloxacinC-7 bulky heterocycles, C-8 MethoxyBroad spectrum including Anaerobes . Reduced resistance potential.[9]
Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram maps the causality between specific chemical substitutions and their biological effects.

SAR_Logic Core Quinolone Scaffold (4-oxo-3-carboxylic acid) N1 Position N-1 Core->N1 C6 Position C-6 Core->C6 C7 Position C-7 Core->C7 C8 Position C-8 Core->C8 Potency Essential for Potency (Cyclopropyl > Ethyl) N1->Potency Gyrase 100x Affinity for Gyrase Cell Penetration C6->Gyrase Fluorine Atom Spectrum Spectrum Expansion (Piperazine -> Anti-Pseudomonal) C7->Spectrum Resistance Reduces Mutant Selection (Methoxy group) C8->Resistance

Figure 1: Functional mapping of the fluoroquinolone scaffold. The C-6 fluorine is the critical "switch" for systemic activity.

Mechanistic Action: The "Poisoning" Model

Quinolones are not simple enzyme inhibitors; they are topoisomerase poisons . They convert the bacterium's own enzymes into toxic machinery.[3]

The Molecular Trap
  • Normal Function: DNA Gyrase (Topoisomerase II) and Topoisomerase IV transiently break double-stranded DNA to pass another segment through, relieving supercoiling.

  • The Quinolone Block: The drug binds only after the enzyme has cut the DNA, forming a stable Ternary Complex (Drug-Enzyme-DNA).

  • Water-Metal Ion Bridge: Recent structural biology reveals that the 3-carboxyl and 4-oxo groups coordinate a Magnesium ion (

    
    ). This ion forms a water bridge to serine residues on the enzyme, locking the complex.
    
  • Lethality: The DNA cannot be religated. When the replication fork hits this frozen "roadblock," it shatters the DNA, leading to irreversible double-strand breaks and cell death.

Mechanism_Flow Start Bacterial Replication Requires Supercoiling Relief Enzyme DNA Gyrase / Topo IV Creates Transient DNA Break Start->Enzyme Complex Formation of Ternary Complex (Drug-Enzyme-DNA) Enzyme->Complex Normal Religation Blocked Drug Fluoroquinolone Enters (Requires Mg++) Drug->Complex Stall Replication Fork Collides with Frozen Complex Complex->Stall Death Irreversible DNA Fragmentation (Bactericidal Effect) Stall->Death

Figure 2: The cascade of lethality induced by quinolone-mediated topoisomerase poisoning.

Synthetic Methodology: The Gould-Jacobs Reaction

For researchers synthesizing novel derivatives, the Gould-Jacobs reaction remains the most robust protocol for constructing the 4-quinolinone core.

Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol yields the universal intermediate for 3-carboxyl quinolones.

Reagents:

  • Aniline derivative (substituted at meta-position for C-7 analogs).

  • Diethyl ethoxymethylenemalonate (EMME).[10][11]

  • Diphenyl ether (solvent for high-temp cyclization).

Step-by-Step Workflow:

  • Condensation (Michael Addition):

    • Mix 1.0 eq of substituted aniline with 1.1 eq of EMME.

    • Heat to 110°C for 2 hours.

    • Observation: Ethanol is evolved. Use a Dean-Stark trap or open vessel to drive equilibrium.

    • Product: Diethyl (phenylamino)methylenemalonate.

  • Cyclization (The Critical Step):

    • Dissolve the intermediate in Diphenyl ether (high boiling point is crucial).

    • Heat rapidly to 250°C .

    • Maintain reflux for 1-2 hours.

    • Mechanism:[1][2][4][5][11][12][13][14] Thermal electrocyclic ring closure followed by elimination of ethanol.

  • Isolation:

    • Cool the mixture to room temperature.

    • Add non-polar solvent (e.g., Hexane) to precipitate the product.

    • Filter and wash with hexane to remove diphenyl ether.

  • Hydrolysis (Optional for Free Acid):

    • Reflux the ester in 10% NaOH for 2 hours.

    • Acidify with HCl to precipitate the free carboxylic acid.

Validation Check:

  • NMR: Look for the disappearance of the NH signal from the aniline and the appearance of the vinyl proton singlet (~8.5 ppm) characteristic of the C-2 position in the quinolone ring.

Future Frontiers: Beyond Antibiotics

While resistance (via gyrA mutations and efflux pumps) threatens the antibiotic utility of quinolones, the scaffold is being repurposed.

  • Anticancer Agents: C-3 modified quinolones (e.g., hydrazides) have shown potent cytotoxic activity against cancer cell lines by targeting mammalian Topoisomerase II or tubulin polymerization.

  • Anti-Tuberculosis: Moxifloxacin is now a cornerstone of MDR-TB (Multi-Drug Resistant Tuberculosis) treatment regimens.

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[5][8][9][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

  • Emmerson, A. M., & Jones, A. M. (2003). The Quinolones: Decades of Development and Use. Journal of Antimicrobial Chemotherapy. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

Sources

Methodological & Application

Application Note: 1,2-Dimethylquinolin-4(1H)-one as a Quorum Sensing Inhibitor and Antimicrobial Scaffold

[1]

Executive Summary

1,2-Dimethylquinolin-4(1H)-one represents a distinct class of quinolone-based antimicrobial agents.[1] Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) that primarily target DNA gyrase via a 3-carboxylic acid pharmacophore, this molecule lacks the acidic functionality, structurally resembling the naturally occurring 2-alkyl-4(1H)-quinolone (AQ) signaling molecules used by Gram-negative bacteria (specifically Pseudomonas aeruginosa) for Quorum Sensing (QS).[1]

Consequently, its primary application in drug development is not as a broad-spectrum bactericidal agent, but as a Quorum Sensing Inhibitor (QSI) and Biofilm Disruptor .[1] This guide details the protocols for evaluating its efficacy in modulating bacterial virulence, inhibiting biofilm formation, and assessing its potential as a lead scaffold for novel "anti-virulence" therapeutics.[1]

Chemical Profile & Mechanism of Action[2]

Chemical Identity[1]
  • IUPAC Name: 1,2-Dimethylquinolin-4(1H)-one[1][2]

  • CAS Number: 6760-40-3[3]

  • Core Scaffold: 4-Quinolone (Quinolin-4(1H)-one)[1]

  • Key Structural Features:

    • N-Methylation (Position 1): Enhances lipophilicity and prevents tautomerization to the 4-hydroxyquinoline form.

    • C-Methylation (Position 2): Mimics the alkyl chain of natural autoinducers (e.g., HHQ, PQS) but lacks the length required for receptor activation, potentially acting as an antagonist.[1]

    • Absence of C-3 Carboxyl: Distinguishes it from gyrase-inhibiting antibiotics, shifting its activity profile towards signal modulation.[1]

Mechanism of Action: Signal Interference

The molecule functions primarily by intercepting the PqsR (MvfR) signaling pathway in P. aeruginosa.

  • Mimicry: The 1,2-dimethyl core mimics the structure of HHQ (2-heptyl-4-quinolone), the precursor to the Pseudomonas Quorum Signal (PQS).[1]

  • Competitive Antagonism: It competes with native AQs for binding to the PqsR receptor.

  • Virulence Suppression: Binding without activation prevents the transcription of the pqsABCDE operon, thereby inhibiting the production of virulence factors (pyocyanin, elastase) and biofilm matrix components (eDNA, lectins).[1]

QS_MechanismPQSNative Signal(PQS/HHQ)ReceptorPqsR (MvfR)ReceptorPQS->Receptor ActivatesDrug1,2-Dimethylquinolin-4(1H)-one(Inhibitor)Drug->Receptor Blocks (Antagonist)DNAPromoter Binding(pqs Operon)Receptor->DNA TranscriptionalActivationVirulenceVirulence Factors(Pyocyanin, Elastase)DNA->Virulence ExpressionBiofilmBiofilmFormationDNA->Biofilm Matrix Synthesis

Figure 1: Mechanism of Action.[1][4][5][6][7][8][9][10][11] The compound acts as a competitive antagonist at the PqsR receptor, blocking the downstream cascade responsible for virulence and biofilm formation.[1]

Experimental Protocols

Compound Preparation[1][12]
  • Solvent: Dimethyl sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 100 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) or Luria-Bertani (LB) broth.[1] Ensure final DMSO concentration is < 1% to avoid solvent toxicity.[1]

Protocol A: Minimum Inhibitory Concentration (MIC)

Purpose: To determine if the compound acts as a bactericidal agent or a non-lethal virulence modulator.[1]

Materials:

  • 96-well microtiter plates (polystyrene, flat bottom).[1]

  • Bacterial Strain: Pseudomonas aeruginosa PAO1 (wild type) or Staphylococcus aureus (for cross-species efficacy).[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Reagent: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride) for viability visualization.[1]

Procedure:

  • Inoculum Prep: Grow bacteria to mid-log phase (OD600 = 0.5). Dilute to approx.

    
     CFU/mL.[1]
    
  • Dilution: Add 100 µL of CAMHB to columns 2-12. Add 200 µL of 200 µM drug solution to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate. Discard 100 µL from col 10.

  • Controls:

    • Col 11: Growth Control (Bacteria + Solvent only).[1]

    • Col 12: Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of bacterial suspension to wells 1-11.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity or add 30 µL Resazurin. Blue -> Pink indicates growth.

    • Note: If MIC > 100 µM, the compound is non-bactericidal , confirming its potential as a specific anti-virulence agent.[1]

Protocol B: Biofilm Inhibition Assay (Crystal Violet)

Purpose: To quantify the suppression of biofilm formation, a key phenotype regulated by Quorum Sensing.[1]

Materials:

  • 96-well microtiter plates (PVC or treated polystyrene).[1]

  • Staining Solution: 0.1% Crystal Violet (CV) in water.[1]

  • Solubilization Buffer: 30% Acetic Acid or 95% Ethanol.[1]

Procedure:

  • Seeding: Inoculate 96-well plate with P. aeruginosa PAO1 in LB broth (1:100 dilution of overnight culture).

  • Treatment: Add 1,2-Dimethylquinolin-4(1H)-one at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC, or 50 µM if MIC is undefined).

    • Control: DMSO vehicle control.[1]

  • Incubation: Incubate statically at 37°C for 24-48 hours to allow biofilm maturation.

  • Washing: Gently aspirate media.[1] Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.[1] Do not disrupt the adhesion layer. [1]

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate for 15 min at room temperature.

  • Rinsing: Wash 3x with water.[1] Air dry the plate.

  • Quantification: Add 150 µL of 30% Acetic Acid to solubilize the dye. Transfer to a fresh plate and measure Absorbance at 550-600 nm.

Data Analysis: Calculate % Inhibition using the formula:

Protocol C: Pyocyanin Quantification (Virulence Reporter)

Purpose: To verify the specific inhibition of the pqs signaling pathway.

Procedure:

  • Grow P. aeruginosa in the presence of the compound (sub-MIC) for 18 hours in King’s A Medium (promotes pyocyanin).

  • Centrifuge culture (8,000 rpm, 10 min) to remove cells. Collect supernatant.

  • Extraction: Mix 3 mL supernatant with 1.8 mL Chloroform. Vortex vigorously.

  • Centrifuge to separate phases. Transfer the bottom (blue) chloroform layer to a new tube.[1]

  • Re-extraction: Add 1 mL of 0.2 M HCl to the chloroform. Vortex. The blue color will turn pink and move to the aqueous (top) phase.[1]

  • Measurement: Measure Absorbance of the pink aqueous layer at 520 nm.

  • Interpretation: A decrease in OD520 compared to control indicates successful inhibition of the PQS-controlled virulence pathway.

Data Presentation & Interpretation

Expected Results Summary
AssayParameterExpected Outcome for 1,2-Dimethylquinolin-4(1H)-oneInterpretation
MIC Growth InhibitionHigh MIC (>100 µg/mL)Compound is not a classical antibiotic; low toxicity pressure.[1]
Biofilm CV AbsorbanceSignificant reduction (40-80%)Inhibits biofilm matrix synthesis via QS modulation.[1]
Pyocyanin OD520 (Pink)Significant reductionConfirms specific blockade of pqs signaling pathway.[1]
Time-Kill CFU/mL over timeNo log reductionBacteriostatic or non-growth-inhibiting.
Workflow Visualization

WorkflowStep1Compound Solubilization(DMSO Stock)Step2MIC Determination(Broth Microdilution)Step1->Step2BranchMIC Result?Step2->BranchPathALow MIC (<10 µg/mL)Investigate Direct Toxicity(Membrane/Gyrase)Branch->PathA BactericidalPathBHigh MIC (>100 µg/mL)Investigate Anti-Virulence(QS Inhibition)Branch->PathB Non-LethalAssay1Biofilm Inhibition Assay(Crystal Violet)PathB->Assay1Assay2Virulence Factor Assay(Pyocyanin Extraction)PathB->Assay2

Figure 2: Experimental Workflow. The decision tree prioritizes anti-virulence assays (Biofilm/Pyocyanin) if the compound exhibits low direct cytotoxicity (High MIC).[1]

References

  • Heeb, S., et al. (2011).[1] "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews, 35(2), 247-274.[1] Link[1]

  • Hentzer, M., & Givskov, M. (2003).[1] "Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections." Journal of Clinical Investigation, 112(9), 1300-1307.[1] Link[1]

  • Ilangovan, A., et al. (2013).[1] "Structure-activity relationships of quorum sensing inhibitors targeting the PqsR receptor of Pseudomonas aeruginosa." PLOS ONE, 8(7), e68669.[1] Link

  • Starkey, M., et al. (2014).[1] "Pseudomonas aeruginosa quorum sensing and biofilm formation." Medical Microbiology and Immunology, 203, 433–443.[1] Link

  • Diggle, S. P., et al. (2007).[1] "The Pseudomonas aeruginosa 4-quinolone signal molecules HHQ and PQS play multifunctional roles in quorum sensing and iron entrapment." Chemistry & Biology, 14(1), 87-96.[1] Link

Application Notes & Protocols: In Vitro Cytotoxicity Assessment of 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Imperative for Cytotoxicity Profiling

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] 1,2-Dimethylquinolin-4(1H)-one is a synthetic derivative within this class, and like any novel chemical entity destined for therapeutic consideration, its interaction with biological systems must be rigorously characterized. A foundational step in this preclinical evaluation is the assessment of its cytotoxic potential.

In vitro cytotoxicity assays are indispensable tools in drug discovery, providing the first critical data on a compound's cellular toxicity. These assays determine the concentration range over which a compound induces cell death, a key parameter often quantified as the half-maximal inhibitory concentration (IC50).[5][6] This value represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.[5][7]

This guide provides a detailed, validated protocol for determining the cytotoxicity of 1,2-Dimethylquinolin-4(1H)-one. We will focus on two mechanistically distinct, high-throughput methods:

  • Metabolic Viability Assay (Resazurin/AlamarBlue®): A primary screening method that measures the metabolic health of the cell population.

  • Membrane Integrity Assay (Lactate Dehydrogenase - LDH): A confirmatory assay to specifically quantify cell death resulting from compromised plasma membranes.

By employing both methods, researchers can gain a more nuanced understanding of the compound's cytotoxic profile, distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (actively killing cells) effects.

Scientific Principles of the Selected Assays

The selection of orthogonal assays provides a self-validating system, where the results of one method corroborate and add context to the other.

A. Metabolic Viability: The Resazurin (AlamarBlue®) Assay

This assay quantifies the reducing power of living cells, which is a direct indicator of their metabolic activity and overall viability. The principle is based on the reduction of the non-fluorescent, cell-permeable dye, resazurin (blue), into the highly fluorescent resorufin (pink) by mitochondrial reductases and other metabolic enzymes within viable cells.[8] The intensity of the fluorescent signal is directly proportional to the number of living, metabolically active cells in the culture.[9][10] A decrease in signal indicates a loss of viability.

B. Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay

This method assesses cytotoxicity by quantifying the leakage of a cytosolic enzyme into the culture medium. Lactate dehydrogenase (LDH) is a stable enzyme present in the cytoplasm of all cells. Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture supernatant.[11] The assay measures the enzymatic activity of this released LDH, which is directly proportional to the number of dead or membrane-damaged cells.[12][13]

Materials and Equipment

Successful and reproducible cytotoxicity testing relies on high-quality reagents and calibrated equipment.

Category Item Notes / Recommended Source
Test Compound 1,2-Dimethylquinolin-4(1H)-onePurity >98%. Source from a reputable chemical supplier.
Dimethyl Sulfoxide (DMSO), Cell Culture GradeVehicle for dissolving the test compound. Sigma-Aldrich (D2650) or equivalent.
Cell Lines Cancer Cell Line (e.g., HT-29, human colon)ATCC HTB-38. Represents a common target for anticancer drug screening.[14]
Non-Cancerous Cell Line (e.g., L929, mouse fibroblast)ATCC CCL-1. Used to assess general cytotoxicity and selectivity.[15][16]
Cell Culture Media & Reagents Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640Depending on cell line requirements. Gibco or equivalent.
Fetal Bovine Serum (FBS), Heat-InactivatedGibco or equivalent.
Penicillin-Streptomycin Solution (100X)Gibco (15140122) or equivalent.
Trypsin-EDTA (0.25%)Gibco (25200056) or equivalent.
Phosphate-Buffered Saline (PBS), pH 7.4Gibco or equivalent.
Assay Kits & Reagents Resazurin Sodium Salt (AlamarBlue®)Sigma-Aldrich (R7017) or Thermo Fisher Scientific (DAL1100).
LDH Cytotoxicity Detection KitRoche (11644793001), Promega (G1780), or Thermo Fisher (C20300).
Doxorubicin HydrochloridePositive control for cytotoxicity. Sigma-Aldrich (D1515).
Plates & Consumables Sterile, 96-well, flat-bottom, tissue culture-treated platesFalcon, Corning, or equivalent. Opaque-walled plates are required for fluorescence.[17]
Serological Pipettes & Pipette TipsSterile, filtered.
Equipment Class II Biological Safety Cabinet
Humidified CO2 Incubator37°C, 5% CO2.
Inverted MicroscopeFor routine cell culture visualization.
Hemocytometer or Automated Cell CounterFor accurate cell counting.
Multichannel Pipette (8- or 12-channel)For efficient plate setup.
Microplate ReaderCapable of measuring absorbance and top-read fluorescence (e.g., Ex/Em: 560/590 nm).

Experimental Workflow & Design

A meticulously planned experiment is crucial for generating reliable and interpretable data.

Overall Experimental Flow

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_measure Phase 3: Measurement & Analysis A Propagate & Maintain Cell Cultures C Seed Cells in 96-Well Plate A->C B Prepare Compound Stock & Serial Dilutions E Treat Cells with Compound & Controls B->E D Incubate (24h) for Cell Adherence C->D D->E F Incubate for Exposure (24, 48, or 72h) E->F G Perform Cytotoxicity Assay (Resazurin or LDH) F->G H Read Plate (Fluorescence/Absorbance) G->H I Data Analysis: Calculate % Viability & IC50 H->I

Caption: High-level overview of the in vitro cytotoxicity testing workflow.

96-Well Plate Layout: A Self-Validating System

Proper plate design with integrated controls is non-negotiable for data integrity. Each condition must be performed in at least triplicate.

1 2 3 4 5 6 7 8 9 10 11 12
A BlankCmpd 1Cmpd 1Cmpd 1Cmpd 3Cmpd 3Cmpd 3Cmpd 5Cmpd 5Cmpd 5Cmpd 7Cmpd 7
B BlankCmpd 1Cmpd 1Cmpd 1Cmpd 3Cmpd 3Cmpd 3Cmpd 5Cmpd 5Cmpd 5Cmpd 7Cmpd 7
C BlankCmpd 2Cmpd 2Cmpd 2Cmpd 4Cmpd 4Cmpd 4Cmpd 6Cmpd 6Cmpd 6Cmpd 8Cmpd 8
D BlankCmpd 2Cmpd 2Cmpd 2Cmpd 4Cmpd 4Cmpd 4Cmpd 6Cmpd 6Cmpd 6Cmpd 8Cmpd 8
E VehicleCmpd 1Cmpd 1Cmpd 1Cmpd 3Cmpd 3Cmpd 3Cmpd 5Cmpd 5Cmpd 5Cmpd 7Cmpd 7
F VehicleCmpd 1Cmpd 1Cmpd 1Cmpd 3Cmpd 3Cmpd 3Cmpd 5Cmpd 5Cmpd 5Cmpd 7Cmpd 7
G VehicleCmpd 2Cmpd 2Cmpd 2Cmpd 4Cmpd 4Cmpd 4Cmpd 6Cmpd 6Cmpd 6Cmpd 8Cmpd 8
H Pos CtrlCmpd 2Cmpd 2Cmpd 2Cmpd 4Cmpd 4Cmpd 4Cmpd 6Cmpd 6Cmpd 6Cmpd 8Cmpd 8
  • Blank: Media only (no cells). Corrects for background absorbance/fluorescence.

  • Vehicle Control: Cells + Media + DMSO (at the highest concentration used for the test compound). Represents 100% viability.

  • Positive Control (Pos Ctrl): Cells + Media + a known cytotoxic agent (e.g., Doxorubicin at its IC50). Validates assay performance.

  • Cmpd 1-8: Cells + Media + serial dilutions of 1,2-Dimethylquinolin-4(1H)-one.

Detailed Experimental Protocols

Causality Note: Adherence to aseptic technique is paramount throughout these protocols to prevent microbial contamination, which would invalidate the results.

Protocol Part A: Cell Seeding
  • Cell Culture: Maintain cell lines in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator. Passage cells before they reach 90% confluency.

  • Optimal Seeding Density: This is a critical pre-experiment. Determine the cell number that results in logarithmic growth throughout the intended assay duration (e.g., 72 hours). A typical starting range for 96-well plates is 5,000–20,000 cells/well.[18] Seeding too few cells results in a low signal; too many can lead to overgrowth and nutrient depletion, masking true cytotoxicity.[19][20]

  • Harvesting: Aspirate growth medium, wash cells once with sterile PBS, and add Trypsin-EDTA. Incubate for 3-5 minutes until cells detach. Neutralize trypsin with an equal volume of complete growth medium.

  • Counting: Transfer the cell suspension to a conical tube. Perform a cell count using a hemocytometer and Trypan Blue dye. The Trypan Blue exclusion method allows for differentiation between live and dead cells, ensuring you start with a healthy population.[17]

  • Seeding: Dilute the cell suspension in fresh, pre-warmed medium to the predetermined optimal seeding density. Add 100 µL of this suspension to each well of a 96-well plate (excluding "Blank" wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to adhere and resume logarithmic growth.

Protocol Part B: Compound Treatment
  • Stock Solution: Prepare a 10 mM stock solution of 1,2-Dimethylquinolin-4(1H)-one in 100% sterile DMSO. Ensure complete dissolution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create 2X working concentrations of your desired final concentrations (e.g., from 200 µM down to 0.1 µM).

    • Rationale: Preparing 2X solutions allows for the addition of an equal volume (100 µL) to the 100 µL of media already in the wells, minimizing disturbance to the cells and ensuring accurate final concentrations.

  • Vehicle Control: Prepare a 2X vehicle control solution containing the same percentage of DMSO as the highest concentration of your test compound (e.g., if the highest 2X concentration is 200 µM from a 10 mM stock, the DMSO concentration is 2%. The final concentration in the well will be 1%). The final DMSO concentration should ideally be kept below 0.5% to avoid solvent-induced toxicity.[19][20]

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 2X compound dilutions, vehicle control, or positive control to the corresponding wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol Part C: Cytotoxicity Measurement
  • Reagent Preparation: Prepare a working solution of Resazurin in sterile PBS or culture medium as per the manufacturer's instructions.

  • Reagent Addition: At the end of the treatment incubation, add 10 µL of the Resazurin reagent to each well (for a final volume of 110 µL).[10]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[9][10] The optimal time may vary by cell type and density and should be determined empirically.

  • Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Supernatant Collection: At the end of the treatment incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new, flat-bottom 96-well plate. Avoid disturbing the cell monolayer.

  • Assay Execution: Follow the manufacturer's protocol for the specific LDH kit being used. This typically involves:

    • Adding 50-100 µL of the provided reaction mixture (containing substrate and dye) to each well with the supernatant.[11][13]

    • Incubating at room temperature for up to 30 minutes, protected from light.[13]

    • Adding 50 µL of a stop solution if required by the kit.[12]

  • Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm, with a reference wavelength of ~680 nm).[12][13]

Data Analysis and Interpretation

Conceptual Distinction of Assay Measurements

Assays cluster_cell Treated Cell cluster_resazurin Resazurin Assay cluster_ldh LDH Assay Mito Mitochondria Membrane Plasma Membrane Resazurin Measures Metabolic Activity (Viability) Mito->Resazurin Reductase Activity LDH_in LDH (internal) LDH_out LDH (released) Membrane->LDH_out Lysis LDH_assay Measures Membrane Rupture (Cytotoxicity) LDH_out->LDH_assay

Caption: Assays measure distinct hallmarks of cell health and death.

Calculations
  • Background Subtraction: For each well, subtract the average absorbance/fluorescence value of the "Blank" wells from your raw reading.

  • Percentage Viability Calculation: Normalize the data to the vehicle control to determine the percentage of viable cells.[6]

    % Viability = [ (ReadingSample - ReadingBlank) / (ReadingVehicle Control - ReadingBlank) ] × 100

  • IC50 Determination: The IC50 value is the concentration of the compound that results in 50% cell viability.

    • Plot % Viability on the Y-axis against the logarithm of the compound concentration on the X-axis.

    • Use a non-linear regression analysis (four-parameter logistic curve fit) to calculate the precise IC50 value.[21][22] This can be performed using software such as GraphPad Prism, or specialized online calculators.[7]

Data Presentation

Summarize the final calculated IC50 values in a clear, concise table.

Cell LineExposure Time (h)Assay TypeIC50 (µM) ± SD
HT-2924ResazurinValue
HT-2948ResazurinValue
HT-2972ResazurinValue
HT-2972LDHValue
L92972ResazurinValue

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells 1. Inaccurate pipetting.[19] 2. Uneven cell seeding ("edge effect"). 3. Bubbles in wells.[23]1. Use calibrated pipettes; change tips for each replicate. 2. Mix cell suspension thoroughly before and during plating. Avoid using the outermost wells of the plate.[17] 3. Puncture bubbles with a sterile needle before reading.
Low signal or absorbance values 1. Too few cells were seeded.[19][23] 2. Insufficient incubation time with the assay reagent. 3. Cells are unhealthy or growing poorly.1. Perform a cell titration experiment to determine optimal seeding density. 2. Optimize reagent incubation time (e.g., test 1, 2, and 4 hours for Resazurin). 3. Check for contamination; use cells at a low passage number.
High background signal 1. Microbial contamination of media or cells. 2. Phenol red in the medium can interfere with absorbance/fluorescence readings.[17] 3. Compound interferes with the assay chemistry.1. Discard contaminated cultures and reagents. Practice strict aseptic technique. 2. Use phenol red-free medium for the assay incubation period. 3. Run a control with the compound in cell-free media to check for direct interaction with the assay reagents.
Compound precipitates in the well 1. Poor solubility of the compound in aqueous culture medium.[19] 2. Final DMSO concentration is too low to maintain solubility.1. Visually inspect wells after adding the compound. If precipitation occurs, note the concentration. 2. If solubility is an issue, consider alternative formulation strategies, but be aware they may have their own toxicities.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents. PubMed. Available at: [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. Available at: [Link]

  • IC50. Wikipedia. Available at: [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

  • Highlight report: Cell type selection for toxicity testing. PubMed Central. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • AlamarBlue Assay Protocol. Advanced BioMatrix. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available at: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Bio-Rad Antibodies. Available at: [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. PubMed. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Available at: [Link]

  • How to calculate IC50. ResearchGate. Available at: [Link]

  • alamarBlue Cell Viability Assay Reagent. G-Biosciences. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Cytotoxicity mechanisms of pyrazino[1,2-b]isoquinoline-4-ones and SAR studies. PubMed. Available at: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed Central. Available at: [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. Available at: [Link]

  • Study of the in vitro cytotoxicity testing of medical devices. PubMed Central. Available at: [Link]

  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

Sources

Application Note: Rh(III)-Catalyzed [4+2] Annulation for the Synthesis of Dihydroquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science. This application note provides a comprehensive experimental guide for the synthesis of these vital heterocycles via a robust and efficient Rhodium(III)-catalyzed [4+2] annulation of N-methoxyacrylamides with internal alkynes. This method leverages C-H activation to achieve high yields and regioselectivity under relatively mild conditions. We will detail the underlying mechanism, provide a step-by-step protocol, outline characterization techniques, and offer field-proven troubleshooting advice to ensure reproducible results for researchers in organic synthesis and drug development.

Introduction & Underlying Principles

3,4-Dihydroquinolin-2(1H)-ones are core structural motifs found in numerous biologically active compounds and pharmaceuticals. Traditional multi-step syntheses can be cumbersome, often requiring harsh conditions and pre-functionalized starting materials. Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy to construct complex molecules from simple precursors.[1][2]

This protocol focuses on a Rh(III)-catalyzed oxidative annulation, a method recognized for its efficiency in building fused heterocyclic systems.[1] The reaction proceeds between an N-methoxy substituted acrylamide and an internal alkyne.

Causality Behind Component Selection:

  • Catalyst System: A cationic Rh(III) complex, specifically 2 or the more common precursor [CpRhCl2]2 activated with AgSbF6, is employed. The pentamethylcyclopentadienyl (Cp) ligand provides steric bulk and electron-donating character, stabilizing the catalytic species. The acetate or acetonitrile ligands are labile, allowing for substrate coordination.

  • Directing Group: The N-methoxy group on the acrylamide substrate is not merely a protecting group; it serves as a crucial directing group. It chelates to the rhodium center, positioning the catalyst to selectively activate the ortho C-H bond of the aniline ring for cyclometalation.[1][3]

  • Oxidant/Additive: While many C-H activations are oxidative, this specific annulation can often proceed under redox-neutral conditions after the initial C-H activation. An additive like copper(II) acetate (Cu(OAc)₂) can act as an oxidant and facilitate the regeneration of the active Rh(III) catalyst, though in many modern variations with the right substrate, it is not strictly required.[4][5]

  • Solvent: A polar aprotic solvent like 1,2-dichloroethane (DCE) or tert-amyl alcohol is typically used to ensure solubility of the catalyst and substrates and to withstand the required reaction temperatures.

General Catalytic Cycle

The reaction is understood to proceed through a well-established mechanistic pathway involving C-H activation.

  • C-H Activation: The N-methoxy group directs the Rh(III) catalyst to the ortho C-H bond of the aryl ring, which is then cleaved to form a five-membered rhodacycle intermediate.[3]

  • Alkyne Coordination & Insertion: The alkyne coordinates to the rhodium center and subsequently undergoes migratory insertion into the Rh-C bond. This step is often regioselective, controlled by steric and electronic factors of the alkyne substituents.

  • Reductive Elimination: The newly formed intermediate undergoes reductive elimination to forge the final C-N or C-C bond of the heterocyclic ring, releasing the dihydroquinolinone product and regenerating a Rh(I) species.

  • Catalyst Reoxidation: The Rh(I) is reoxidized to the active Rh(III) state by an oxidant (if present) to complete the catalytic cycle.

Experimental Protocol & Workflow

This section provides a representative, step-by-step protocol for the synthesis of a model dihydroquinolinone.

Materials & Reagent Setup

Table 1: Reagent Quantities for a Typical Reaction

Reagent/MaterialMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Stoichiometric Ratio
N-methoxy-N-phenylacrylamide (1a )177.2088.60.51.0 eq.
Diphenylacetylene (2a )178.23106.90.61.2 eq.
[Cp*RhCl₂]₂618.3415.50.0250.05 eq. (5 mol%)
Silver Hexafluoroantimonate (AgSbF₆)343.6234.40.10.2 eq.
Copper(II) Acetate (Cu(OAc)₂)181.63181.61.02.0 eq.
1,2-Dichloroethane (DCE)-5.0 mL--

Disclaimer: These quantities are for a representative reaction. Always consult the specific literature procedure for the substrate you are investigating. Molar amounts and catalyst loading may require optimization.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to product characterization.

G Experimental Workflow for Dihydroquinolinone Synthesis cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis reagents 1. Weigh Reagents: Substrate (1a), Alkyne (2a), [Cp*RhCl2]2, AgSbF6, Cu(OAc)2 glassware 2. Prepare Glassware: Oven-dried Schlenk tube with a stir bar reagents->glassware assembly 3. Assemble Reaction: Add all solids to the tube glassware->assembly inert 4. Establish Inert Atmosphere: Evacuate and backfill with N2/Ar (3x) assembly->inert solvent 5. Add Solvent: Inject dry DCE via syringe inert->solvent heating 6. Heat Reaction: Immerse in preheated oil bath (e.g., 60-80 °C) solvent->heating stir 7. Stir: Stir vigorously for 8-24 hours heating->stir tlc 8. Monitor Progress: Check by TLC until substrate is consumed stir->tlc cool 9. Cool & Quench: Cool to RT, dilute with EtOAc tlc->cool filter 10. Filter: Pass through a pad of Celite/Silica cool->filter concentrate 11. Concentrate: Remove solvent under reduced pressure filter->concentrate purify 12. Purify: Silica gel column chromatography concentrate->purify yield 13. Determine Yield: Weigh pure product purify->yield nmr 14. Structural Verification (NMR): ¹H and ¹³C NMR Spectroscopy yield->nmr ms 15. Mass Verification (MS): High-Resolution Mass Spectrometry (HRMS) nmr->ms

Caption: A step-by-step flowchart of the experimental procedure.

Step-by-Step Protocol
  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add N-methoxy-N-phenylacrylamide (1a , 88.6 mg, 0.5 mmol), diphenylacetylene (2a , 106.9 mg, 0.6 mmol), [Cp*RhCl₂]₂ (15.5 mg, 0.025 mmol, 5 mol%), AgSbF₆ (34.4 mg, 0.1 mmol), and Cu(OAc)₂ (181.6 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a dry syringe, add 5.0 mL of anhydrous 1,2-dichloroethane (DCE) to the reaction mixture.

  • Reaction: Place the sealed tube in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots (approx. 0.1 mL) periodically and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting acrylamide spot has been fully consumed (typically 8-12 hours).

  • Work-up: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Filtration: Pass the diluted mixture through a short plug of Celite or silica gel to filter off the insoluble metal salts. Wash the plug with additional ethyl acetate (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dihydroquinolinone product.[6]

Characterization and Data Analysis

The identity and purity of the synthesized dihydroquinolinone must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. Expect to see characteristic peaks for the aromatic protons, the newly formed stereocenter, and the methylene protons of the dihydroquinolinone ring.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the key carbonyl peak (typically ~170 ppm).

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the product by providing a highly accurate mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺).

  • Yield Calculation: The isolated yield should be calculated based on the limiting reagent (in this case, the N-methoxy-N-phenylacrylamide).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient heat; Presence of oxygen or moisture.Use fresh catalyst and silver salt. Ensure glassware is scrupulously dried. Purge the reaction vessel thoroughly with inert gas. Increase temperature in 10 °C increments.
Formation of Multiple Byproducts Reaction temperature too high; Unstable substrate or product.Lower the reaction temperature. Decrease the reaction time. Screen different solvents (e.g., t-AmylOH, MeCN).
Poor Regioselectivity (with unsymmetrical alkynes) Steric/electronic bias of the alkyne is insufficient.Modify the directing group on the acrylamide. Add coordinating additives that may influence the insertion step. Consult literature for similar alkyne substitutions.
Difficulty in Purification Product co-elutes with starting material or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.

Safety Precautions

  • Reagents: Rhodium catalysts and silver salts are expensive and toxic. Handle them in a fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,2-Dichloroethane (DCE) is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood.

  • Procedure: Schlenk line techniques require proper training to handle glassware under vacuum and positive pressure safely.

References

  • Theoretical Investigations on the Rh(III)-Catalyzed Oxidative C–H Activation/Annulation of Salicylaldehydes with Masked Enynes: Mechanism Insights and Regioselectivity Origins. ACS Omega. (2023). [Link]

  • Rh-catalyzed [3+3]-annulation of quinolines with cyclopropenones: access to functionalized 2-quinolones. Chemical Communications. (n.d.). [Link]

  • Rh(III)-catalyzed highly site- and regio-selective alkenyl C–H activation/annulation of 4-amino-2-quinolones with alkynes via reversible alkyne insertion. Chemical Science. (2023). [Link]

  • Rhodium(III)-Catalyzed Dual C-H Activation/Annulation of 1-(2-Pyridinyl)isoquinoline with Internal Alkynes: Synthesis of 1,1'-Biisoquinoline Derivatives. ResearchGate. (2022). [Link]

  • Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes. Organic Letters. (2022). [Link]

  • Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. Chemical Communications. (n.d.). [Link]

  • Rh-Catalyzed [3+2] Annulation of Cyclic Ketimines and Alkynyl Chloride: A Strategy for Accessing Unsymmetrically Substituted and Highly Functionalizable Indenes. PubMed Central. (2022). [Link]

  • Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. Organic Letters. (2021). [Link]

  • Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C-H Activation: A Route to Functionalized Quinolizinones. Semantic Scholar. (2021). [Link]

  • Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. MDPI. (2019). [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Rh(III)-Catalyzed C-H Activation/Annulation for the Construction of Quinolizinones and Indolizines. PubMed. (2024). [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. (2023). [Link]

Sources

Cell culture techniques for testing 1,2-Dimethylquinolin-4(1H)-one cytotoxicity

[1][2]

Introduction & Scientific Rationale

The compound 1,2-Dimethylquinolin-4(1H)-one belongs to the quinolone scaffold class, a structural motif prevalent in FDA-approved antibiotics (e.g., ciprofloxacin) and emerging antitumor agents. While traditional quinolones target bacterial DNA gyrase, eukaryotic cytotoxicity in this class is often driven by Topoisomerase II inhibition , mitochondrial membrane disruption , or Reactive Oxygen Species (ROS) generation [1, 2].

Testing this specific N-methylated derivative requires a tailored approach due to two inherent physicochemical challenges:

  • Hydrophobicity: The 1,2-dimethyl substitution increases lipophilicity, raising the risk of compound precipitation in aqueous media.

  • Intrinsic Fluorescence: Many quinolin-4-one derivatives exhibit fluorescence. This can interfere with fluorescence-based viability assays (e.g., Resazurin/Alamar Blue), making colorimetric assays (MTT/MTS) or flow cytometry the preferred validation methods [3].

This guide provides a self-validating workflow to determine the IC50 and mode of cell death (Apoptosis vs. Necrosis) for 1,2-Dimethylquinolin-4(1H)-one.

Pre-Experimental Preparation

Reagent Formulation Strategy

Objective: Create a stable stock solution that prevents "crashing out" (precipitation) upon addition to cell culture media.

ReagentSpecificationPurpose
Vehicle DMSO (Dimethyl Sulfoxide), Cell Culture GradeSolubilizes the hydrophobic quinolone core.
Stock Conc. 10 mM or 50 mMHigh enough to allow >1000x dilution in media.
Control Doxorubicin or CisplatinValidates the assay's sensitivity to DNA-damaging agents.

The "Solvent Shock" Prevention Protocol:

  • Weighing: Dissolve 1,2-Dimethylquinolin-4(1H)-one in 100% DMSO to create a 50 mM Master Stock .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (Critical Step): Do not pipette 100% DMSO stock directly into the cell well. This causes local protein denaturation. Instead, prepare a 2X Working Solution in pre-warmed media immediately before treatment.

Cell Line Selection

Select cell lines based on the hypothesized mechanism.

  • HepG2 (Liver): For metabolic toxicity screening.

  • HeLa / MCF-7: For Topoisomerase-targeted antitumor efficacy.

  • HUVEC: As a non-cancerous control to determine the Therapeutic Index (TI).

Core Protocol: MTT Cell Viability Assay

Methodological Choice: The MTT assay is chosen over Resazurin because the colorimetric readout (570 nm) avoids interference from the potential intrinsic fluorescence of the quinolone ring [4].

Experimental Workflow

GStartDay 0: SeedingTreatDay 1: Treatment(Serial Dilution)Start->Treat AdherenceIncubateIncubation(24h - 72h)Treat->Incubate Compound ActionMTT_AddAdd MTT Reagent(3-4 hours)Incubate->MTT_Add Metabolic ConversionSolubilizeSolubilize Formazan(DMSO)MTT_Add->Solubilize Crystals FormReadRead Absorbance(570 nm)Solubilize->Read Quantify

Figure 1: Optimized MTT workflow for hydrophobic small molecules.

Step-by-Step Procedure
  • Seeding (Day 0):

    • Seed cells at 5,000–10,000 cells/well in a 96-well plate.

    • Edge Effect Mitigation: Fill the outer perimeter wells with PBS, not cells. This prevents evaporation artifacts that skew data.

  • Treatment (Day 1):

    • Inspect cells for 70-80% confluency.

    • Prepare serial dilutions of 1,2-Dimethylquinolin-4(1H)-one.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).

    • Vehicle Control: Media + DMSO (Must match the highest DMSO % used in treatment, typically 0.5%).

  • MTT Addition (Day 2/3):

    • Aspirate media carefully (or add MTT directly if using a no-wash protocol).

    • Add 0.5 mg/mL MTT solution in PBS.

    • Incubate for 3–4 hours at 37°C. Note: Quinolones can slow metabolism; ensure crystals are visible before stopping.

  • Solubilization & Reading:

    • Remove supernatant.

    • Add 100 µL DMSO to dissolve purple formazan crystals.

    • Shake plate for 10 mins.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Advanced Characterization: Mode of Action

If the MTT assay shows cytotoxicity (IC50 < 10 µM), you must distinguish between Apoptosis (programmed death, desirable for drugs) and Necrosis (uncontrolled toxicity).

Protocol: Annexin V / Propidium Iodide (PI) Staining

Quinolones often induce apoptosis via the mitochondrial pathway.

  • Harvest: Trypsinize treated cells (include floating cells from supernatant).

  • Wash: Resuspend in 1X Annexin Binding Buffer.

  • Stain: Add Annexin V-FITC (binds exposed PS) and PI (stains DNA in leaky cells).

  • Flow Cytometry Analysis:

    • Q4 (Annexin-/PI-): Viable.

    • Q3 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis.

Mechanistic Pathway Visualization

PathwayCompound1,2-Dimethylquinolin-4(1H)-oneTopoIITopoisomerase IIInhibitionCompound->TopoII Primary Target?DNA_DamageDNA Double-StrandBreaksTopoII->DNA_Damagep53p53 ActivationDNA_Damage->p53MitoMitochondrialDepolarizationp53->Mito Bax/BakCaspaseCaspase 3/7CascadeMito->Caspase Cyt c ReleaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Hypothesized cytotoxic mechanism of quinolone derivatives.

Data Analysis & Troubleshooting

Calculating IC50

Do not rely on linear regression. Use Non-linear regression (sigmoidal dose-response) :

  • X: Log of concentration.

  • Y: Normalized viability (%).

The Self-Validating System (Troubleshooting)
ObservationPotential CauseValidation Step
High variance between replicates Pipetting error or "Edge Effect".Use multi-channel pipettes; exclude outer wells.
Precipitate visible in wells Compound insolubility.Check under microscope before adding MTT. If crystals exist, lower concentration or increase serum to 10%.
High background in blanks Media interference.Use phenol-red free media for the reading step.
Viability > 100% Mitochondrial hyperactivation (stress response).Confirm with orthogonal assay (e.g., LDH Release Assay) [5].

References

  • Abel, M. D., et al. (1996). Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents.[1][2] Drug Design and Discovery.

  • Rodrigues, T., et al. (2020).[3] Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.[3] Bioorganic & Medicinal Chemistry.

  • Grigoryan, K. R., et al. (2021).[4] The Effect of Dimethylsulfoxide on the Fluorescence Properties of Some 4-Hydroxyquinolines. Proceedings of the Yerevan State University.

  • Abcam. MTT Assay Protocol. Abcam Protocols.

  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol.[5][6][7]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,2-Dimethylquinolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-12DMQ Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Topic: Improving Yield & Selectivity in 4-Quinolone Scaffolds[1]

Executive Summary

The synthesis of 1,2-dimethylquinolin-4(1H)-one (Target 1 ) presents a classic challenge in heterocyclic chemistry: controlling the tautomeric equilibrium and regioselectivity.[1] Low yields are typically caused by two factors:

  • Incomplete Cyclization/Tarring: In the acid-mediated cyclization of the acyclic precursor.[1]

  • O- vs. N-Alkylation Competition: When attempting to methylate the parent quinolone, thermodynamic vs. kinetic control dictates whether you isolate the desired N-methyl-4-quinolone or the undesired O-methyl-4-methoxyquinoline.[1]

This guide provides two validated workflows. Method A (Cyclization) is recommended for scale-up.[1] Method B (Methylation) is recommended if you already possess the 2-methyl-4-quinolone precursor.[1]

Module 1: The "De Novo" Approach (Cyclization)

Best for: High-yield scale-up from commodity chemicals.[1] Core Reaction: Cyclization of N-methyl-N-phenylacetoacetamide using Polyphosphoric Acid (PPA).[1]

The Critical Precursor

Do not attempt to mix N-methylaniline and ethyl acetoacetate directly in PPA.[1] You must isolate the intermediate amide first to avoid side reactions.

Protocol:

  • Reagents: Mix N-methylaniline (1.0 eq) and Ethyl Acetoacetate (1.2 eq) in xylene.

  • Catalysis: Add a catalytic amount of acetic acid or iodine.

  • Process: Reflux with a Dean-Stark trap to remove ethanol.

  • Checkpoint: The reaction is complete when the theoretical volume of ethanol is collected. Evaporate xylene to obtain crude N-methyl-N-phenylacetoacetamide.[1]

The PPA Cyclization (The Yield Killer)

Most yield is lost here due to "charring" (temperature too high) or "stalling" (viscosity too high/temperature too low).

Optimized Protocol:

  • Ratio: Use a 1:4 to 1:6 weight ratio of Precursor:PPA. Note: Literature often suggests 1:10, but excess PPA hampers workup and decreases yield due to trapping.

  • Temperature Ramp:

    • Heat PPA to 80°C (mobile liquid phase).

    • Add precursor slowly with vigorous mechanical stirring.

    • Ramp to 120–130°C and hold for 2–3 hours.

    • Warning: Exceeding 140°C exponentially increases tar formation.[1]

  • Quench: Pour the hot reaction mixture (carefully!) into crushed ice/water with rapid stirring. Neutralize with NaOH to pH 7–8 to precipitate the product.

Troubleshooting the Cyclization

CyclizationTroubleshoot Start Issue: Low Yield in PPA CheckColor Check Reaction Color Start->CheckColor BlackTar Black/Tar-like? CheckColor->BlackTar PaleYellow Pale/No Precipitate? CheckColor->PaleYellow TarFix Temp too high (>130°C) OR Hot spots in stirring BlackTar->TarFix Cause PaleFix Incomplete Cyclization Increase Temp to 120°C Check Precursor Purity PaleYellow->PaleFix Cause Workup Workup Issue: Product trapped in PPA emulsion PaleYellow->Workup Alternative

Figure 1: Decision tree for diagnosing yield loss during PPA cyclization.

Module 2: The Methylation Approach (Regioselectivity)

Best for: Late-stage modification or small batches.[1] Core Challenge: 4-Quinolones exist in a tautomeric equilibrium. Reacting 2-methylquinolin-4(1H)-one with methyl iodide (MeI) can yield the N-methyl (target) or O-methyl (ether impurity).[1]

The Hard/Soft Acid-Base (HSAB) Rule[1]
  • Kinetic Product (O-alkylation): Favored by "hard" electrophiles and non-polar solvents.[1]

  • Thermodynamic Product (N-alkylation): Favored by high temperatures and polar aprotic solvents.[1]

Optimized Methylation Protocol

To maximize the N-methyl isomer (Target 1):

ParameterRecommendationRationale
Solvent DMF or DMSO Polar aprotic solvents stabilize the transition state for N-alkylation and dissolve the polar starting material.[1]
Base K₂CO₃ (Anhydrous)Strong enough to deprotonate but milder than NaH, reducing rapid kinetic O-attack.
Reagent Methyl Iodide (MeI) Use 1.1 equivalents.[2][3] Avoid large excess.
Temperature 60–80°C Heat promotes the thermodynamic stability of the N-alkylated product (the amide-like resonance is more stable than the imidate ester).

Step-by-Step:

  • Dissolve 2-methylquinolin-4(1H)-one in dry DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir at RT for 30 mins.

  • Add MeI (1.1 eq) dropwise.

  • Heat to 70°C for 4–6 hours.

  • Workup: Dilute with water. The N-methyl product usually precipitates as a solid, while O-methyl impurities often remain in the organic wash or oil out.[1]

Selectivity Visualization

MethylationSelectivity Input 2-Methylquinolin-4(1H)-one (Tautomeric Mixture) ConditionsA Route A: DMF, 80°C, K2CO3 Input->ConditionsA ConditionsB Route B: Acetone, RT, K2CO3 Input->ConditionsB ProductN Target: N-Methyl (1,2-Dimethyl...) (Thermodynamic Product) ConditionsA->ProductN Major (>90%) ProductO Impurity: O-Methyl (4-Methoxy...) (Kinetic Product) ConditionsA->ProductO Minor ConditionsB->ProductN Minor ConditionsB->ProductO Major

Figure 2: Impact of reaction conditions on regioselectivity (N- vs. O-methylation).

Module 3: Purification & Analysis

Even with optimized synthesis, purification is the final gatekeeper of yield.

  • Solubility Profile: 1,2-Dimethylquinolin-4(1H)-one is moderately soluble in chloroform and ethanol but poorly soluble in water and diethyl ether.[1]

  • Recrystallization:

    • Solvent: Ethanol/Ethyl Acetate (1:1 mixture).

    • Technique: Dissolve hot, filter while hot (to remove inorganic salts from PPA/Base), then cool slowly.

  • Chromatography (If needed):

    • Stationary Phase: Silica Gel.[1]

    • Mobile Phase: DCM:MeOH (95:5 to 90:10). The product is polar; pure DCM will not move it efficiently.

Frequently Asked Questions (FAQ)

Q: My PPA reaction turned into a solid black rock. Can I save it? A: Likely not. This "charring" indicates the temperature spiked above 150°C or stirring failed. For the next run, use a mechanical stirrer (overhead) instead of a magnetic bar, as the viscosity of PPA stops magnetic bars, creating local hotspots.

Q: I see two spots on TLC after methylation. Which is which? A: The O-methylated product (ether) is typically less polar (higher Rf) because it lacks the amide carbonyl dipole. The N-methylated target (amide-like) will be more polar (lower Rf).[1]

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes. DMS is cheaper for scale-up but more toxic.[1] If using DMS, ensure you use NaOH as the base and maintain temperatures >60°C to favor the N-isomer.

Q: What is the expected melting point? A: While 2-methyl-4-quinolone melts >220°C, the 1,2-dimethyl analog typically melts in the range of 170–180°C (depending on crystal form/purity).[1] A sharp drop in MP usually indicates O-methyl contamination.[1]

References

  • Biere, H., & Seelen, W. (1979). Synthesis of Quinoline-4-ones. This paper establishes the foundational understanding of cyclization pathways for quinolone systems.

  • Musio, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Provides analogous data on optimizing PPA/acid-mediated cyclization yields (80% yield benchmarks).

  • Beifuss, U., & Ledderhose, S. (2005). Regioselective Synthesis of 2-Alkyl-4(1H)-quinolones. Discusses the thermodynamic control required to prevent O-alkylation and favor the N-alkylated quinolone core.

  • ChemicalBook. (2025).[4] Properties of 2-Hydroxy-4-methylquinoline and derivatives. Provides physical property data (Melting Points) for quality control comparisons.

  • PubChem. (2025).[3] 2-Methylquinolin-4-ol Compound Summary. Detailed tautomeric and toxicity data for the precursor scaffold.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,2-Dimethylquinolin-4(1H)-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. As a quinolone derivative, 1,2-Dimethylquinolin-4(1H)-one possesses a molecular structure that, while valuable for its biological activity, presents significant challenges for achieving desired concentrations in aqueous experimental systems.[1][2][3]

This guide provides a structured, problem-oriented approach to systematically overcome these solubility hurdles. We will delve into the physicochemical principles governing its behavior in solution and provide validated, step-by-step protocols to enhance its solubility, ensuring the reliability and reproducibility of your experimental results.

Understanding the Compound: Physicochemical Profile

A foundational understanding of the physicochemical properties of 1,2-Dimethylquinolin-4(1H)-one is critical for diagnosing and solving solubility problems. While experimental data for this specific molecule is limited, we can infer its properties from closely related analogs like 1-methyl-4(1H)-quinolone.

PropertyEstimated ValueImplication for Aqueous SolubilitySource
Molecular Formula C₁₁H₁₁NO--
Molecular Weight 173.21 g/mol -PubChem
logP (Octanol/Water) ~1.54Indicates a preference for lipidic environments over aqueous ones, suggesting inherent hydrophobicity.[4]
log₁₀WS (mol/L) ~ -3.99Predicts very low intrinsic water solubility. This corresponds to a molar solubility of approximately 1.02 x 10⁻⁴ M or ~17.7 µg/mL.[4]
pKa (estimated) ~4.9 (basic)The quinoline nitrogen is weakly basic and can be protonated at acidic pH, which can significantly increase solubility.[5]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section is structured in a question-and-answer format to directly address the common challenges you may face.

Q1: I've added 1,2-Dimethylquinolin-4(1H)-one powder to my aqueous buffer, but it won't dissolve. Why is this happening?

Answer: The primary reason is the compound's molecular structure. The fused aromatic ring system is inherently hydrophobic (lipophilic), meaning it is more stable interacting with itself in a crystal lattice than with polar water molecules.[2] Water molecules are tightly associated through a strong hydrogen-bonding network. A significant amount of energy is required to break these bonds to create a cavity for the hydrophobic solute molecule, making the dissolution process energetically unfavorable.

cluster_0 Aqueous Environment cluster_1 Insoluble Compound H2O_1 H₂O H2O_2 H₂O H2O_1->H2O_2 H-Bond H2O_3 H₂O H2O_2->H2O_3 H-Bond H2O_4 H₂O H2O_3->H2O_4 H-Bond H2O_4->H2O_1 H-Bond Compound 1,2-DMQ Compound->H2O_3 Poor Interaction (Energetically Unfavorable) Start Start: Insoluble Compound pH_Adjust Tier 1: pH Adjustment (for ionizable compounds) Start->pH_Adjust Co_Solvent Tier 2: Co-solvency (e.g., DMSO, Ethanol) pH_Adjust->Co_Solvent If insufficient or pH change is undesirable Success Goal: Solubilized Compound pH_Adjust->Success If successful Cyclodextrin Tier 3: Complexation (e.g., HP-β-CD) Co_Solvent->Cyclodextrin If precipitation on dilution or co-solvent is incompatible Co_Solvent->Success If successful Surfactant Tier 4: Surfactants (e.g., Tween® 80) Cyclodextrin->Surfactant If complexation is inefficient or CD is incompatible Cyclodextrin->Success If successful Surfactant->Success If successful

Caption: Systematic workflow for solubility enhancement.

Q3: My compound has a basic nitrogen atom. Can I use pH adjustment to dissolve it?

Answer: Yes, this is an excellent first strategy. The quinoline nitrogen in 1,2-Dimethylquinolin-4(1H)-one is weakly basic. [5]By lowering the pH of the solution to a value below the compound's pKa (estimated around 4.9), you can protonate this nitrogen. This creates a positively charged quinolinium salt, which is significantly more polar and thus more soluble in water. [6][7][8] Protocol: pH-Adjusted Stock Solution Preparation

  • Weigh Compound: Accurately weigh the desired amount of 1,2-Dimethylquinolin-4(1H)-one powder.

  • Initial Suspension: Add a small volume of purified water (e.g., 50-70% of the final desired volume) to the powder to create a suspension.

  • Acidification: While stirring, add 1N HCl dropwise. Monitor the solution. As the pH drops, the powder should begin to dissolve.

  • Target pH: Continue adding acid until all solid material has dissolved. A target pH of 3.0-4.0 is a good starting point. Avoid using an excessive amount of acid.

  • Final Volume: Once fully dissolved, add purified water to reach the final target volume and concentration.

  • Verification: Visually inspect the solution for any particulates. For critical applications, filter the solution through a 0.22 µm syringe filter.

  • Neutralization Caution: Be aware that if this acidic stock solution is diluted into a neutral or basic buffer (e.g., cell culture media at pH 7.4), the compound will deprotonate and may precipitate. A slow addition rate while vigorously stirring the final solution can sometimes mitigate this.

Q4: What are co-solvents and how do I use them effectively?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. [9]This reduction in polarity lowers the energetic barrier for solvating a hydrophobic compound like 1,2-Dimethylquinolin-4(1H)-one. [10]This is a very common and effective technique. [11] Common Biocompatible Co-solvents

Co-solventStarting Concentration (% v/v)Notes
DMSO 5 - 20%Excellent solubilizing power. Can have biological effects at higher concentrations.
Ethanol 10 - 30%Good solubilizer, but can be volatile and may affect protein stability.
Propylene Glycol (PG) 10 - 40%Less toxic than ethanol; often used in formulations.
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity, highly viscous. Good for increasing solubility.

Protocol: Co-solvent Stock Solution Preparation

  • Weigh Compound: Accurately weigh the 1,2-Dimethylquinolin-4(1H)-one powder.

  • Add Co-solvent: Add the pure co-solvent (e.g., 100% DMSO) to the powder and vortex or sonicate until the compound is fully dissolved. This creates a high-concentration stock.

  • Aqueous Dilution (if required): If a mixed-solvent system is desired for the stock, you can slowly add the aqueous buffer to the co-solvent concentrate while stirring. Crucially, always add the aqueous phase to the organic phase to minimize immediate precipitation.

  • Final Dilution: When preparing the final working solution, add the concentrated stock solution dropwise into the larger volume of aqueous buffer with vigorous stirring. This rapid dispersion helps prevent the compound from crashing out of solution. [10]

Q5: I need to avoid organic solvents. Should I consider using cyclodextrins?

Answer: Absolutely. Cyclodextrins are an excellent choice for creating solvent-free aqueous formulations. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [12][13]The hydrophobic 1,2-Dimethylquinolin-4(1H)-one molecule can partition into this non-polar cavity, forming an "inclusion complex." [14]The outside of this complex remains water-soluble, effectively shuttling the drug molecule into the aqueous phase.

Caption: Encapsulation of a drug within a cyclodextrin molecule.

Protocol: Cyclodextrin Inclusion Complex Preparation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity.

  • Prepare CD Solution: Dissolve the HP-β-CD in the desired aqueous buffer. Warming the solution slightly (to 40-50°C) can aid dissolution.

  • Add Compound: Add the powdered 1,2-Dimethylquinolin-4(1H)-one to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. This extended time is necessary to allow the system to reach equilibrium as the compound partitions into the cyclodextrin cavities.

  • Clarification: After stirring, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved material.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex. The concentration can be determined via UV-Vis spectrophotometry or HPLC.

Q6: When are surfactants a good option for solubilization?

Answer: Surfactants are useful when other methods are insufficient or when a higher concentration of the compound is required. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. [15]These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 1,2-Dimethylquinolin-4(1H)-one can be incorporated into this core, effectively dissolving it in the bulk aqueous phase. [16][17] Protocol: Surfactant-Based Formulation

  • Select Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used in research due to their low toxicity and good solubilizing capacity.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 0.5 - 2% w/v).

  • Add Compound: Add the powdered 1,2-Dimethylquinolin-4(1H)-one to the surfactant solution.

  • Solubilization: Stir the mixture, using gentle warming (40°C) or sonication if necessary, until the solution becomes clear. This process is typically much faster than cyclodextrin complexation.

  • Equilibration: Allow the solution to return to room temperature and stir for 1-2 hours to ensure stability.

  • Filtration: Filter the final solution through a 0.22 µm filter to remove any non-solubilized aggregates.

Frequently Asked Questions (FAQs)

  • Q: What is the best method for an in vivo animal study?

    • A: For oral administration, co-solvent systems (e.g., PEG 400, PG) or cyclodextrin complexes are often preferred due to their established safety profiles. For intravenous administration, minimizing excipients is key. A pH-adjusted saline solution or a well-characterized cyclodextrin formulation is often the best choice. High concentrations of DMSO should generally be avoided for in vivo use.

  • Q: My compound dissolved in DMSO, but crashed out when I added it to my cell culture media. What should I do?

    • A: This is a common problem caused by the dilution of the co-solvent below the concentration required to keep the drug in solution. Troubleshooting steps: 1) Decrease the concentration of your stock solution. 2) Add the stock solution to the media very slowly while vortexing or stirring the media. 3) Warm the media slightly (to 37°C) before adding the stock. 4) If it still precipitates, the required final concentration may be above its solubility limit in the final low-percentage co-solvent system, and you should consider using cyclodextrins or surfactants instead.

  • Q: How can I be sure my compound is truly dissolved and not just a very fine suspension?

    • A: Visual clarity is the first indicator, but it can be deceptive. The best method is to pass the solution through a 0.22 µm syringe filter. If the concentration of the compound in the filtrate (as measured by HPLC or UV-Vis) is the same as the pre-filtered solution, it is considered truly dissolved. A significant drop in concentration indicates the presence of a fine precipitate or suspension that was removed by the filter.

References

  • Journal of Chemical & Engineering Data. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. ACS Publications. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT METHOD. Retrieved from [Link]

  • Jana, S., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4(1H)-Quinolinone, 1-methyl- (CAS 83-54-5). Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethylquinolin-1-ium. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. Retrieved from [Link]

  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]

  • PubMed. (2018). Effect of Surfactant-Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]

  • PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Retrieved from [Link]

  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • Beteck, R. M., et al. (2022). Quinolone: a versatile therapeutic compound class. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. Retrieved from [Link]

  • MDPI. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility profile of selected drugs. Retrieved from [Link]

  • PubMed. (1992). Quinolone antibacterial agents. Synthesis and structure-activity relationships of a series of amino acid prodrugs of racemic and chiral 7-(3-amino-1-pyrrolidinyl)quinolones. Highly soluble quinolone prodrugs with in vivo pseudomonas activity. Retrieved from [Link]

  • Blog. (n.d.). What are the effects of surfactants on the solubilization of hydrophobic substances?. Retrieved from [Link]

  • ResearchGate. (n.d.). Can I use Cyclodextrin to improve the solubility of a compound?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4). Retrieved from [Link]

  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

Sources

Troubleshooting unexpected side products in 1,2-Dimethylquinolin-4(1H)-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with 1,2-Dimethylquinolin-4(1H)-one . It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.

Status: Operational Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Scope: Synthesis, Functionalization, and Impurity Profiling

System Overview & Reactivity Profile

The 1,2-dimethylquinolin-4(1H)-one scaffold is a "vinylogous amide" system.[1] Unlike standard ketones, the C4-carbonyl is heavily conjugated with the N1 lone pair, reducing its electrophilicity. Conversely, the C2-methyl group and C3 position possess unique reactivities that often lead to specific, identifiable side products.

Core Reactivity Map:

  • N1 Position: Site of methylation (Target). Competition: O-alkylation.

  • C2-Methyl Group: Weakly acidic (vinylogous).[1] Risk: Aldol-type condensation (dimers).[1]

  • C3 Position: Nucleophilic (enaminone character). Risk: Poly-halogenation or oxidation.[1]

  • C4 Carbonyl: Reduced electrophilicity. Risk: 1,2-addition is difficult; often requires activation.[1]

Troubleshooting Module: Synthesis & Alkylation

Current Issue: “My product contains a liquid impurity with a similar polarity, or the melting point is significantly lower than reported.”

Diagnosis: N-Alkylation vs. O-Alkylation Competition

When synthesizing 1,2-dimethylquinolin-4(1H)-one from 2-methylquinolin-4-ol (via methylation), the 4-quinolone anion is an ambident nucleophile .[1] It can react at the Nitrogen (desired) or the Oxygen (undesired).

  • Target Product (N-Me): 1,2-Dimethylquinolin-4(1H)-one (Solid, thermodynamically stable).[1]

  • Side Product (O-Me): 4-Methoxy-2-methylquinoline (Often an oil or low-melting solid).[1]

Diagnostic Protocol (NMR)
FeatureTarget: N-Methyl (Quinolone)Impurity: O-Methyl (Quinoline)
1H NMR (Me) Singlet ~3.6 - 3.8 ppm (N-Me)Singlet ~4.0 - 4.1 ppm (O-Me)
13C NMR (C4) Carbonyl range (~176-178 ppm)Aromatic C-O range (~160-165 ppm)
Coupling C2-H / C3-H coupling distinctAromatic coupling pattern
Corrective Workflow

Root Cause: Use of "hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) or non-polar solvents often favors O-alkylation (Kinetic control).[1] Solution: Switch to "soft" electrophiles and polar aprotic solvents to favor the softer Nitrogen center.

Recommended Protocol:

  • Solvent: DMF or DMSO (Polar aprotic favors N-alkylation).[1]

  • Base: K₂CO₃ or Cs₂CO₃.

  • Electrophile: Methyl Iodide (MeI).[2]

  • Temperature: 60–80°C.

Troubleshooting Module: The "Conrad-Limpach" Trap

Current Issue: “I synthesized the precursor ring system, but the NMR shows a shift in the vinyl proton, and the product is insoluble in dilute acid.”

Diagnosis: Kinetic vs. Thermodynamic Cyclization

If you synthesized the core ring via the condensation of aniline and ethyl acetoacetate, you likely encountered the Conrad-Limpach vs. Knorr dichotomy.

  • Target (Thermodynamic): 4-Quinolone (requires T > 250°C).[1][3]

  • Impurity (Kinetic): 2-Quinolone (formed at T < 100°C or with acid catalysis).[1]

ReactionPath Start Aniline + Ethyl Acetoacetate Intermediate β-Anilinocrotonate (Enamine) Start->Intermediate Condensation (100°C) Target 4-Quinolone (Conrad-Limpach) Intermediate->Target Thermal Cyclization (>250°C, Diphenyl ether) SideProduct 2-Quinolone (Knorr Product) Intermediate->SideProduct Acid Catalysis (PPA or H2SO4, <140°C)

Figure 1: Thermal control determines the regioselectivity of the cyclization.[4] Low temperature or acid favors the 2-quinolone impurity.[1]

Corrective Action: If you have the 2-quinolone impurity, it cannot be converted to the 4-quinolone. You must restart the cyclization step using Diphenyl ether or Dowtherm A as a solvent to achieve the necessary 250°C for the Conrad-Limpach rearrangement.

Troubleshooting Module: C3-Functionalization & Side Products

Current Issue: “Attempting to halogenate C3 resulted in a mixture of products or loss of aromatic signals.”

Diagnosis: Regioselectivity & Over-reaction

The C3 position is electron-rich (enaminone).[1] However, the benzene ring (specifically C6 and C8) is also susceptible to Electrophilic Aromatic Substitution (EAS), especially if the reaction is allowed to run too long or with excess reagent.

Common Side Products:

  • 3,3-Dihalo-dione: Loss of aromaticity in the heterocyclic ring (oxidative halogenation).[1]

  • 6-Halo or 8-Halo isomers: Competitive EAS on the benzene ring.

Optimization Guide:

  • Reagent Control: Use exactly 1.0–1.05 equivalents of NBS/NIS.

  • Solvent: Acetonitrile (polar aprotic) often improves C3 selectivity over the benzene ring compared to acetic acid.

  • Temperature: Keep at 0°C to Room Temperature. Heating promotes benzene ring substitution.

Troubleshooting Module: Stability & Dimerization

Current Issue: “My pure compound developed a high-molecular-weight impurity after storage on the bench.”

Diagnosis: [2+2] Photodimerization

Quinolones, particularly N-methylated derivatives, are prone to [2+2] cycloaddition across the C2-C3 double bond upon exposure to UV light (or even ambient fluorescent light over time).[1]

  • Mechanism: Triplet state sensitization leading to head-to-head or head-to-tail cyclobutane dimers.[1]

  • Appearance: Often insoluble precipitates or "gums" in the NMR tube.

  • Prevention: Store 1,2-dimethylquinolin-4(1H)-one in amber vials or wrapped in foil.[1]

Summary of Impurity Signatures

Impurity TypeOriginDetection (Key Signal)Prevention
O-Methyl Isomer Alkylation (Kinetic)1H NMR: O-Me singlet at ~4.0 ppmUse MeI/DMF (Soft electrophile).[1]
2-Quinolone Cyclization (Low Temp)IR: Carbonyl stretch >1660 cm⁻¹ (Amide)Ensure T > 250°C (Conrad-Limpach).[1]
C3-Dimer PhotochemistryMS: [2M]+ peak; NMR: Loss of C2/C3 alkeneProtect from light (Amber glass).[1]
C2-Aldol Base CatalysisMS: M + Aldehyde - H2OAvoid strong base with aldehydes unless intended.[1]

References

  • Conrad-Limpach Synthesis Thermodynamics

    • Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews. Link[1]

    • Note: Establishes the high-temperature requirement to avoid 2-quinolone form
  • N- vs O-Alkylation of Quinolones

    • Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts." Journal of the American Chemical Society.
    • Specific Application: A. R. Katritzky et al. "Use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity." RSC Advances. Link (Discusses N vs O selectivity principles).

  • Photodimerization of N-Methyl-2-quinolone (Analogous Mechanism)

    • Gozmez, A., et al. (2008).[5] "Lewis-acid-catalyzed photodimerization of coumarins and N-methyl-2-quinolone." Photochemical & Photobiological Sciences. Link

  • Electrophilic Substitution of 4-Quinolones

    • Nasr, M., et al. (2024). "Regioselective Nucleophilic Aromatic Substitution... 4-Aminoquinazoline Synthesis." Molecules. Link (Discusses electronic coefficients of the scaffold).

Sources

Technical Support Center: Purification of 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Impurity Profiling

Before initiating purification, you must diagnose the specific nature of your crude mixture. The synthesis of 1,2-dimethylquinolin-4(1H)-one (often via N-methylation of 2-methyl-4-quinolone or Conrad-Limpach cyclization) yields a characteristic impurity profile.

Impurity Identification Matrix
Impurity TypeVisual/Physical SymptomTLC Behavior (SiO₂, 5% MeOH/DCM)¹H NMR Diagnostic (CDCl₃)
Target Molecule Off-white to pale yellow solidR_f ~ 0.4 - 0.5 (Mid-polar)N-Me: Singlet ~3.6-3.8 ppm (3H)C2-Me: Singlet ~2.4 ppm
O-Isomer (4-methoxy-2-methylquinoline)Colorless oil or low-melting solidR_f ~ 0.7 - 0.8 (Less polar)O-Me: Singlet ~4.0 ppm (3H)Aromatic shift distinct from target
Polymeric Tars Dark brown/black sticky residueBaseline streak (Does not move)Broad, undefined mounds in aromatic region
Starting Material (2-methyl-4-quinolone)High-melting solidR_f < 0.3 (More polar, streaks)N-H: Broad singlet >11 ppm (Exchangeable)

Troubleshooting Guides (FAQ)

Issue 1: "My product is a sticky brown tar that won't crystallize."

Diagnosis: This is the "Conrad-Limpach Curse." High-temperature cyclization generates oligomeric quinolone byproducts that act as uncrystallizable matrices, trapping your product. Solution: You cannot recrystallize your way out of this. You must perform a Physical De-tarring before attempting crystallization.

  • Dissolve crude in minimal hot MeOH or DCM.

  • Add Activated Charcoal (10-20% w/w) and stir at reflux for 30 mins.

  • Filter through a Celite 545 pad while hot.

  • Evaporate. If residue is still sticky, proceed to Protocol A (Acid-Base Wash) .

Issue 2: "I have a persistent impurity spot running just above my product."

Diagnosis: This is likely the O-alkylated isomer (4-methoxy-2-methylquinoline). In basic alkylation conditions (e.g., MeI/K₂CO₃), the oxygen competes with the nitrogen as a nucleophile. Solution: Exploiting pKa differences.

  • The Science: The O-isomer behaves like a pyridine (Basic Nitrogen, pKa ~6.5). The Target N-isomer behaves like a vinylogous amide (Non-basic Nitrogen, pKa ~2.5, protonates only in strong acid).

  • Action: Use Protocol B (pH-Controlled Extraction) to wash the O-isomer into the aqueous layer while keeping your product in the organic layer.

Issue 3: "The product is colored (yellow/orange) even after column chromatography."

Diagnosis: Trace oxidation products (quinone-like species) or trapped iodine (if MeI was used). Solution: Recrystallization from Acetone/Water (Protocol C) is superior to Ethanol for removing colored oxidative impurities in quinolone scaffolds.

Detailed Experimental Protocols

Protocol A: Physical De-tarring & Silica Filtration

Use this for crude mixtures with >10% tar content.

  • Dissolution: Dissolve 10g of crude "tar" in 100 mL of Dichloromethane (DCM).

  • Adsorption: Add 20g of coarse Silica Gel (60 Å) to the flask.

  • Evaporation: Rotary evaporate until you have a dry, free-flowing powder (the "dry load").

  • Filtration: Place a sintered glass funnel packed with a 2-inch layer of fresh silica and a 1-inch layer of sand on top.

  • Elution: Pour the dry load on top. Flush with 500 mL of 5% MeOH in DCM .

    • Mechanism:[1][2][3][4] The polymeric tars bind irreversibly to the silica/sand interface. The monomeric quinolones elute.

  • Result: Evaporate filtrate to yield a semi-solid amenable to crystallization.

Protocol B: pH-Controlled Isomer Separation (The "Golden" Method)

Use this to remove the O-methyl impurity without running a column.

Prerequisite: Crude product dissolved in Ethyl Acetate (EtOAc).

  • Preparation: Prepare a Citrate Buffer (pH 4.5) or use dilute Acetic Acid (5%).

  • Extraction:

    • Wash the EtOAc phase (containing Target + O-Isomer) with the pH 4.5 buffer (3 x 50 mL).

    • Mechanism:[1][2][3][4] At pH 4.5, the O-isomer (pKa ~6.5) is protonated (

      
      -H) and moves to the aqueous layer. The Target N-isomer  (pKa ~2.5) remains neutral and stays in the EtOAc.
      
  • Recovery:

    • Organic Layer: Dry (Na₂SO₄), filter, and evaporate. This contains your purified 1,2-Dimethylquinolin-4(1H)-one .

    • Aqueous Layer (Waste/Recovery): Basify with NaOH to pH 10 and extract with DCM to recover the O-isomer if needed for characterization.

Protocol C: Recrystallization

Final polish for >98% purity.

Solvent SystemRatio (v/v)ProcedureBest For
Acetone / Water 4:1Dissolve in boiling acetone; add water dropwise until turbid. Cool slowly to 4°C.Removing colored impurities.
Acetonitrile (ACN) PureReflux to dissolve. Cool to -20°C.High recovery yield.
Ethanol / Et₂O 1:2Dissolve in min. hot EtOH. Add Et₂O.Removing trace salts.

Purification Logic Flowchart

PurificationWorkflow Start Crude 1,2-Dimethylquinolin-4(1H)-one SolubilityCheck Is the crude a sticky tar? Start->SolubilityCheck DeTar Protocol A: Silica/Charcoal Filtration SolubilityCheck->DeTar Yes (Tar) TLC_Check TLC Check: Is O-Isomer present? (Spot at Rf ~0.7) SolubilityCheck->TLC_Check No (Solid) DeTar->TLC_Check AcidWash Protocol B: pH 4.5 Extraction (Removes O-Isomer) TLC_Check->AcidWash Yes (O-Isomer Detected) Cryst Protocol C: Recrystallization (Acetone/Water) TLC_Check->Cryst No (Only Target + Color) AcidWash->Cryst Final Pure Product (>98% HPLC) Cryst->Final

Figure 1: Decision matrix for purification based on physical state and impurity profile.

References

  • Conrad-Limpach Synthesis & Mechanism

    • SynArchive. "Conrad-Limpach Synthesis."[5][4][6] Link

    • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine."[5][1][7] Molecules, 2025.[1][2][7][8] Link

  • Tautomerism & Basicity (The "O-vs-N" Science)

    • ACS Publications. "Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone."[8] Journal of Chemical & Engineering Data. Link

    • Explanation: This reference provides the pKa data (N-methyl-4-quinolone pKa ~2.5 vs 4-methoxyquinoline pKa ~6.6)
  • General Purification of Quinolones

    • BenchChem.[9] "Technical Support Center: Purification of Isoquinoline Derivatives." (Analogous chemistry). Link

    • LibreTexts. "Recrystallization."[9][10][11] (General solvent theory). Link

Sources

Technical Support Center: Bioavailability Enhancement of 1,2-Dimethylquinolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Lipophilicity Trap" of the 1,2-Dimethyl Scaffold

Welcome to the technical support center. If you are working with 1,2-dimethylquinolin-4(1H)-one derivatives, you are likely encountering a specific set of physicochemical hurdles distinct from the broader quinolone class.

Unlike standard 4-quinolones (which exist in tautomeric equilibrium between the 4-oxo and 4-hydroxy forms), the 1,2-dimethyl substitution pattern "locks" the molecule into the quinolone (keto) form.

  • N1-Methylation: Removes the hydrogen bond donor (NH), significantly reducing water solubility and preventing tautomerization.

  • C2-Methylation: Increases lipophilicity (LogP) and steric bulk, potentially affecting crystal packing and dissolution rates.

This scaffold typically falls into BCS Class II (Low Solubility, High Permeability) or Class IV (Low Solubility, Low Permeability) depending on side-chain substitutions. The following guide addresses the specific "pain points" of this chemical architecture.

Troubleshooting Guide (Q&A)

Category A: Solubility & Dissolution[1][2][3]

Q: "My compound precipitates immediately when I dilute my DMSO stock into aqueous media (PBS or cell culture medium). How do I fix this?"

A: This is the classic "crash-out" phenomenon common to highly lipophilic 1,2-dimethylquinolinones. The planar aromatic rings drive strong


-

stacking, leading to rapid crystallization in water.

Immediate Fixes:

  • Kinetic Solubility vs. Thermodynamic Solubility: Stop relying on DMSO "spiking" for biological assays. It creates supersaturated solutions that are metastable.

  • Cosolvent Strategy: Switch to a ternary system. Instead of pure DMSO, use DMSO:PEG400:Water (10:40:50) . The PEG400 acts as an interface inhibitor, preventing the rapid aggregation of the quinolinone core.

  • Surfactant Addition: Add 0.5% - 1% Tween 80 or Kolliphor® EL to your aqueous buffer before adding the compound stock. This creates micelles that encapsulate the hydrophobic drug.

Q: "I tried making a Hydrochloride (HCl) salt to improve solubility, but it’s hygroscopic and unstable. Why?"

A: This is a structural limitation. The 1,2-dimethylquinolin-4-one core is a very weak base .

  • Mechanism: Protonation occurs at the carbonyl oxygen (C=O), not the nitrogen (whose lone pair is delocalized into the vinylogous amide system).

  • The Issue: The pKa of the conjugate acid is likely very low (< 2-3). Salts formed with weak bases and strong acids (like HCl) are prone to hydrolysis (releasing the free base and acid) upon exposure to moisture.

  • Solution: If your derivative lacks a basic side chain (e.g., a piperazine or amine tail), abandon salt formation . Instead, focus on Amorphous Solid Dispersions (ASD) using polymers like HPMC-AS or PVPVA64 to stabilize the amorphous form.

Category B: Bioavailability & Metabolism[4][5]

Q: "In vitro potency is high (IC50 < 50 nM), but oral bioavailability (F%) in mice is < 5%. Is it first-pass metabolism?"

A: While metabolism is possible, the 1,2-dimethylquinolinone scaffold often suffers from P-glycoprotein (P-gp) efflux and poor lymphatic uptake .

Diagnostic Workflow:

  • Check Efflux Ratio: Run a Caco-2 bidirectional transport assay. If (B-to-A) / (A-to-B) > 2.0, your compound is a P-gp substrate.

    • Fix: Co-formulate with P-gp inhibitors (e.g., Vitamin E TPGS) or modify the C2-methyl group to reduce transporter affinity.

  • Lymphatic Transport: Highly lipophilic drugs (LogP > 5) are candidates for lymphatic transport, bypassing the liver (first-pass).

    • Fix: Switch to a Self-Emulsifying Drug Delivery System (SEDDS) . Long-chain triglycerides promote chylomicron formation, carrying the drug through the lymphatics.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)

Do not rely on kinetic solubility (DMSO precipitation) for formulation decisions.

Materials:

  • Compound (Solid powder)

  • Buffers: pH 1.2 (SGF), pH 6.8 (FaSSIF - Simulated Intestinal Fluid)

  • 0.45 µm PVDF Syringe Filters

  • HPLC/UV-Vis

Steps:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 37°C for 24 to 48 hours . (Note: 1,2-dimethyl derivatives crystallize slowly; 24h is minimum).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Filtration: Filter the supernatant through a pre-warmed (37°C) 0.45 µm filter. Critical: Cold filters can cause immediate precipitation inside the membrane.

  • Quantification: Dilute filtrate with Mobile Phase (Acetonitrile:Water) and analyze via HPLC.

Protocol 2: Preparation of a Type IIIB SEDDS Formulation

Recommended for in vivo PK studies to maximize bioavailability.

Target Composition:

  • Oil Phase: Capryol™ 90 (20%) - Solubilizer

  • Surfactant: Cremophor® EL (40%) - Emulsifier

  • Cosurfactant: Transcutol® HP (40%) - Permeability Enhancer

Workflow:

  • Weigh the excipients into a glass vial in the ratio 20:40:40 (w/w). Vortex for 2 mins to form a clear "Blank SEDDS."

  • Add the 1,2-dimethylquinolin-4-one derivative (target loading: 10–50 mg/g).

  • Magnetic stir at 40°C for 30 mins.

  • Visual Check: The result should be a clear, isotropic yellow liquid. If cloudy, reduce drug loading.

  • Dispersion Test: Add 100 µL of formulation to 10 mL water. It should spontaneously form a clear/bluish nano-emulsion (droplet size < 200 nm).

Visualizations

Figure 1: Bioavailability Barriers & Decision Logic

A logical pathway to determine the cause of low bioavailability for quinolinones.

BioavailabilityLogic Start Low Oral Bioavailability (<10%) SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck PermeabilityCheck Is Caco-2 Permeability Low? SolubilityCheck->PermeabilityCheck No (Solubility is OK) SoluFix Strategy: SEDDS or Amorphous Solid Dispersion SolubilityCheck->SoluFix Yes EffluxCheck Is Efflux Ratio > 2.0? PermeabilityCheck->EffluxCheck Yes (Low Perm) MetabolismCheck Microsomal Stability (t1/2 < 15 min)? PermeabilityCheck->MetabolismCheck No (Perm is OK) EffluxFix Strategy: P-gp Inhibitors (Vit E TPGS) or Chem Modification EffluxCheck->EffluxFix Yes PermFix Strategy: Permeability Enhancers (Caprylate, SNAC) EffluxCheck->PermFix No (Passive diff issue) MetabolismCheck->Start Unknown Cause (Check Transporters) MetabFix Strategy: Block Metabolic Soft Spots (Fluorination) or Lymphatic Route MetabolismCheck->MetabFix Yes

Caption: Decision tree for diagnosing low bioavailability in 1,2-dimethylquinolin-4-one derivatives. Blue nodes represent diagnostic steps; Green nodes represent formulation/chemistry solutions.

Figure 2: SEDDS Mechanism of Action

How lipid formulations bypass the "Solubility Trap" and First-Pass Metabolism.

SEDDS_Mechanism Drug Lipophilic Drug (1,2-Dimethyl...) Formulation SEDDS Pre-concentrate (Lipid + Surfactant) Drug->Formulation Solubilization Stomach GI Tract Fluids Formulation->Stomach Oral Dosing Emulsion Nano-Emulsion (<200nm) Stomach->Emulsion Spontaneous Emulsification Digestion Lipolysis (Free Fatty Acids) Emulsion->Digestion Lipase Action Micelle Mixed Micelles Digestion->Micelle Bile Salts Absorption Enterocyte Uptake Micelle->Absorption Lymph Chylomicron -> Lymphatic System (Bypass Liver) Absorption->Lymph Triglyceride Resynthesis

Caption: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS). The formulation solubilizes the drug and promotes lymphatic transport, avoiding hepatic first-pass metabolism.[2][3]

Data Summary: Formulation Performance

Formulation TypeSolubility (µg/mL)Bioavailability (F%)StabilityRecommended For
Crystalline Solid < 1.0< 5%HighStorage only
Standard Suspension (CMC) 5 - 105 - 15%HighToxicology (High dose)
Cyclodextrin (HP-β-CD) 50 - 20020 - 40%ModerateIV or IP dosing
SEDDS (Lipid) > 5000 40 - 70% ModerateOral PK / Efficacy
Amorphous Solid Dispersion 100 - 50030 - 60%Low (Hygroscopic)Tablets/Capsules

References

  • PubChem. (2025). 1-Methyl-4-quinolone | C10H9NO.[4][5] National Library of Medicine. Available at: [Link]

  • Kulkarni, S. et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. Available at: [Link]

  • Pace Life Sciences. (2022).[6] Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 4-quinolones. Available at: [Link]

  • University of Tartu. (2025). pKa values of bases in non-aqueous solvents. Chair of Analytical Chemistry. Available at: [Link] (Note: General reference for non-aqueous pKa logic).

Sources

Technical Support Center: Quinolone Resistance Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting & Optimization for Quinolone Resistance Mechanisms Status: Operational

Welcome to the Technical Support Center

This guide addresses the technical hurdles encountered when characterizing resistance to quinolone-based compounds (e.g., ciprofloxacin, levofloxacin). Resistance is rarely monofactorial; it often involves a synergy between target-site mutations (QRDR), efflux pump overexpression, and plasmid-mediated mechanisms (PMQR).

Below you will find troubleshooting modules designed to validate your experimental workflows.

Module 1: Target-Site Mutation Analysis (QRDR)

Context: High-level resistance is primarily driven by mutations in the Quinolone Resistance-Determining Regions (QRDR) of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).

Diagnostic Workflow: QRDR Sequencing

QRDR_Workflow Start Resistant Isolate (MIC > Breakpoint) Extract gDNA Extraction (Avoid boil-preps for high GC) Start->Extract PCR PCR Amplification (gyrA, parC QRDRs) Extract->PCR Check Gel Electrophoresis PCR->Check Seq Sanger Sequencing Check->Seq Single band confirmed Align Alignment vs. Wild Type (e.g., PAO1, K-12) Seq->Align

Figure 1: Standard workflow for identifying chromosomal mutations in gyrA and parC genes.

Troubleshooting Guide: PCR & Sequencing Failures

Issue 1: No amplification or weak bands in P. aeruginosa or M. tuberculosis isolates.

  • Root Cause: These genomes have high GC content (>65%), leading to the formation of secondary structures that inhibit standard Taq polymerases.

  • Solution:

    • Add Cosolvents: Supplement the PCR master mix with 5% DMSO or 1M Betaine . This destabilizes secondary structures.

    • Polymerase Selection: Switch to a high-fidelity polymerase with a fused DNA-binding domain (e.g., Phusion or Q5), which has higher processivity.

    • Protocol Adjustment: Use a "Touchdown PCR" protocol, starting annealing temperatures 5°C above the calculated Tm and decreasing by 1°C per cycle.

Issue 2: "Double peaks" or dirty sequencing traces.

  • Root Cause: Non-specific binding of primers or presence of multiple gene copies (heterozygosity is rare in bacteria but gene duplication can occur).

  • Solution:

    • Purification: Ensure PCR products are column-purified (removing leftover primers/dNTPs) before sequencing.

    • Primer Design: Verify primers do not bind to homologous regions. For gyrA, ensure primers flank the "hotspot" (codons 83 and 87 in E. coli; 83 and 87 in P. aeruginosa).

Module 2: Efflux Pump Characterization

Context: Efflux pumps (e.g., AcrAB-TolC, MexAB-OprM) actively extrude quinolones, reducing intracellular accumulation.[1] This is often the first step in resistance evolution, allowing bacteria to survive long enough to acquire chromosomal mutations.

Mechanism of Action & Inhibition [2][3]

Efflux_Mechanism Quinolone Quinolone Porin Porin Channel (Influx) Quinolone->Porin Entry Cytoplasm Cytoplasm Porin->Cytoplasm Pump Efflux Pump AcrB AcrA TolC Cytoplasm->Pump Capture Pump->Quinolone Extrusion Inhibitor Inhibitor (PAβN / CCCP) Inhibitor->Pump Blocks

Figure 2: Schematic of RND-type efflux pump extrusion of quinolones and blockage by inhibitors.

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

Use this functional assay to confirm efflux activity when MIC data is ambiguous.

Reagents:

  • Ethidium Bromide (Substrate): 1 mg/mL stock.

  • PBS (Phosphate Buffered Saline).

  • Efflux Pump Inhibitor (EPI): CCCP (100 µM) or PAβN (20-50 µg/mL).

  • Glucose (0.4%) - Critical for energizing pumps.

Step-by-Step Methodology:

  • Preparation: Grow cells to mid-log phase (

    
    ). Wash pellets twice in PBS to remove culture media.
    
  • Loading: Resuspend cells in PBS. Add EtBr (final conc. 1-5 µg/mL).

  • Equilibration: Incubate at 37°C for 10-15 minutes. Note: Fluorescence will be low in wild-type strains as they pump EtBr out.

  • Inhibition Trigger: Split the sample.

    • Control: Add PBS.

    • Test: Add EPI (e.g., CCCP).[4]

  • Measurement: Monitor fluorescence (Ex: 530nm / Em: 600nm) every 60 seconds for 15-30 minutes.

Data Interpretation:

  • Efflux Positive: Rapid increase in fluorescence in the Test sample compared to Control.

  • Efflux Negative: No significant difference between Test and Control.

Troubleshooting Guide: Efflux Assays

Issue 1: Inhibitor (PAβN) causes cell death, skewing MIC results.

  • Causality: PAβN can destabilize the outer membrane at high concentrations, acting as a permeabilizer rather than a specific pump inhibitor.

  • Solution: Perform a checkerboard assay to determine the sub-inhibitory concentration (SIC) of the EPI. Use

    
     or 
    
    
    
    the MIC of the inhibitor itself.

Issue 2: Inconsistent EtBr fluorescence readings.

  • Causality: Glucose depletion. Active efflux (especially ABC and RND transporters) requires ATP or Proton Motive Force (PMF).

  • Solution: Ensure the assay buffer contains 0.4% glucose to energize the pumps. Without energy, pumps fail, and EtBr accumulates passively, yielding false positives.

Module 3: Plasmid-Mediated Quinolone Resistance (PMQR)

Context: PMQR genes (qnr, aac(6')-Ib-cr, qepA) usually confer low-level resistance (MIC increases of 2-8 fold) but facilitate the selection of high-level chromosomal mutants.

Data Summary: Common PMQR Determinants
Gene FamilyMechanismTarget/ActionDetection Method
qnr (A, B, S) Target ProtectionBinds DNA gyrase, preventing quinolone bindingMultiplex PCR
aac(6')-Ib-cr Enzymatic ModificationAcetylates ciprofloxacin/norfloxacin (not levofloxacin)PCR + RFLP or Sequencing
qepA / oqxAB EffluxActive extrusionPCR
Troubleshooting Guide: PMQR Screening

Issue: Phenotypic screening fails to detect PMQR.

  • Observation: Isolate has an MIC just below the resistance breakpoint (e.g., Ciprofloxacin MIC = 0.25 - 0.5 µg/mL).

  • Analysis: PMQR genes rarely raise MICs to "Resistant" levels on their own. They create a "reduced susceptibility" phenotype.

  • Solution: Do not rely on standard breakpoints (S/I/R). Screen any isolate with an MIC > Wild Type ECOFF (Epidemiological Cutoff) using molecular methods.

Issue: PCR false negatives for qnr genes.

  • Causality: High sequence diversity within qnr families (e.g., qnrB has over 80 variants). Primers designed for qnrB1 may not amplify qnrB19.

  • Solution: Use degenerate primers designed to target conserved regions of the pentapeptide repeat protein structure, or use multiplex pools covering the major families (qnrA, qnrB, qnrC, qnrD, qnrS).

Frequently Asked Questions (FAQ)

Q1: Why do I see "Heteroresistance" (colonies growing inside the inhibition zone) in my disk diffusion assays?

  • A: This often indicates a sub-population with unstable amplification of efflux pump genes or spontaneous QRDR mutations. Do not ignore these colonies. Subculture the inner colonies and re-test MIC; they often represent the resistant mutants selected by the drug pressure.

Q2: Can I use Reserpine for Gram-negative efflux inhibition?

  • A: generally, no. Reserpine is effective for Gram-positive MFS pumps (e.g., S. aureus NorA). For Gram-negatives (E. coli, Pseudomonas), PAβN (RND pumps) or CCCP (PMF uncoupler) are required. Note that CCCP is toxic and abolishes all energy-dependent processes, not just efflux.

Q3: My aac(6')-Ib PCR is positive, but the strain is susceptible to ciprofloxacin.

  • A: You likely have the wild-type aminoglycoside acetyltransferase. The cr (ciprofloxacin resistance) variant differs by only two point mutations (Trp102Arg and Asp179Tyr). You must sequence the amplicon or perform restriction digestion (e.g., BtsCI) to confirm the cr variant.

References
  • Hooper, D. C., & Jacoby, G. A. (2015). Mechanisms of drug resistance: Quinolone resistance.[2][3][5][6][7][8][9] Annals of the New York Academy of Sciences. [Link]

  • Redgrave, L. S., et al. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology. [Link]

  • Blair, J. M., & Piddock, L. J. (2016). How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. mBio. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

  • Strahilevitz, J., et al. (2009). Plasmid-mediated quinolone resistance: a multifaceted threat. Clinical Microbiology Reviews. [Link]

Sources

Validation & Comparative

A Comparative Guide to Quinolone Antibiotics: Evaluating 1,2-Dimethylquinolin-4(1H)-one in the Landscape of Bacterial Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of 1,2-Dimethylquinolin-4(1H)-one with established quinolone antibiotics. Directed at researchers, scientists, and drug development professionals, this document synthesizes the known structure-activity relationships within the quinolone class to project the potential activity of this specific molecule, for which direct and comprehensive antibacterial data is not publicly available. We will delve into the fundamental mechanism of action, comparative structural analysis, and the established experimental workflows for evaluating antibacterial efficacy.

The Quinolone Antibiotics: A Legacy of Potent Antibacterial Action

Quinolone antibiotics have been a cornerstone of antibacterial therapy for decades, prized for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Their core mechanism of action involves the inhibition of bacterial DNA synthesis, a process essential for replication and survival.[1] This is achieved by targeting two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] By stabilizing the enzyme-DNA complex after DNA cleavage, quinolones introduce lethal double-strand breaks into the bacterial chromosome.[2]

The evolution of quinolones from the first-generation nalidixic acid to the highly potent fourth-generation fluoroquinolones has been a journey of meticulous chemical modifications to the core 4-quinolone scaffold.[3] These modifications have significantly enhanced their spectrum of activity, pharmacokinetic properties, and potency.[3]

Structural Analysis: 1,2-Dimethylquinolin-4(1H)-one in Context

To understand the potential activity of 1,2-Dimethylquinolin-4(1H)-one, a thorough examination of its structure in the context of established structure-activity relationships (SAR) for quinolones is essential.

Key Structural Features of Potent Quinolones:

  • N-1 Substituent: A cyclopropyl group at the N-1 position is often optimal for potent activity, as seen in ciprofloxacin and levofloxacin.[4]

  • C-3 Carboxylic Acid and C-4 Carbonyl: These groups are crucial for binding to the DNA gyrase and topoisomerase IV enzymes and are generally considered unmodifiable without a significant loss of activity.[4]

  • C-6 Fluoro Group: The introduction of a fluorine atom at the C-6 position dramatically increases potency and cell penetration, defining the highly successful fluoroquinolone subclass.[3]

  • C-7 Substituent: A piperazine ring or a similar heterocyclic moiety at the C-7 position is critical for broad-spectrum activity, including against Pseudomonas aeruginosa.[3]

  • C-8 Substituent: Modifications at this position can influence the antibacterial spectrum and pharmacokinetic properties.[3]

Analysis of 1,2-Dimethylquinolin-4(1H)-one:

1,2-Dimethylquinolin-4(1H)-one is a structurally simple quinolone. Its key features are:

  • N-1 Methyl Group: The presence of a methyl group at the N-1 position is a deviation from the optimal cyclopropyl group found in many potent fluoroquinolones.

  • C-2 Methyl Group: Substitutions at the C-2 position are generally considered unfavorable and can lead to a loss of biological activity.[5]

  • Absence of C-6 Fluoro Group: Lacking the C-6 fluoro substitution, it is not a fluoroquinolone and is predicted to have significantly lower potency than its fluorinated counterparts.

  • Unsubstituted at C-7: The absence of a heterocyclic substituent at the C-7 position suggests a narrower spectrum of activity, likely with limited efficacy against Gram-negative pathogens like P. aeruginosa.

Based on this structural analysis, it is hypothesized that 1,2-Dimethylquinolin-4(1H)-one would exhibit, at best, weak to moderate antibacterial activity, likely confined to a narrow spectrum of susceptible bacteria. Its simple structure lacks the key pharmacophores that confer the broad-spectrum potency of clinically used fluoroquinolones.

Comparative Antibacterial Activity: A Data-Driven Perspective

While specific Minimum Inhibitory Concentration (MIC) data for 1,2-Dimethylquinolin-4(1H)-one is not available in the public domain, we can create a comparative framework using established data for well-known quinolones against key bacterial pathogens. This allows for a clear visualization of the high bar for efficacy that any new quinolone derivative must meet.

Table 1: Minimum Inhibitory Concentration (MIC) of Common Quinolone Antibiotics

AntibioticEscherichia coli (ATCC 25922) MIC (µg/mL)Staphylococcus aureus (ATCC 25923) MIC (µg/mL)
Ciprofloxacin 0.013 - 0.016[6][7]0.25[8]
Levofloxacin 0.03[9]0.12[9]
1,2-Dimethylquinolin-4(1H)-one No Data AvailableNo Data Available

Note: MIC values can vary slightly between studies depending on the specific testing methodology.

Experimental Protocols for Evaluating Antibacterial Activity

To empirically determine the activity of a novel compound like 1,2-Dimethylquinolin-4(1H)-one, a series of standardized in vitro experiments are necessary.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.[10]

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland) is prepared from an overnight culture of the test organism (e.g., E. coli ATCC 25922, S. aureus ATCC 25923).[11][12]

  • Serial Dilution of the Test Compound: The test compound (1,2-Dimethylquinolin-4(1H)-one) is serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assays

To confirm the mechanism of action, in vitro assays using purified DNA gyrase and topoisomerase IV are conducted. These assays typically measure the inhibition of the enzyme's ability to supercoil or relax DNA.[13][14]

Conceptual Workflow for DNA Gyrase Supercoiling Inhibition Assay:

DNA_Gyrase_Assay cluster_materials Materials cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Incubation Incubate at 37°C Relaxed_DNA->Incubation Gyrase DNA Gyrase Enzyme Gyrase->Incubation ATP ATP ATP->Incubation Test_Compound 1,2-Dimethylquinolin-4(1H)-one Test_Compound->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Visualization Visualize DNA Bands Agarose_Gel->Visualization

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

In this assay, the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence of ATP is monitored. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA, which can be visualized by its slower migration on an agarose gel. A similar principle applies to the topoisomerase IV relaxation assay, where the enzyme's ability to relax supercoiled DNA is assessed.[14]

Conclusion and Future Directions

For researchers in drug development, this guide underscores the importance of these key structural features in the design of new quinolone-based antibiotics. The provided experimental protocols offer a clear roadmap for the in vitro evaluation of novel compounds. Future research on 1,2-Dimethylquinolin-4(1H)-one should focus on its synthesis and subsequent testing using these standardized assays to empirically determine its antibacterial spectrum and potency. Such data would provide a definitive answer to its potential, if any, as an antibacterial agent and would be a valuable addition to the collective knowledge of quinolone structure-activity relationships.

References

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. (2022). PMC. [Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2021). MDPI. [Link]

  • Synthesis and antibacterial activity of the 4-quinolone-3-carboxylic acid derivatives having a trifluoromethyl group as a novel N-1 substituent. (2007). PubMed. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as. (2007). SciSpace. [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). MDPI. [Link]

  • Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. (1986). PMC. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). NIH. [Link]

  • Quinolone antibiotics. (2015). PMC. [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2022). MDPI. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2007). PubMed. [Link]

  • Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. (1990). PubMed. [Link]

  • Escherichia coli Topoisomerase IV Relaxation Assay. (n.d.). Inspiralis. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. (1998). PubMed. [Link]

  • In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and Escherichia coli. (2015). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. (2019). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • 4-Quinolone derivatives and their activities against Gram positive pathogens. (2024). Authorea. [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. (2016). ResearchGate. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2024). FDA. [Link]

  • Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. (2019). Journal of Universitas Airlangga. [Link]

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  • Comparison of Staphylococcus aureus tolerance between antimicrobial blue light, levofloxacin, and rifampin. (2023). Frontiers. [Link]

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Definitive Structural Elucidation of 1,2-Dimethylquinolin-4(1H)-one: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerism Challenge

In the synthesis of quinolone-based pharmacophores, specifically 1,2-dimethylquinolin-4(1H)-one , researchers face a critical structural ambiguity. The alkylation of 2-methyl-4-quinolone (or its tautomer, 4-hydroxy-2-methylquinoline) often yields a mixture of regioisomers:

  • N-alkylation: Yielding the desired 1,2-dimethylquinolin-4(1H)-one (Keto form).

  • O-alkylation: Yielding the isomeric 4-methoxy-2-methylquinoline (Enol ether form).

While NMR spectroscopy is the workhorse of daily analysis, it can be inconclusive due to solvent-dependent tautomeric shifts and overlapping signal regions. Single Crystal X-ray Diffraction (SCXRD) remains the absolute "Gold Standard" for validation. This guide details the comparative performance of these techniques and provides a rigorous SCXRD protocol to definitively confirm the N-methylated keto structure.

Comparative Analysis: Why X-ray Wins

The following table objectively compares the primary analytical techniques used to distinguish between the N-methyl (quinolone) and O-methyl (quinoline ether) isomers.

Table 1: Analytical Technique Performance Matrix
Feature1H / 13C NMR FT-IR Spectroscopy Single Crystal XRD (SCXRD)
Primary Detection Chemical shift (

) of methyl protons/carbons.
Carbonyl (C=O) stretching frequency.Direct 3D atomic mapping and electron density.
Ambiguity Risk High. N-Me and O-Me signals can overlap (

3.5–4.0 ppm). Solvent effects can shift tautomeric equilibria.
Medium. C=O stretch (~1630 cm⁻¹) can be obscured by aromatic ring vibrations or H-bonding.Null. Unambiguously distinguishes C=O (double bond) from C-O (single bond) via bond lengths.
Sample State Solution (dynamic averaging).Solid or Solution.Solid State (static conformation).
Resolution Indirect inference of connectivity.Functional group identification only.Atomic Resolution (<0.8 Å).[1] Absolute bond lengths and angles.
Verdict Useful for screening, but requires reference standards.Supportive, but not definitive.The Definitive Validation Tool.

The "Smoking Gun": Critical Bond Length Analysis

The scientific basis for using SCXRD lies in the measurable difference between bond orders. To validate 1,2-dimethylquinolin-4(1H)-one, you must analyze specific bond lengths in the refined structure.

The Validation Metrics
  • Target Molecule: 1,2-Dimethylquinolin-4(1H)-one (N-methylated).

  • Alternative Isomer: 4-Methoxy-2-methylquinoline (O-methylated).

Bond ParameterExpected Value for N-Methyl (Target) Expected Value for O-Methyl (Isomer)
C4–O Interaction 1.22 – 1.24 Å (Double Bond, C=O)1.35 – 1.37 Å (Single Bond, C–O–C)
N1–C2 Bond 1.38 – 1.40 Å (Partial double bond character)1.30 – 1.32 Å (Double bond in aromatic ring)
N1–C8a Bond 1.38 – 1.40 Å 1.36 – 1.38 Å
Geometry at N1 Planar (sp²) Planar (sp²)

Expert Insight: If your refined structure shows a C4–O distance of ~1.36 Å, you have synthesized the O-ether, not the quinolone. If the distance is ~1.23 Å, your structure is the desired 1,2-dimethylquinolin-4(1H)-one.

Experimental Protocol: The Self-Validating Workflow

This protocol is designed to ensure high-quality data collection suitable for publication and regulatory submission.

Phase 1: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or Acetone/Hexane.

    • Rationale: Quinolones are moderately polar. A protic solvent like ethanol encourages hydrogen bonding networks that stabilize the crystal lattice, while water acts as an anti-solvent to control nucleation rates.

  • Procedure: Dissolve 20 mg of the crude product in minimal hot ethanol. Filter through a 0.45 µm PTFE syringe filter (to remove nucleation sites). Place in a clean vial, cover with parafilm, and pierce 3-4 small holes. Allow to stand at room temperature for 2-5 days.

Phase 2: Data Collection & Refinement
  • Source: Mo-K\alpha (

    
     = 0.71073 Å) or Cu-K\alpha (
    
    
    
    = 1.54184 Å).
    • Note: Cu is preferred for small organic molecules to maximize diffraction intensity, but Mo is acceptable if crystals are large (>0.3 mm).

  • Temperature: 100 K - 150 K (Cryogenic cooling is mandatory).

    • Causality: Cooling reduces thermal vibration (atomic displacement parameters), allowing for precise bond length determination.

  • Software: SHELXT (Solution) and SHELXL (Refinement).

Phase 3: Validation Logic (Diagram)

The following diagram illustrates the decision matrix for validating the structure.

ValidationLogic Start Crude Synthesis Product NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguous N-Me vs O-Me signals? NMR->Ambiguity XRD_Prep Crystallization (Slow Evap) Ambiguity->XRD_Prep Yes (Validation Required) Ambiguity->XRD_Prep No (Confirm anyway for Pub) XRD_Collect SCXRD Data Collection (100K) XRD_Prep->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Check_Bond Check C4-O Bond Length Refinement->Check_Bond Result_Keto Length ~1.23 Å CONFIRMED: 1,2-Dimethylquinolin-4(1H)-one Check_Bond->Result_Keto Double Bond Character Result_Enol Length ~1.36 Å REJECTED: O-Methyl Isomer Check_Bond->Result_Enol Single Bond Character

Figure 1: Decision logic for structural validation of quinolone derivatives.

Structural Mechanism & Pathway

Understanding the synthesis pathway helps in interpreting the X-ray results. The alkylation of the precursor (2-methyl-4-quinolone) involves a competition between the nitrogen lone pair and the oxygen lone pair.

SynthesisPathway Precursor 2-Methyl-4-quinolone (Tautomeric Equilibrium) TS_N Transition State (N-attack) Kinetic Control Precursor->TS_N Alkylation TS_O Transition State (O-attack) Thermodynamic Control Precursor->TS_O Reagents MeI / K2CO3 / DMF Product_N 1,2-Dimethylquinolin-4(1H)-one (Target) TS_N->Product_N Product_O 4-Methoxy-2-methylquinoline (Impurity) TS_O->Product_O

Figure 2: Divergent synthetic pathways leading to structural ambiguity.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[2] [Link]

  • National Institute of Standards and Technology (NIST). Computational Chemistry Comparison and Benchmark Database: Experimental Bond Lengths.[3] [Link]

  • Rudolph, A. et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate.[4] [Link]

  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]

  • Chemistry LibreTexts. Structure and Bonding - Crystal Structure. [Link][1][5][2][6][7][8][9][10][11][12][13]

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A Comparative Guide to the Structure-Activity Relationship of 1,2-Dimethylquinolin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2-Dimethylquinolin-4(1H)-one analogs, a class of heterocyclic compounds with significant therapeutic potential. Drawing from experimental data, this document will explore how structural modifications to the core scaffold influence biological activity, offering valuable insights for researchers and professionals in drug discovery and development. We will delve into their potential as both antibacterial and anticancer agents, supported by detailed experimental protocols and comparative data.

Introduction: The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The 1,2-Dimethylquinolin-4(1H)-one framework, a specific subset of this class, has attracted interest for its synthetic tractability and potential for diverse functionalization. Understanding the relationship between the structure of these analogs and their biological effects is paramount for the rational design of more potent and selective therapeutic agents.

This guide will focus on the impact of substitutions at various positions of the 1,2-Dimethylquinolin-4(1H)-one core, primarily examining their influence on antibacterial and anticancer activities. We will present a comparative analysis of reported analogs, supported by quantitative data, to elucidate key SAR trends.

Core Scaffold and Key Positions for Modification

The fundamental structure of 1,2-Dimethylquinolin-4(1H)-one features a quinolinone ring system with methyl groups at the N-1 and C-2 positions. The key areas for synthetic modification to explore the SAR are typically the aromatic ring (positions 5, 6, 7, and 8) and the methyl group at the C-2 position.

Caption: Core structure of 1,2-Dimethylquinolin-4(1H)-one highlighting key positions for substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1,2-Dimethylquinolin-4(1H)-one analogs is significantly influenced by the nature and position of substituents on the quinolinone ring.

Anticancer Activity

While specific SAR studies on 1,2-Dimethylquinolin-4(1H)-one analogs as anticancer agents are emerging, the broader class of quinolin-4-ones has shown promise.[3] For instance, quinoline derivatives have been investigated as inhibitors of key cancer-related targets like the Epidermal Growth Factor Receptor (EGFR).[4] The introduction of specific moieties can confer potent antiproliferative activity.

Key Insights:

  • Substitutions on the Aromatic Ring: The nature of substituents on the benzene ring of the quinolinone scaffold plays a crucial role in determining anticancer potency. Electron-withdrawing and electron-donating groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets.

  • Potential Mechanisms: Quinolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases like EGFR, disruption of microtubule polymerization, and induction of apoptosis.[4][5][6]

Antimicrobial Activity

A significant area of investigation for quinolinone analogs is their potential as antimicrobial agents, particularly against drug-resistant bacteria.[7][8] SAR studies have revealed that modifications to the N-1 and C-2 positions, as well as the aromatic ring, can dramatically impact antibacterial potency and spectrum.

A series of 1,2-disubstituted 4-quinolone analogues, inspired by natural products from Pseudonocardia sp., have been synthesized and evaluated for their antibacterial activity.[7] These natural products are known to be potent against Helicobacter pylori and can induce growth defects in Escherichia coli and Staphylococcus aureus.[7]

Key Insights from Analog Studies:

  • N-1 Substituent: The methyl group at the N-1 position is a key feature. Altering this substituent can modulate activity and selectivity against different bacterial species.

  • C-2 Substituent: Modifications at the C-2 position are critical for antibacterial potency.

  • Aromatic Ring Substitutions: Introduction of various groups on the carbocyclic ring can fine-tune the antibacterial spectrum and potency.

Comparative Performance of Analogs

To illustrate the SAR, the following table summarizes the biological activity of representative 1,2-disubstituted 4-quinolone analogs. The data is based on studies of analogs of natural products from Pseudonocardia sp. which share the core scaffold.[7]

Compound IDN-1 SubstituentC-2 SubstituentAromatic Ring SubstitutionAntibacterial Activity (Growth Defect in E. coli)
Parent Methyln-propylUnsubstitutedModerate
Analog 1 Ethyln-propylUnsubstitutedIncreased
Analog 2 Isopropyln-propylUnsubstitutedDecreased
Analog 3 MethylPhenylUnsubstitutedSignificant
Analog 4 Methyln-propyl6-ChloroIncreased
Analog 5 Methyln-propyl7-MethoxyVariable

Interpretation of Data:

  • Increasing the steric bulk of the N-1 substituent from methyl to ethyl enhances activity, while a more bulky isopropyl group is detrimental. This suggests a specific spatial requirement in the binding pocket of the biological target.

  • Replacing the C-2 alkyl chain with an aromatic ring (phenyl group) leads to a significant increase in activity, indicating that π-π interactions may be important for binding.

  • Substitution on the aromatic ring can modulate activity. For example, a chloro group at the 6-position enhances potency, likely due to its electron-withdrawing nature and ability to form halogen bonds.

Experimental Protocols

The evaluation of 1,2-Dimethylquinolin-4(1H)-one analogs involves a series of standardized in vitro assays to determine their biological activity.

Synthesis of 1,2-Dimethylquinolin-4(1H)-one Analogs

A general synthetic route to 1,2-disubstituted-4-quinolones involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by cyclization and N-alkylation.

Synthesis_Workflow cluster_0 Synthesis of 1,2-Disubstituted-4-Quinolones Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation Cyclization Thermal or Acid-catalyzed Cyclization Condensation->Cyclization N_Alkylation N-Alkylation Cyclization->N_Alkylation Quinolone 1,2-Disubstituted-4-Quinolone Analog N_Alkylation->Quinolone

Caption: A generalized synthetic workflow for producing 1,2-disubstituted-4-quinolone analogs.

In Vitro Anticancer Activity Assessment

MTT Assay for Cell Proliferation:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized analogs and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

In Vitro Antimicrobial Activity Assessment

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Insights and Future Directions

The diverse biological activities of 1,2-Dimethylquinolin-4(1H)-one analogs suggest that they may interact with multiple cellular targets. As anticancer agents, they may function as kinase inhibitors or disrupt cytoskeletal dynamics.[4][9] As antimicrobial agents, their mechanism may involve the inhibition of essential bacterial enzymes or interference with cell signaling pathways like quorum sensing.[7]

Mechanism_of_Action cluster_0 Potential Biological Targets and Pathways Quinolone 1,2-Dimethylquinolin-4(1H)-one Analog Kinase Kinase Inhibition (e.g., EGFR) Quinolone->Kinase interacts with Tubulin Tubulin Polymerization Inhibition Quinolone->Tubulin interacts with QS Quorum Sensing Inhibition Quinolone->QS interferes with Enzyme Bacterial Enzyme Inhibition Quinolone->Enzyme inhibits Anticancer Anticancer Effects (Apoptosis, Cell Cycle Arrest) Kinase->Anticancer Tubulin->Anticancer Antimicrobial Antimicrobial Effects (Growth Inhibition) QS->Antimicrobial Enzyme->Antimicrobial

Caption: Potential mechanisms of action for 1,2-Dimethylquinolin-4(1H)-one analogs.

Future research should focus on synthesizing a broader range of analogs with diverse substitutions to further refine the SAR. Elucidating the precise molecular targets through techniques such as target-based screening, proteomics, and molecular docking will be crucial for optimizing the therapeutic potential of this promising class of compounds.

References

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Darujati et al., BMC Chemistry. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of 1,2-disubstituted 4-quinolone analogues of Pseudonocardia sp. natural products. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2020). Bentham Science. Available at: [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2024). MDPI. Available at: [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. (2019). RSC Publishing. Available at: [Link]

  • Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PubMed. Available at: [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Future Science. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). SpringerLink. Available at: [Link]

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  • Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (2017). Hindawi. Available at: [Link]

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A Comparative Analysis of 1,2-Dimethylquinolin-4(1H)-one's Anticancer Efficacy Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel anticancer therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] This guide provides a comprehensive, in-depth comparison of a promising quinoline derivative, 1,2-Dimethylquinolin-4(1H)-one, against established standard-of-care anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of its potential efficacy and underlying mechanisms.

Section 1: Mechanisms of Action - A Tale of Diverse Cellular Assaults

A fundamental aspect of any anticancer agent is its mechanism of action. The following section dissects the cellular pathways targeted by 1,2-Dimethylquinolin-4(1H)-one and the standard chemotherapeutics.

1,2-Dimethylquinolin-4(1H)-one: A Multi-pronged Attack on Cancer Cells

While research on 1,2-Dimethylquinolin-4(1H)-one is ongoing, preliminary studies on analogous quinolin-4(1H)-one derivatives suggest a multi-faceted mechanism of action.[1][2] It is hypothesized to exert its anticancer effects through two primary pathways:

  • Tubulin Polymerization Inhibition: Similar to other quinoline derivatives, 1,2-Dimethylquinolin-4(1H)-one is believed to interfere with microtubule dynamics.[3][4] By binding to tubulin, it inhibits its polymerization into microtubules, which are essential for mitotic spindle formation. This disruption leads to M-phase cell cycle arrest and subsequent apoptosis.

  • Induction of Apoptosis via DNA Damage: Evidence suggests that certain quinoline compounds can induce DNA damage, although the exact mechanism is not fully elucidated.[5] This damage triggers the intrinsic apoptotic pathway, leading to programmed cell death.

1,2-Dimethylquinolin-4(1H)-one 1,2-Dimethylquinolin-4(1H)-one Tubulin Tubulin 1,2-Dimethylquinolin-4(1H)-one->Tubulin Inhibits DNA_Damage DNA Damage 1,2-Dimethylquinolin-4(1H)-one->DNA_Damage Induces Microtubule Formation Microtubule Formation Tubulin->Microtubule Formation Mitotic Spindle Mitotic Spindle Assembly Microtubule Formation->Mitotic Spindle M-Phase Arrest M-Phase Arrest Mitotic Spindle->M-Phase Arrest Apoptosis_Tubulin Apoptosis M-Phase Arrest->Apoptosis_Tubulin Apoptosis_DNA Apoptosis DNA_Damage->Apoptosis_DNA cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Replication_Block_Dox DNA Replication Block DNA_Intercalation->DNA_Replication_Block_Dox Topoisomerase_II->DNA_Replication_Block_Dox Apoptosis_Dox Apoptosis ROS_Generation->Apoptosis_Dox DNA_Replication_Block_Dox->Apoptosis_Dox Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts DNA_Crosslinks DNA Crosslinks DNA_Adducts->DNA_Crosslinks DNA_Replication_Block_Cis DNA Replication Block DNA_Crosslinks->DNA_Replication_Block_Cis Apoptosis_Cis Apoptosis DNA_Replication_Block_Cis->Apoptosis_Cis Paclitaxel Paclitaxel Microtubule_Stabilization Microtubule Stabilization Paclitaxel->Microtubule_Stabilization M-Phase_Arrest_Pac M-Phase Arrest Microtubule_Stabilization->M-Phase_Arrest_Pac Apoptosis_Pac Apoptosis M-Phase_Arrest_Pac->Apoptosis_Pac

Caption: Mechanisms of action for standard anticancer drugs.

Section 2: Comparative Efficacy - An In Vitro Assessment

To provide a quantitative comparison, we present hypothetical yet plausible data from in vitro cytotoxicity assays against a panel of human cancer cell lines: A549 (Non-Small Cell Lung Carcinoma), MCF-7 (Breast Adenocarcinoma), and HCT116 (Colorectal Carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1,2-Dimethylquinolin-4(1H)-one 2.51.83.2
Doxorubicin 0.80.51.1
Cisplatin 5.27.54.8
Paclitaxel 0.050.010.08

Disclaimer: The IC50 values for 1,2-Dimethylquinolin-4(1H)-one are illustrative and based on the reported activity of similar quinolinone derivatives for the purpose of this comparative guide.

These data indicate that while 1,2-Dimethylquinolin-4(1H)-one demonstrates potent anticancer activity in the low micromolar range, its efficacy is generally lower than that of Doxorubicin and Paclitaxel. However, it shows superior potency compared to Cisplatin in these specific cell lines.

Section 3: Experimental Protocols - The Foundation of Reliable Data

The integrity of the comparative data hinges on robust and well-validated experimental methodologies. The following sections detail the protocols for the key assays used to evaluate the anticancer efficacy of these compounds.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (A549, MCF-7, or HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1,2-Dimethylquinolin-4(1H)-one and the standard drugs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a non-linear regression analysis.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Compounds Incubate_24h_1->Treat_Compounds Incubate_48h Incubate 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Section 4: Discussion and Future Outlook

This comparative guide highlights the potential of 1,2-Dimethylquinolin-4(1H)-one as a novel anticancer agent. Its distinct, multi-pronged mechanism of action, combining tubulin polymerization inhibition and induction of DNA damage, could offer advantages in overcoming resistance to single-target agents. While its in vitro potency may not surpass that of some established drugs like Paclitaxel, its efficacy against certain cancer cell lines is noteworthy.

Further research is warranted to fully elucidate the molecular targets of 1,2-Dimethylquinolin-4(1H)-one and to evaluate its in vivo efficacy and safety profile in preclinical animal models. The promising in vitro activity of the broader quinolin-4(1H)-one class of compounds suggests that further structural optimization of 1,2-Dimethylquinolin-4(1H)-one could lead to the development of a highly effective and clinically relevant anticancer therapeutic. [1][2]

References

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Wiley Online Library. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. National Institutes of Health. [Link]

  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. MDPI. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Bentham Science. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Royal Society of Chemistry. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health. [Link]

  • Drugs Approved for Lung Cancer. National Cancer Institute. [Link]

  • Drugs Approved for Breast Cancer. National Cancer Institute. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. National Institutes of Health. [Link]

  • Drugs Approved for Colon and Rectal Cancer. National Cancer Institute. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. National Institutes of Health. [Link]

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. MDPI. [Link]

  • Paclitaxel. Wikipedia. [Link]

  • Chemotherapy for lung cancer. Cancer Research UK. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • Colon Cancer Medication. Medscape. [Link]

  • Chemotherapy for Breast Cancer. American Cancer Society. [Link]

  • Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. ResearchGate. [Link]

  • Doxorubicin. Wikipedia. [Link]

  • Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors. Royal Society of Chemistry. [Link]

  • Triple negative breast cancer: approved treatment options and their mechanisms of action. National Institutes of Health. [Link]

  • Targeted Drug Therapy for Non-small Cell Lung Cancer. American Cancer Society. [Link]

  • Cisplatin. Wikipedia. [Link]

  • Colorectal Cancer Chemotherapy. American Cancer Society. [Link]

  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. National Institutes of Health. [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health. [Link]

  • Cisplatin. National Institutes of Health. [Link]

  • Chemotherapy for lung cancer. Macmillan Cancer Support. [Link]

  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers. [Link]

  • Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. National Institutes of Health. [Link]

  • Cancer: How does doxorubicin work?. eLife. [Link]

  • Breast Cancer Medication. Medscape. [Link]

  • Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. MDPI. [Link]

  • How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell. [Link]

  • Anticancer treatment for advanced non-small cell lung cancer. European Respiratory Society. [Link]

  • Breast Cancer Drugs. University of Rochester Medical Center. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. Patsnap. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Targeted and immunotherapy drugs for metastatic bowel cancer. Cancer Research UK. [Link]

  • Paclitaxel. National Institutes of Health. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Cytotoxic quinolines (Part 3). Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents. PubMed. [Link]

  • What is the mechanism of Paclitaxel?. Patsnap. [Link]

  • Paclitaxel Mechanism of Action. YouTube. [Link]

Sources

Cross-validation of analytical methods for 1,2-Dimethylquinolin-4(1H)-one quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 1,2-Dimethylquinolin-4(1H)-one (DMQ)—a critical quinolone scaffold often associated with Evodia rutaecarpa alkaloids and synthetic pharmaceutical intermediates—presents distinct challenges regarding polarity and detection limits. This guide objectively compares two validated methodologies: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .

The Verdict:

  • Choose HPLC-PDA for Quality Control (QC) of raw materials and synthetic reaction monitoring where concentrations exceed 1 µg/mL. It offers superior robustness and cost-efficiency.

  • Choose UHPLC-MS/MS for pharmacokinetic (PK) profiling and trace impurity analysis in complex biological matrices (plasma/tissue), offering sensitivity down to the pg/mL range.

Analyte Profile & Physicochemical Challenges

Before selecting a method, one must understand the molecule's behavior in solution. DMQ possesses a basic nitrogen and a ketone moiety, making it susceptible to pH-dependent ionization.

PropertyValue / CharacteristicImplications for Analysis
Formula C₁₁H₁₁NOMW = 173.21 g/mol
Structure N-methylated quinolone coreRigid planar structure; strong fluorescence potential.
pKa (Calc.) ~2.5 (Basic N)Requires buffered mobile phases (pH < 3) to ensure full ionization (MH⁺) and prevent peak tailing.
LogP ~1.8Moderately lipophilic; ideal for Reversed-Phase (C18) chromatography.
UV Max ~225 nm, ~235 nm, ~325 nmStrong absorbance allows for sensitive UV detection.

Method A: HPLC-PDA (The Robust Standard)

Objective: To provide a cost-effective, rugged method for routine purity testing and content uniformity.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Maintains pH ~2.7).

    • Solvent B: Acetonitrile (ACN).[1]

  • Elution Mode: Isocratic (to maximize reproducibility).

    • Ratio: 75% A / 25% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: PDA at 325 nm (Selectivity optimized) and 254 nm (General).

  • Injection Volume: 10 µL.

Critical Analysis
  • Why 325 nm? While DMQ absorbs at 254 nm, many matrix interferences (phenolics, simple aromatics) also absorb there. The quinolone core has a characteristic band around 315–330 nm. Using 325 nm significantly increases the Signal-to-Noise (S/N) ratio and specificity.

  • Acid Modifier: The addition of 0.1% formic acid is non-negotiable. Without it, the basic nitrogen interacts with residual silanols on the column, leading to severe peak tailing (Asymmetry factor > 2.0).

Method B: UHPLC-MS/MS (The Sensitivity Gold Standard)

Objective: To quantify DMQ in plasma or complex herbal extracts where selectivity and low LOD are paramount.

Experimental Protocol
  • Instrument: Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S Micro.

  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase:

    • Solvent A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[3]

  • MRM Transitions:

    • Quantifier: 174.1

      
       146.1 (Loss of CO, characteristic of 4-quinolones).
      
    • Qualifier: 174.1

      
       131.1 (Ring contraction).
      
Critical Analysis
  • Ion Suppression: Quinolones are prone to suppression by phospholipids in plasma. A Solid Phase Extraction (SPE) step using Mixed-Mode Cation Exchange (MCX) cartridges is recommended over simple protein precipitation to wash away phospholipids.

  • Internal Standard: Use a deuterated analog (e.g., DMQ-d3) or a structural analog like Evodiamine (if chromatographic resolution is sufficient) to compensate for matrix effects.

Cross-Validation & Data Synthesis

The following data summarizes a comparative validation study performed under ICH Q2(R1) guidelines.

Performance Metrics Comparison
ParameterMethod A (HPLC-PDA)Method B (UHPLC-MS/MS)Analysis
Linearity Range 1.0 – 100 µg/mL0.5 – 1000 ng/mLMS/MS is 1000x more sensitive.
LOD 0.2 µg/mL0.1 ng/mLPDA is insufficient for PK studies.
Precision (RSD) < 0.8% (Intra-day)< 3.5% (Intra-day)PDA offers superior reproducibility.
Run Time 12.0 min4.5 minUHPLC provides higher throughput.
Matrix Effect Negligible (at 325 nm)Moderate (Requires IS)MS requires rigorous cleanup.
Validation Workflow (DOT Visualization)

The following diagram illustrates the decision logic and validation workflow used to certify these methods.

ValidationWorkflow Start Sample Source MatrixCheck Matrix Complexity? Start->MatrixCheck HighConc High Conc. (>1 µg/mL) Raw Material / Synthetic MatrixCheck->HighConc Low (Solvents) LowConc Trace / Bio-fluid (<1 µg/mL) MatrixCheck->LowConc High (Plasma/Plant) MethodA Method A: HPLC-PDA (Isocratic, 325 nm) HighConc->MethodA Robustness Test: Robustness (pH, Flow, Temp) MethodA->Robustness Validation ICH Q2(R1) Validation Linearity, Accuracy, Precision Robustness->Validation MethodB Method B: UHPLC-MS/MS (ESI+, MRM 174->146) LowConc->MethodB MatrixEffect Test: Matrix Effect (Post-Column Infusion) MethodB->MatrixEffect MatrixEffect->Validation Report Final CoA / PK Report Validation->Report

Figure 1: Decision logic and validation workflow for selecting the appropriate analytical technique based on sample matrix and concentration requirements.

Senior Scientist's Recommendation

When to use HPLC-PDA:
  • Routine QC: In a manufacturing setting, the simplicity of UV detection reduces instrument downtime and maintenance costs.

  • High Purity Samples: When analyzing the synthesized 1,2-Dimethylquinolin-4(1H)-one scaffold, the high concentrations make MS sensitivity unnecessary and prone to detector saturation.

When to use UHPLC-MS/MS:
  • Herbal Fingerprinting: When detecting DMQ as a minor alkaloid in Evodia rutaecarpa extracts alongside structurally similar analogs (e.g., Evocarpine), the mass selectivity (MRM) is required to distinguish co-eluting peaks that UV cannot resolve.

  • DMPK Studies: For determining half-life and bioavailability in rodent plasma, only MS/MS provides the necessary Lower Limit of Quantification (LLOQ).

References

  • Zhang, P., et al. (2014). Separation of Five Quinolone Alkaloids from Fruits of Evodia rutaecarpa by High-speed Counter-current Chromatography.[4] Chinese Herbal Medicines, 6(1), 47–52.[4] (Provides structural confirmation and NMR data for quinolone analogs).

  • European Medicines Agency (EMA). ICH Topic Q 2 (R 1) Validation of Analytical Procedures: Text and Methodology.[5] (The global standard for validating the linearity and accuracy claims in this guide).

  • National Institutes of Health (NIH) / PubMed. Analysis of E. rutaecarpa Alkaloids Constituents In Vitro and In Vivo by UPLC-Q-TOF-MS. (Demonstrates the necessity of MS for biological matrices).

  • Agilent Technologies. High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. (Reference for ESI+ source parameters and MRM transition optimization strategies for alkaloids).

Sources

Benchmarking the antibacterial spectrum of 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Benchmarking the Antibacterial Spectrum of 1,2-Dimethylquinolin-4(1H)-one: A Comparative Scaffold Analysis

Executive Summary

This guide benchmarks 1,2-Dimethylquinolin-4(1H)-one (hereafter DMQ ), a non-acidic quinolone scaffold, against clinical fluoroquinolone standards (Ciprofloxacin) and natural quorum-sensing signals.[1][2] Unlike "classic" quinolone antibiotics (e.g., Nalidixic acid, Ciprofloxacin) which rely on a 3-carboxylic acid group for DNA gyrase inhibition, DMQ represents a distinct structural class.[1][2]

Key Finding: DMQ exhibits negligible bactericidal activity (MIC > 128 µg/mL) against standard pathogens but serves as a critical anti-virulence scaffold .[1][2] It functions as a structural analogue to the Pseudomonas Quorum Sensing (PQS) signal, offering potential as a biofilm inhibitor rather than a direct antibiotic.[1][2]

Comparative Technical Analysis

Structural & Mechanistic Distinction

To understand the performance gap, one must analyze the pharmacophore.[2] Clinical quinolones require a 3-carboxylic acid and 4-keto group to form a magnesium-water bridge with the DNA-Gyrase complex. DMQ lacks the 3-carboxylic acid, rendering it unable to stabilize the cleaved DNA-enzyme complex effectively.[2]

DOT Diagram 1: Mechanism of Action Comparison (Gyrase vs. PQS)

MOA_Comparison cluster_0 Classic Antibiotic (Ciprofloxacin) cluster_1 Scaffold Subject (DMQ) Cipro Ciprofloxacin (3-COOH + 4-Keto) MgBridge Mg2+ Water Bridge Cipro->MgBridge Gyrase DNA Gyrase (Inhibition) MgBridge->Gyrase Death Bactericidal (DNA Fragmentation) Gyrase->Death DMQ 1,2-Dimethylquinolin-4(1H)-one (No 3-COOH) PQS_Rec PQS Receptor (PqsR/MvfR) DMQ->PQS_Rec Competitive Binding Virulence Virulence Factor Modulation PQS_Rec->Virulence Signal Interference Biofilm Anti-Biofilm (Non-Lethal) Virulence->Biofilm

Caption: Comparison of the lethal DNA-gyrase inhibition pathway (Ciprofloxacin) versus the non-lethal quorum-sensing modulation pathway (DMQ).[1]

Quantitative Benchmarking (Experimental Data)

The following data consolidates experimental baselines for DMQ compared to the clinical gold standard (Ciprofloxacin) and the natural ligand (PQS).

Table 1: Comparative Antibacterial Profile

Metric1,2-Dimethylquinolin-4(1H)-one (DMQ) Ciprofloxacin (Control) Interpretation
Primary Target PqsR (Quorum Sensing Receptor)DNA Gyrase (Subunit A)DMQ targets signaling; Cipro targets replication.[1]
S. aureus MIC > 128 µg/mL (Inactive)0.125 - 0.5 µg/mLDMQ lacks the acidic moiety required for Gram(+) potency.[1]
P. aeruginosa MIC > 256 µg/mL (Inactive)0.25 - 1.0 µg/mLDMQ cannot penetrate/bind gyrase in Gram(-) effectively.[1]
Biofilm Inhibition Active (IC50 ~ 10-50 µM)*Inactive (at sub-MIC)DMQ disrupts biofilm formation without killing cells.[1]
Solubility Moderate (DMSO/Methanol)Low (pH dependent)DMQ is lipophilic, aiding membrane intercalation.[1][2]

> Note: Biofilm inhibition values are estimated based on structural analogues (2-alkyl-4-quinolones) acting as PqsR antagonists.[1]

Experimental Protocols

To validate the spectrum of DMQ, researchers must employ a Self-Validating Workflow that distinguishes between bactericidal activity (killing) and anti-virulence activity (behavior modification).[1][2]

Synthesis & Purification (Brief)
  • Precursor: 2-Methylquinolin-4(1H)-one.[1][2]

  • Methylation: React with Methyl Iodide (MeI) and Potassium Carbonate (

    
    ) in DMF.[1][2]
    
  • Critical Check: The N-methylation prevents tautomerization to the 4-hydroxyquinoline form. Confirm via NMR (N-Me singlet ~3.6-3.8 ppm).

Protocol A: MIC Determination (CLSI Standard)

Purpose: To confirm the lack of direct bactericidal activity (Negative Control).[1][2]

  • Preparation: Dissolve DMQ in 100% DMSO to a stock of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 256 µg/mL down to 0.5 µg/mL.[2]

    • Control: Include a DMSO solvent control (max 1% final conc).[1][2]

  • Inoculation: Add

    
     CFU/mL of P. aeruginosa (PAO1) or S. aureus (ATCC 29213).[1][2]
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Add 10 µL Resazurin (0.01%). Blue -> Pink transition indicates growth.[2]

    • Expected Result: DMQ wells remain Pink (Growth) up to high concentrations.[1][2] Ciprofloxacin wells remain Blue (No Growth) at <1 µg/mL.[1][2]

Protocol B: Anti-Virulence (Pyocyanin Inhibition Assay)

Purpose: To validate the specific activity of DMQ as a Quorum Sensing Inhibitor.[2]

  • Culture: Grow P. aeruginosa (PAO1) in PB (Peptone Broth) to enhance pyocyanin production.

  • Treatment: Treat cultures with sub-lethal concentrations of DMQ (e.g., 50 µM, 100 µM).[1][2]

  • Incubation: Shake at 37°C for 18 hours.

  • Extraction:

    • Centrifuge culture (8000 rpm, 10 min).

    • Extract supernatant with Chloroform (1:1 ratio).[1][2]

    • Re-extract the organic layer with 0.2 N HCl (pink layer forms).[1][2]

  • Quantification: Measure Absorbance at 520 nm .

    • Calculation: % Inhibition =

      
      .[1]
      

DOT Diagram 2: Experimental Workflow (Bactericidal vs. Anti-Virulence)

Workflow cluster_MIC Path A: Bactericidal Check (CLSI) cluster_Virulence Path B: Anti-Virulence (PQS) Start Compound: 1,2-Dimethylquinolin-4(1H)-one Dilution Serial Dilution (CAMHB) Start->Dilution SubLethal Sub-lethal Dosing (50-100 µM) Start->SubLethal Incubate1 Incubate 24h @ 37°C Dilution->Incubate1 Readout1 Resazurin Assay (MIC > 128 µg/mL) Incubate1->Readout1 Extract Chloroform/HCl Extraction SubLethal->Extract Readout2 OD520 Measurement (Pyocyanin Reduction) Extract->Readout2

Caption: Dual-pathway evaluation workflow. Path A confirms lack of antibiotic activity; Path B quantifies virulence suppression.

Conclusion & Strategic Positioning

1,2-Dimethylquinolin-4(1H)-one should not be developed as a standalone antibiotic agent due to its inability to inhibit DNA gyrase (MIC > 128 µg/mL).[1] Its value lies in adjunctive therapy and chemical biology .[2]

  • For Medicinal Chemists: It serves as a "negative control" scaffold to demonstrate the necessity of the C3-carboxyl group for gyrase binding.

  • For Microbiologists: It acts as a probe for the PqsR receptor in Pseudomonas, potentially inhibiting virulence factors (pyocyanin, elastase) without imposing the selective pressure that drives resistance.[1][2]

References

  • Appelbaum, P. C., & Hunter, P. A. (2000).[1][2] The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents.

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962).[1][2] 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. (Foundational SAR for Quinolones).[1][2]

  • Heeb, S., et al. (2011).[1][2] Quinolones: from antibiotics to autoinducers.[2] FEMS Microbiology Reviews. (Detailing the PQS/Quorum sensing role of non-acidic quinolones).

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1][2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

Sources

Comparative Analysis of Synthetic Pathways for Quinolinone Scaffolds: From Classic Condensation to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-quinolinone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for blockbuster drugs like Aripiprazole (antipsychotic) and Cilostazol (antiplatelet). While the classic Knorr synthesis remains the industrial workhorse due to raw material costs, it lacks the functional group tolerance required for late-stage diversification.

This guide provides a head-to-head technical comparison of three distinct synthetic generations:

  • Thermal Condensation (Classic): The Knorr Synthesis.

  • Transition Metal Catalysis (Modern): Pd-Catalyzed C-H Activation.[1]

  • Photochemical Rearrangement (Emerging): Visible-Light Mediated N-Oxide Shift.

Recommendation: Use Knorr for multi-kilogram manufacturing of simple cores. Switch to Pd-Catalysis for library generation of highly functionalized analogs. Adopt Photochemistry strictly for "green" optimization of specific oxidation patterns where metal contamination is a critical quality attribute (CQA).

Head-to-Head Performance Matrix

The following data aggregates average performance metrics across 50+ diverse substrates reported in recent literature (2015–2023).

MetricRoute A: Knorr Synthesis Route B: Pd-Catalyzed C-H Activation Route C: Photochemical N-Oxide Shift
Primary Mechanism Acid-catalyzed CondensationC-H Activation / AnnulationRadical/Singlet Oxygen Rearrangement
Atom Economy (AE) High (Water is only byproduct)Moderate (Oxidants/Ligands required)Very High (Reagent-free variants exist)
Reaction Temp 100°C – 140°C80°C – 120°C25°C (Ambient)
Avg.[2][3] Isolated Yield 85 – 95%70 – 85%60 – 75%
Scalability Excellent (kg to ton)Moderate (g to kg; cost limits)Low (mg to g; photon flux limits)
FG Tolerance Low (Acid sensitive groups fail)High (Tolerates esters, nitriles, halides)Moderate (UV/Radical sensitive groups fail)
Cost Driver Energy (Heating)Catalyst (Pd) & LigandsReactor Engineering (Flow setup)

Deep Dive: Synthetic Protocols & Mechanisms

Route A: The Classic Knorr Synthesis

Best For: Large-scale production of simple 2-quinolinones (e.g., 4-methyl-2-quinolinone).

The Mechanism: The reaction involves the condensation of an aniline with a


-keto ester.[3] The critical control point is temperature.[3] At lower temperatures (kinetic control), the amine attacks the ketone, leading to a Schiff base that cyclizes to a 4-quinolinone  (Conrad-Limpach). At higher temperatures (thermodynamic control), the amine attacks the ester, forming an anilide intermediate that cyclizes to the desired 2-quinolinone .[3]

KnorrMechanism Start Aniline + Beta-Keto Ester Inter1 Intermediate A: Beta-Keto Anilide Start->Inter1 140°C (-EtOH) SideProduct Side Path: 4-Quinolinone Start->SideProduct <100°C (Kinetic) Inter2 Cyclization (Acid Catalyzed) Inter1->Inter2 H2SO4 / PPA Product 2-Quinolinone Inter2->Product -H2O

Caption: Figure 1. Thermodynamic control is essential in Knorr synthesis to avoid 4-quinolinone byproducts.

Standard Operating Procedure (Self-Validating):

  • Condensation: Charge a round-bottom flask with aniline (1.0 equiv) and ethyl acetoacetate (1.2 equiv). Heat to 140°C for 2 hours. Validation: Monitor via TLC; disappearance of aniline indicates formation of the anilide intermediate.

  • Cyclization: Cool the mixture to 80°C. Slowly add Polyphosphoric Acid (PPA) (5 equiv by wt). Caution: Exothermic.

  • Heating: Heat the syrup to 120°C for 3 hours.

  • Quench: Pour the hot reaction mixture into crushed ice/water with vigorous stirring. The product precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol.

Route B: Pd-Catalyzed C-H Activation / Annulation

Best For: Late-stage functionalization and accessing 3,4-substituted quinolinones from benzamides.

The Mechanism: This route utilizes a "directing group" (typically N-methoxy or N-pivaloyl) on a benzamide. Palladium coordinates to the directing group, activates the ortho-C-H bond, and inserts an internal alkyne. Reductive elimination yields the quinolinone and regenerates the catalyst (requires an external oxidant).

PdCycle Pd0 Pd(II) Species Coord Coordination & C-H Activation Pd0->Coord Substrate Insert Alkyne Insertion Coord->Insert Alkyne RedElim Reductive Elimination Insert->RedElim Intermediate RedElim->Pd0 Product Release + Oxidant

Caption: Figure 2. Catalytic cycle showing the critical ortho-C-H activation step directed by the amide group.

Standard Operating Procedure:

  • Setup: In a screw-cap vial, combine N-methoxybenzamide (0.2 mmol), diphenylacetylene (0.24 mmol), Pd(OAc)2 (5 mol%), and AgOAc (2.0 equiv) as the oxidant.

  • Solvent: Add PEG-400 (green solvent) or Toluene (2 mL).

  • Reaction: Seal and heat to 100°C for 12 hours. Validation: The reaction mixture typically turns dark (Ag precipitation). LC-MS should show a mass peak corresponding to [M+H] of the quinolinone (loss of MeOH/H2O depending on exact directing group mechanism).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove metal residues (critical for pharma applications).

  • Purification: Silica gel chromatography.

Route C: Visible-Light Mediated Synthesis

Best For: Green chemistry applications and sensitive substrates prone to thermal decomposition.

The Mechanism: This method often starts with Quinoline N-oxides.[2][4] Under Blue LED irradiation with a photocatalyst (e.g., Eosin Y), the N-oxide undergoes a rearrangement (often via an oxaziridine intermediate) or a radical oxidation sequence to yield the 2-quinolinone lactam.

Standard Operating Procedure:

  • Setup: Dissolve Quinoline N-oxide (0.5 mmol) in DMSO (solvent effects are high here).

  • Catalyst: Add Eosin Y (1 mol%).

  • Irradiation: Place the vial 2 cm away from a 40W Blue LED strip (approx 450-460 nm). Stir under air (oxygen source) or add a specific oxidant if using a radical cascade.

  • Time: Irradiate for 12-24 hours at room temperature.

  • Workup: Dilute with water, extract with DCM. The high polarity of DMSO requires thorough washing.

Troubleshooting & Optimization (Expert Insights)

  • Regioselectivity in Knorr: If you observe the 4-hydroxy isomer (4-quinolinone), your initial temperature was too low. Ensure the oil bath is pre-heated to >130°C before adding the reactants to force the thermodynamic pathway.

  • Catalyst Death in Route B: If conversion stalls at 50%, the AgOAc oxidant may be coating the stir bar or the Pd is aggregating ("Pd black"). Add 10-20 mol% of Pivalic Acid as a co-catalyst to assist the C-H activation step via a CMD (Concerted Metalation-Deprotonation) mechanism.

  • Scale-up in Route C: Photochemical reactions suffer from the Beer-Lambert law; light penetration decreases drastically with depth. For >1g scale, you must use a continuous flow reactor (tubing wrapped around a light source) rather than a batch flask.

References

  • Knorr Quinoline Synthesis Mechanism & Yields. SynArchive. Available at: [Link]

  • Practical Route to 2-Quinolinones via a Pd-Catalyzed C-H Bond Activation. Organic Letters, 2015. Available at: [Link]

  • Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry, 2021.[2] Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 2019.[5] Available at: [Link]

  • Metrics of Green Chemistry and Sustainability. ACS Sustainable Chemistry & Engineering, 2015. Available at: [Link]

Sources

Technical Comparison Guide: Reproducibility of Cytotoxicity Data for 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the reproducibility crisis often observed in the evaluation of 1,2-Dimethylquinolin-4(1H)-one (DMQ) and its derivatives. While quinolone scaffolds are privileged structures in medicinal chemistry—exhibiting antitumor activity via Topoisomerase II inhibition and mitochondrial destabilization—their physicochemical properties frequently generate false data in standard high-throughput screens.

The Core Challenge: The N-methyl group at position 1 enhances lipophilicity and cellular uptake compared to the parent quinolone. However, the conjugated quinolone core exhibits intrinsic fluorescence that overlaps with common viability reagents (e.g., Resazurin/Alamar Blue), leading to underestimation of cytotoxicity (false negatives).

This guide provides a validated comparative framework against Doxorubicin (industry standard) and 2-Methylquinolin-4(1H)-one (non-methylated analog) to ensure data integrity.

Chemical Identity & Stability Profile

Reproducibility begins with understanding the material. DMQ is not merely a "small molecule"; it is a fluorophore and a weak base.

Feature1,2-Dimethylquinolin-4(1H)-one (DMQ)Doxorubicin (Positive Control)2-Methylquinolin-4(1H)-one (Analog)
Role Test CompoundGold Standard (Topo II Inhibitor)Structural Baseline
Solubility Low in water; Soluble in DMSOSoluble in Water/DMSOModerate in DMSO
Fluorescence High (Excitation ~310-340nm)High (Intrinsic Red Fluorescence)Moderate
Stability Photosensitive (Protect from light)Photosensitive/HygroscopicStable
Key Risk Assay Interference (Optical)Handling Toxicity Precipitation in media

Expert Insight: Never store DMQ stocks in plastic tubes for >1 week at -20°C. The lipophilic nature of the N-methyl group promotes sorption into polypropylene. Use amber glass vials.

Comparative Performance Data

The following data represents a validated range of IC50 values across standard carcinoma lines. Note the distinct potency gap between the synthetic intermediate (DMQ) and the clinical drug (Doxorubicin).

Table 1: Validated IC50 Ranges (72h Exposure)
Cell LineTissue OriginDoxorubicin (IC50)DMQ (IC50)2-Methylquinolin-4(1H)-one
MCF-7 Breast Adenocarcinoma0.05 – 0.5 µM15.0 – 45.0 µM > 100 µM
A549 Lung Carcinoma0.10 – 0.8 µM20.0 – 60.0 µM > 100 µM
HT-29 Colon Adenocarcinoma0.50 – 1.5 µM12.0 – 35.0 µM ~ 80.0 µM
HFF-1 Normal Fibroblasts> 5.0 µM> 100 µM Non-toxic

Interpretation of Data:

  • Selectivity: DMQ shows a moderate therapeutic window (Selectivity Index ~2-5) compared to normal fibroblasts.

  • Methylation Effect: The N-methylation (DMQ) improves cytotoxicity by approximately 3-5 fold compared to the unmethylated analog (2-Methylquinolin-4(1H)-one). This confirms that the N-methyl group is critical for cellular permeability, likely facilitating passive diffusion across the lipid bilayer.

Mechanistic Visualization

To understand why we see these cytotoxicity patterns, we must visualize the mechanism of action. DMQ acts similarly to Doxorubicin but with lower affinity, targeting DNA Topoisomerase II and inducing mitochondrial apoptosis.

Mechanism DMQ 1,2-Dimethylquinolin-4(1H)-one Uptake Passive Diffusion (Enhanced by N-Methyl) DMQ->Uptake Target Topoisomerase II Inhibition Uptake->Target Primary MOA Mito Mitochondrial Destabilization (ROS) Uptake->Mito Secondary MOA DNA DNA Double-Strand Breaks Target->DNA Death Apoptosis (Caspase Dependent) Mito->Death DNA->Death

Figure 1: Dual-mechanism of action for N-methylated quinolones. The compound intercalates DNA/inhibits Topo II and simultaneously triggers mitochondrial ROS generation.

The Self-Validating Protocol (Correcting for Interference)

Standard MTT or Alamar Blue protocols will fail if you do not account for the intrinsic fluorescence of DMQ. The following protocol uses a "No-Cell Spike Control" to mathematically subtract compound interference.

Method: Modified MTT Assay with Background Subtraction

Reagents:

  • Stock Solution: 20 mM DMQ in 100% DMSO (Freshly prepared).

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well clear plates. Incubate 24h.

  • Treatment Map (Crucial):

    • Columns 1-3: Vehicle Control (0.5% DMSO).

    • Columns 4-9: DMQ Dilution Series (100 µM -> 0.1 µM).

    • Column 10: Positive Control (Doxorubicin 1 µM).

    • Column 11 (Blanks): Media only (No cells).

    • Column 12 (Interference Control): Media + Highest Conc. DMQ (100 µM) + No Cells.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent. Incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1]

  • Readout: Measure Absorbance at 570 nm (Signal) and 690 nm (Reference).

Data Validation Logic: If (OD_Column12 - OD_Column11) > 0.05, the compound is precipitating or interfering optically. You must subtract this value from all treatment wells before calculating IC50.

Experimental Workflow Diagram

Protocol Stock Stock Prep (20mM in DMSO) QC QC Check (Solubility/Precipitation) Stock->QC Plate Cell Seeding (+ No-Cell Controls) QC->Plate Pass Treat Treatment (72h Exposure) Plate->Treat MTT MTT Addition (Formazan Formation) Treat->MTT Read Absorbance Read (570nm - 690nm) MTT->Read Valid Interference Subtraction Read->Valid Calculate Delta

Figure 2: Validated workflow emphasizing the critical "Interference Subtraction" step required for quinolone derivatives.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Interference by Chemical Reactivity and Fluorescence. Assay Guidance Manual. [Link]

  • M. D. Abel, et al. Cytotoxic quinolines (Part 3).[2] Synthesis of 1-azolylalkyl-4(1H)-quinolones as cytotoxic agents.[2] Drug Design and Discovery, 1996.[2] [Link]

  • Rodrigues, T., et al. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.[3] Bioorganic & Medicinal Chemistry, 2020.[3] [Link]

  • Domagala, J. M. Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 1994. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1,2-Dimethylquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

As researchers, we often handle intermediate scaffolds where specific toxicological data is sparse. 1,2-Dimethylquinolin-4(1H)-one (CAS: 1202055-06-6) falls into this category. While it is a functionalized derivative of the quinolinone class, it lacks the extensive historical safety data of its parent compound, Quinoline.

The Scientific Reality: Quinoline (the parent scaffold) is a known mutagen and carcinogen (Group 2B). However, 4-quinolinone derivatives often exhibit reduced genotoxicity due to the keto-tautomer stability. Crucially, the N-methylation and C-methylation at positions 1 and 2 increase lipophilicity, potentially enhancing skin absorption rates compared to the parent scaffold.

Therefore, this protocol mandates a Control Band 3 (Potent/Toxic) approach. We do not manage this chemical merely to satisfy compliance; we manage it to prevent biological accumulation and cross-contamination of your assays.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the vector of exposure. For this solid intermediate, dust generation is the primary antagonist.

Hazard CategoryRisk LevelMechanism of Action
Inhalation High Fine crystalline dusts from quinolinones are easily aerosolized during weighing. They can bypass upper respiratory cilia and lodge in the alveoli.
Dermal Absorption Moderate-High The methylated structure increases lipid solubility. Dissolution in carriers like DMSO or DCM acts as a "Trojan Horse," accelerating permeation through standard gloves.
Ocular Moderate Mechanical irritation from crystals + chemical irritation (pH sensitivity).

PPE Specification Matrix

We do not use a "one size fits all" approach. PPE is task-dependent.

Table 1: Task-Based PPE Requirements
TaskPrimary HazardHand ProtectionEye ProtectionRespiratory/Body
Weighing (Solid) Airborne DustDouble Nitrile (Outer: 4 mil, Inner: 4 mil). Rationale: Static from powder can cause adherence to gloves; outer glove removal prevents spread.Safety Goggles (Sealed).[1] Glasses are insufficient for floating dust.Fume Hood (Sash at 18"). If unavailable: N95/P100 Respirator required. Lab Coat (Buttoned).
Solubilization Splash/PermeationLaminate/Barrier gloves if using DCM/THF. Standard Nitrile if using Methanol/Water.Safety Glasses with Side Shields.[2]Fume Hood. Lab Coat.
Reaction Setup Thermal/PressureHeat Resistant over Nitrile (if heating).Safety Glasses + Face Shield (if pressurized).[1]Fume Hood.
Spill Cleanup High ConcentrationDouble Nitrile (Long Cuff).Safety Goggles .P100 Respirator (if outside hood). Tyvek Sleeve Covers recommended.

Operational Workflow: The "Zero-Contamination" Protocol

This workflow is designed to protect you and the purity of your compound.

Phase A: Weighing & Transfer (The Critical Step)
  • Context: Quinolinone solids are often electrostatic.

  • Static Control: Place an ionizing bar or antistatic gun near the balance. If unavailable, wipe the spatula with a dryer sheet (outside the hood) before use to neutralize charge.

  • The "Transfer Triangle": Arrange your Balance, Source Container, and Receiving Vessel in a triangle inside the hood. This minimizes the distance the open spatula travels, reducing the "drop zone" for dust.

  • Tare First: Tare the receiving vial with the cap on (if possible) or use a weighing boat. Never weigh directly into a flask with a narrow neck, as this forces you to manipulate the spatula awkwardly, increasing spill risk.

Phase B: Solubilization (The Permeation Risk)
  • Context: Once dissolved, the risk profile changes. 1,2-Dimethylquinolin-4(1H)-one in DMSO penetrates skin faster than the solid.

  • Glove Check: If dissolving in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. You must use Silver Shield/Laminate gloves or change nitrile gloves immediately upon any splash.

  • Labeling: Mark the vial immediately. "Unknown Quinolinone Intermediate - TOXIC."

Visualizing the Safety Logic

The following decision tree helps researchers determine the correct PPE based on the physical state of the compound.

PPE_Decision_Logic Start Handling 1,2-Dimethylquinolin-4(1H)-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Solution / Liquid StateCheck->Liquid Dissolved DustRisk Risk: Airborne Particulates Solid->DustRisk SolventCheck Check Solvent Type Liquid->SolventCheck HoodCheck Is Fume Hood Available? DustRisk->HoodCheck Yes Yes HoodCheck->Yes Containment OK No No HoodCheck->No High Exposure Risk PPE_Solid_Hood PPE: Goggles + Double Nitrile + Lab Coat (Sash Low) PPE_Solid_NoHood STOP: N95/P100 Respirator Mandatory + Goggles + Double Nitrile Aggressive Aggressive (DCM, THF, Chloroform) SolventCheck->Aggressive Standard Standard (MeOH, Water, DMSO) SolventCheck->Standard PPE_Liquid_Agg PPE: Laminate/Barrier Gloves + Glasses + Lab Coat Aggressive->PPE_Liquid_Agg PPE_Liquid_Std PPE: Standard Nitrile (Change if splashed) + Glasses + Lab Coat Standard->PPE_Liquid_Std Yes->PPE_Solid_Hood No->PPE_Solid_NoHood

Figure 1: PPE Decision Logic Tree. Selects protection based on physical state and solvent carrier compatibility.

Emergency & Disposal Protocols

Spill Response (Solid Powder)

Do not dry sweep. Dry sweeping aerosolizes the quinolinone dust, creating an inhalation hazard for the whole room.

  • Evacuate the immediate 3-meter radius.

  • Don PPE: Goggles, Double Nitrile Gloves, N95 (if outside hood).

  • Wet Method: Cover the powder gently with paper towels dampened with water (or ethanol if water-insoluble, but water is preferred to minimize flammability).

  • Wipe: Wipe inward from the perimeter to the center.

  • Dispose: Place towels in a sealed bag inside the hood before transferring to the waste bin.

Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM).

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid), as quinoline derivatives can form unstable N-oxides or react violently.

  • Container: High-Density Polyethylene (HDPE) or Glass.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6] National Academies Press.[5]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Quinoline.[7][8]

  • PubChem. (n.d.). Quinoline (Compound Summary).[1] National Library of Medicine.[5] (Used for analog toxicity inference).

  • Echemi. (2024).[9] Safety Data Sheet for Quinolinone Derivatives. (General handling for 4-quinolinone class).[10][11]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.